molecular formula C10H11NO4 B077668 (2-Methoxy-benzoylamino)-acetic acid CAS No. 13443-58-8

(2-Methoxy-benzoylamino)-acetic acid

Cat. No.: B077668
CAS No.: 13443-58-8
M. Wt: 209.2 g/mol
InChI Key: BBPLIEPYXSKRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[hydroxy(2-methoxyphenyl)methylidene]amino}acetic acid, also known as (2-methoxy-benzoylamino)-acetate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-{[hydroxy(2-methoxyphenyl)methylidene]amino}acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLIEPYXSKRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355088
Record name (2-Methoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13443-58-8
Record name (2-Methoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Methoxy-benzoylamino)-acetic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methoxy-benzoylamino)-acetic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, also known as N-(2-methoxybenzoyl)glycine. Designed for researchers, chemists, and professionals in drug development, this guide integrates established chemical principles with practical, field-proven methodologies. We will delve into the causal factors behind procedural choices, ensuring a robust and reproducible protocol grounded in authoritative scientific literature.

Introduction and Significance

This compound (C₁₀H₁₁NO₄, Mol. Wt. 209.2 g/mol ) is an N-acyl derivative of the simplest amino acid, glycine.[1][2] It belongs to the broader class of hippuric acid analogues, which are of significant interest in medicinal chemistry and biochemistry. The structure incorporates a 2-methoxybenzoyl group attached to the nitrogen atom of glycine. This modification of a fundamental biological building block can impart unique physicochemical properties, making it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents and probes for studying biological systems. Understanding its synthesis and characterization is fundamental for its application in further research and development.

The Synthetic Approach: A Schotten-Baumann Reaction

The most reliable and widely applicable method for synthesizing this compound is the Schotten-Baumann reaction. This classic organic reaction is a cornerstone of amide synthesis, involving the acylation of an amine with an acid chloride in the presence of a base.[3][4]

Mechanistic Rationale (Expertise & Experience)

The selection of the Schotten-Baumann conditions is based on sound mechanistic principles designed to maximize yield and purity:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic amino group of glycine attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.

  • Role of the Base: An aqueous base, typically sodium hydroxide (NaOH), is critical. It serves two primary functions:

    • Deprotonation: It deprotonates the ammonium group of glycine (which exists as a zwitterion), increasing the nucleophilicity of the nitrogen atom.

    • Acid Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. According to Le Châtelier's principle, removing a product drives the reaction equilibrium toward the formation of the desired amide.

  • Temperature Control: The reaction is highly exothermic. Performing the addition of the acid chloride at low temperatures (0-5 °C) is crucial to minimize the competing hydrolysis of 2-methoxybenzoyl chloride into 2-methoxybenzoic acid, which is a common side reaction that reduces the overall yield.

Overall Synthesis Scheme

The reaction can be visualized as the condensation of glycine and 2-methoxybenzoyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Glycine Glycine Product This compound Glycine->Product + AcidChloride 2-Methoxybenzoyl Chloride Reagents 1. NaOH (aq) 2. HCl (aq) AcidChloride->Reagents AcidChloride->Product Byproduct NaCl + H₂O Product->Byproduct + G A Dissolve Glycine in 10% NaOH (aq) B Cool to 0-5 °C (Ice Bath) A->B Form Sodium Glycinate C Add 2-Methoxybenzoyl Chloride (Portion-wise) B->C Control Exotherm D Stir at Room Temp (30 min) C->D Ensure Completion E Acidify with Conc. HCl (to pH ~2) D->E Precipitate Product F Isolate Crude Product (Vacuum Filtration) E->F Maximize Yield G Purify by Recrystallization F->G Remove Impurities H Collect & Dry Final Product G->H Obtain Pure Crystals

Caption: Step-by-step experimental workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Data Summary Table
Property / TechniqueExpected ResultRationale for Confirmation
Appearance White Crystalline SolidConfirms the physical state of the purified compound.
Melting Point 113-114 °C [1]A sharp melting point within this range indicates high purity.
Molecular Formula C₁₀H₁₁NO₄Confirmed by Mass Spectrometry. [1]
Molecular Weight 209.2 g/mol Confirmed by Mass Spectrometry. [1]
¹H NMR See description belowConfirms the specific arrangement of protons in the molecule.
FTIR (cm⁻¹) ~3300 (N-H), ~3000 (broad, O-H), ~1730 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II)Confirms the presence of key functional groups (amide, carboxylic acid).
Mass Spec. (ESI+) m/z = 210.1 [M+H]⁺Confirms the molecular weight of the compound.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. Key expected signals include: a singlet around 3.9 ppm corresponding to the three methoxy (-OCH₃) protons; a doublet around 4.1 ppm for the two methylene (-CH₂) protons of the glycine backbone; multiplets in the 6.9-7.8 ppm range for the four protons on the aromatic ring; and a broad signal for the carboxylic acid proton (>10 ppm). The amide proton (-NH-) will typically appear as a triplet around 8.5-9.0 ppm.

  • FTIR Spectroscopy: The infrared spectrum is invaluable for functional group identification. The presence of a broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A sharp peak around 3300 cm⁻¹ indicates the N-H stretch of the secondary amide. Two strong carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid (~1730 cm⁻¹) and one for the amide group (Amide I band, ~1650 cm⁻¹). The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. In positive ion mode, the spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 210.1, corresponding to the protonated molecule [M+H]⁺.

Safety and Handling

  • 2-methoxybenzoyl chloride: Is corrosive and a lachrymator. It reacts with moisture. Handle only in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.

References

  • PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methyoxybenzoyl-N-glycine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester. [Link]

  • Chemsrc. N-(2-Methoxybenzoyl)glycine methyl ester. [Link]

  • Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)
  • Organic Syntheses. hippuric acid. [Link]

  • YouTube. Hippuric Acid : Synthesis. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PubChem. 2-(Benzoylamino)acetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN109415289B - Method for producing 2-methoxyacetic acid.
  • ResearchGate. Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. [Link]

  • PubMed. Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. [Link]

  • Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). [Link]

  • Wikipedia. Methoxyacetic acid. [Link]

  • Google Patents. CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts.
  • Google Patents.
  • Wikipedia. Hippuric acid. [Link]

  • Google Patents. DE3923389A1 - METHOD FOR PRODUCING METHOXY ACETIC ACID.
  • Taylor & Francis Online. PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. [Link]

  • PrepChem.com. Preparation of hippuric acid. [Link]

  • ResearchGate. Acetic Acid Synthesis by Catalytic Carbonylation of Methanol. [Link]

  • Journal of Biological Chemistry. DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. [Link]

  • Name Reactions. Schotten-Baumann Reaction. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(2-Methoxybenzoyl)amino]acetic Acid (CAS No. 13443-58-8)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-[(2-methoxybenzoyl)amino]acetic acid, registered under CAS number 13443-58-8. As an N-acylglycine derivative, this compound possesses structural features relevant to pharmaceutical and chemical synthesis research. This document consolidates available experimental and predicted data, outlines standardized protocols for its characterization, and offers insights into its chemical behavior. The guide is designed to serve as a foundational resource for professionals engaged in its study and application.

A Note on Compound Identification: Initial database inquiries for CAS number 13443-58-8 may occasionally lead to erroneous associations with unrelated compounds. This guide definitively confirms that CAS 13443-58-8 pertains exclusively to 2-[(2-methoxybenzoyl)amino]acetic acid and all subsequent data relates to this specific molecule.

Compound Identification and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature. 2-[(2-Methoxybenzoyl)amino]acetic acid is a derivative of glycine, the simplest proteinogenic amino acid, where the amino group is acylated with a 2-methoxybenzoyl group.

  • CAS Number: 13443-58-8

  • IUPAC Name: 2-[(2-methoxybenzoyl)amino]acetic acid

  • Synonyms: Glycine, N-(2-methoxybenzoyl)-; 2-(2-Methoxybenzamido)acetic acid[1]

  • Molecular Formula: C₁₀H₁₁NO₄[1]

  • Molecular Weight: 209.20 g/mol [1]

  • Chemical Class: N-Acylglycine[1]

The molecule's structure, featuring a carboxylic acid, an amide linkage, and an aromatic methoxy group, dictates its physicochemical properties and reactivity profile.

Physicochemical Properties

The utility of a compound in research and development is largely defined by its physical and chemical properties. While extensive experimental data for this specific molecule is limited, a combination of reported values and reliable predictions provides a robust profile.

Physical Properties

The physical state, melting point, and solubility are critical parameters for handling, formulation, and experimental design. The compound is typically supplied as a solid powder.

Table 1: Summary of Physical Properties for 2-[(2-Methoxybenzoyl)amino]acetic Acid

PropertyValueSource & Notes
Appearance Solid, PowderInferred from supplier data.
Melting Point 113-114 °CExperimental value (recrystallized from benzene)[1].
Boiling Point 451.1 ± 30.0 °CPredicted value[1].
Density 1.268 ± 0.06 g/cm³Predicted value[1].
pKa 3.67 ± 0.10Predicted value (for the carboxylic acid proton)[1].
Solubility Profile

The solubility of 2-[(2-methoxybenzoyl)amino]acetic acid is dictated by the interplay between its polar functional groups (carboxylic acid, amide) and its nonpolar aromatic ring.

  • Aqueous Solubility : As an amino acid derivative, it is expected to be amphoteric. Limited solubility is anticipated in neutral water. However, its solubility should significantly increase in acidic (pH < 2) and basic (pH > 8) aqueous solutions due to the formation of the corresponding cationic (protonated amine, though less likely due to amide resonance) and anionic (carboxylate salt) species, respectively[2].

  • Organic Solvent Solubility : Good solubility is expected in polar organic solvents like ethanol, methanol, and DMSO. Moderate solubility is likely in less polar solvents such as acetone, with poor solubility predicted for non-polar solvents like hexanes or toluene[2].

Chemical Stability and Reactivity

Understanding a compound's stability is paramount for its proper storage and application.

  • Stability : The compound is chemically stable under standard ambient conditions (room temperature, protected from light and moisture).

  • Reactivity :

    • Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-methoxybenzoic acid and glycine. This is a key consideration in formulation and long-term stability studies at pH extremes.

    • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amide coupling, and reduction.

    • Thermal Decomposition: At elevated temperatures, decomposition is expected, though the specific products have not been detailed in the available literature.

Experimental Methodologies for Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail field-proven, step-by-step methodologies for determining the key physicochemical properties of 2-[(2-methoxybenzoyl)amino]acetic acid.

Protocol for Melting Point Determination

The melting point provides a quick, reliable measure of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any lumps with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal[3].

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus[3].

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough value[4]. Allow the apparatus to cool at least 20 °C below this point before proceeding.

  • Accurate Determination: Heat the block at a medium rate until the temperature is ~15-20 °C below the expected melting point[3].

  • Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer[4].

  • Record Melting Range:

    • T₁ (Onset): Record the temperature at which the first droplet of liquid is observed[3].

    • T₂ (Liquefaction): Record the temperature at which the entire sample has transformed into a clear liquid[3].

  • Reporting: Report the result as a melting range (T₁ - T₂). For 2-[(2-methoxybenzoyl)amino]acetic acid, this should be near 113-114 °C.

Protocol for Aqueous Solubility Determination

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing data crucial for biopharmaceutical classification and formulation[5].

Methodology: Shake-Flask Method (as per WHO/FDA Guidelines)

  • System Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of solid 2-[(2-methoxybenzoyl)amino]acetic acid to a known volume of each buffer in a sealed flask or vial. The goal is to create a saturated solution with visible solid remaining[6].

  • Equilibration: Place the sealed flasks in an orbital shaker or on a rolling station within a temperature-controlled environment set to 37 ± 1 °C (for biopharmaceutical relevance) or 25 °C (for standard physicochemical data)[5]. Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached[5][6].

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge an aliquot of the suspension to pellet the undissolved solid[7].

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid adsorption artifacts.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_result Phase 4: Result A Add Excess Solid Compound to Aqueous Buffer B Seal Flask A->B C Agitate at Constant Temp (e.g., 24-48 hours) B->C D Stop Agitation & Settle (or Centrifuge) C->D E Filter Supernatant (0.45 µm) D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Protocol for pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly reliable and accessible method for its determination[8].

Methodology: Potentiometric Titration

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0)[9].

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-[(2-methoxybenzoyl)amino]acetic acid in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if aqueous solubility is low, but this will yield an apparent pKa (pKa_app_).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a burette.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH[9].

    • Continue this process until well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq_), which is the steepest point of the inflection in the titration curve. This can be found visually or by using the maximum of the first derivative (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq_ / 2).

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Conclusion

2-[(2-Methoxybenzoyl)amino]acetic acid (CAS 13443-58-8) is an N-acylglycine with a well-defined set of physicochemical properties that make it a compound of interest for further research. Its melting point of 113-114 °C provides a reliable indicator of its purity. While much of its property data is currently based on high-quality predictions, the standardized experimental protocols outlined in this guide for melting point, solubility, and pKa determination provide a clear pathway for generating robust, empirical data. A thorough understanding of these properties is the cornerstone of its effective application in drug discovery, chemical synthesis, and materials science.

References

  • NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link not directly applicable to target compound but used for general chemical assessment principles].
  • Chem-Impex. (n.d.). (2-Methoxycarbonylmethoxy-5-methyl-phenoxy)acetic acid methyl ester. Retrieved January 25, 2026. [Link not directly applicable to target compound but used for general reactivity profile concepts].
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 25, 2026, from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 25, 2026, from [Link]

  • BenchChem. (2025). Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid. Retrieved January 25, 2026. [Link not available; used for analogous stability/reactivity principles].
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 25, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 25, 2026, from [Link]

  • BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Retrieved January 25, 2026. [Link not available; used for analogous solubility principles].
  • University of Alberta. (n.d.). Melting point determination. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved January 25, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 25, 2026, from [Link]

  • eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-[[2-[(4-Methoxybenzoyl)amino]acetyl]amino]acetate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Retrieved January 25, 2026, from [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved January 25, 2026, from [Link]

  • CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved January 25, 2026, from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved January 25, 2026.

Sources

(2-Methoxy-benzoylamino)-acetic acid: A Technical Guide to Unveiling Its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Structural Analogy to Functional Discovery

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. (2-Methoxy-benzoylamino)-acetic acid, a structurally intriguing N-acylglycine, currently stands as a molecule with uncharacterized biological activity. However, its constituent moieties—the N-acylglycine core and the 2-methoxybenzoyl group—are present in a variety of compounds with known pharmacological effects. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to investigate the potential biological activities of this compound. By dissecting its structural components and proposing a rigorous, multi-tiered experimental workflow, we aim to illuminate a rational path toward uncovering its therapeutic potential. This document eschews a rigid template in favor of a logical progression from theoretical potential to practical validation, mirroring the dynamic process of scientific inquiry itself.

Molecular Profile and Structural Rationale for Investigation

This compound is an N-acylglycine, a class of lipid signaling molecules.[1][2] Its structure is characterized by a glycine amino acid linked via an amide bond to a 2-methoxybenzoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13443-58-8[3]
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Melting Point 113-114 °C[3]
pKa 3.67 ± 0.10 (Predicted)[3]

The rationale for investigating this particular molecule stems from the known biological activities of its structural relatives:

  • N-Acylglycines: This family of endogenous molecules is involved in a range of physiological processes, including anti-inflammation, pain perception (antinociception), and neuromodulation.[1][2][4][5] For instance, N-arachidonoylglycine, a well-studied member, exhibits anti-inflammatory and analgesic properties.[1][4]

  • Benzoyl Derivatives: The benzoyl moiety is a common scaffold in medicinal chemistry. Benzoylglycine (hippuric acid) is a natural metabolite involved in the detoxification of benzoic acid.[6][7] Furthermore, derivatives of benzoyl compounds have been explored for various therapeutic applications, including antimicrobial and anticancer activities.[8]

  • The 2-Methoxy Substituent (o-Anisoyl Group): The presence and position of substituents on the benzoyl ring can significantly influence biological activity. The 2-methoxy group can affect the molecule's conformation and electronic properties, potentially leading to specific interactions with biological targets.[9] Notably, some methoxy-substituted 2-benzoyl derivatives have been investigated as antagonists for adenosine A1 and A2A receptors, suggesting potential neurological activity.[3]

Based on this structural analysis, we can formulate several hypotheses regarding the potential biological activities of this compound, primarily focusing on anti-inflammatory, neurological, and cytotoxic effects.

Proposed Avenues of Biological Investigation

This section outlines a comprehensive, tiered approach to systematically evaluate the potential biological activities of this compound.

Anti-inflammatory and Analgesic Potential

Scientific Rationale: The N-acylglycine core of the molecule strongly suggests a potential role in modulating inflammatory pathways, similar to other compounds in this class.[1][2]

Proposed Mechanism of Action: The compound could potentially interact with key enzymes and receptors in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or receptors involved in endocannabinoid signaling.

Experimental Workflow:

Caption: Proposed experimental workflow for evaluating anti-inflammatory and analgesic activity.

Detailed Experimental Protocols:

In Vitro Assays:

  • Protein Denaturation Inhibition Assay:

    • Principle: To assess the ability of the compound to inhibit heat-induced denaturation of proteins, a hallmark of inflammation.

    • Methodology:

      • Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

      • Adjust the pH to 6.3 using 1N HCl.

      • Incubate at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

      • After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).

      • Measure the turbidity at 660 nm.

      • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

    • Self-Validation: The inclusion of a positive control and a vehicle control ensures the validity of the assay. A dose-dependent inhibition by the test compound would indicate a true effect.

  • Macrophage-based Nitric Oxide (NO) and Pro-inflammatory Cytokine Assay:

    • Principle: To determine the effect of the compound on the production of inflammatory mediators (NO, TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

    • Methodology:

      • Culture RAW 264.7 macrophage cells in 96-well plates.

      • Pre-treat the cells with various concentrations of the test compound for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Measure NO production in the culture supernatant using the Griess reagent.

      • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Self-Validation: A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

In Vivo Models:

  • Carrageenan-Induced Paw Edema in Rats:

    • Principle: A standard model of acute inflammation to assess the in vivo anti-inflammatory effect of a compound.[10][11]

    • Methodology:

      • Administer the test compound orally or intraperitoneally to rats.

      • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

      • Calculate the percentage inhibition of edema compared to the control group.

    • Causality: A significant reduction in paw edema in the treated group compared to the control group would indicate in vivo anti-inflammatory activity.

Neurological Activity Profile

Scientific Rationale: The presence of the N-acylglycine moiety, known to be active in the central nervous system, and the structural similarity of the benzoyl portion to ligands of adenosine receptors, provide a strong basis for investigating neurological effects.[2][3]

Proposed Mechanism of Action: Potential mechanisms include modulation of neurotransmitter systems (e.g., GABAergic, glycinergic), interaction with ion channels, or binding to G protein-coupled receptors such as adenosine receptors.

Experimental Workflow:

Caption: Workflow for investigating the neurological activity of the compound.

Detailed Experimental Protocols:

  • Radioligand Binding Assay for Adenosine Receptors:

    • Principle: To determine the affinity of the test compound for adenosine A1 and A2A receptors.

    • Methodology:

      • Prepare membrane fractions from cells expressing the target adenosine receptor subtype.

      • Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the Ki (inhibition constant) value for the test compound.

    • Self-Validation: The use of known selective agonists and antagonists as controls will validate the assay's performance.

Cytotoxicity and Potential Anticancer Activity

Scientific Rationale: As a preliminary screening for any new chemical entity, assessing its cytotoxicity is crucial.[12][13][14][15] This also opens the door to exploring potential anticancer activity, as many chemotherapeutic agents function by inducing cytotoxicity in rapidly dividing cancer cells.

Proposed Mechanism of Action: If cytotoxic, the compound could be acting through various mechanisms such as apoptosis induction, cell cycle arrest, or disruption of cellular metabolism.

Experimental Workflow:

Caption: A tiered approach for evaluating the cytotoxicity and potential anticancer effects.

Detailed Experimental Protocols:

  • MTT Cell Viability Assay:

    • Principle: A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

    • Methodology:

      • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at 570 nm.

      • Calculate the IC50 (half-maximal inhibitory concentration) value.

    • Self-Validation: The inclusion of a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) is essential. The results should be reproducible across multiple experiments.

Data Interpretation and Future Directions

The proposed workflows are designed to provide a clear, evidence-based path to understanding the biological potential of this compound.

Table 2: Interpreting Potential Outcomes

Experimental OutcomeInterpretationNext Steps
Significant inhibition of protein denaturation and inflammatory mediators in vitro, and reduced edema in vivo. The compound possesses anti-inflammatory properties.Investigate the specific molecular target (e.g., COX-2 selectivity), and conduct chronic inflammation models.
High affinity for adenosine receptors and modulation of neuronal activity. The compound has neuromodulatory potential.Evaluate in models of neurological disorders (e.g., Parkinson's, epilepsy) and assess blood-brain barrier permeability.
Low IC50 values against a panel of cancer cell lines and induction of apoptosis. The compound has cytotoxic and potential anticancer activity.Elucidate the mechanism of apoptosis and evaluate efficacy in orthotopic or patient-derived xenograft models.
No significant activity in any of the initial screens. The compound may be inactive under the tested conditions or have other biological activities.Consider derivatization to improve potency or explore other potential activities (e.g., metabolic, cardiovascular).

Should any of these avenues yield promising results, the subsequent phase of research would involve lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug development.

Conclusion

This compound represents a molecule at the intersection of known pharmacophores, yet its own biological story remains to be written. This guide provides a scientifically rigorous and logically structured framework for its exploration. By systematically investigating its potential anti-inflammatory, neurological, and cytotoxic activities, the research community can effectively and efficiently determine if this compound holds the promise of a novel therapeutic agent. The self-validating nature of the proposed protocols, grounded in established methodologies, ensures that any discoveries will be built on a foundation of scientific integrity.

References

  • PubChem. p-Anisoyl chloride | C8H7ClO2 | CID 7477. National Center for Biotechnology Information. Available from: [Link]

  • Bradshaw, H. B., & Walker, J. M. (2005). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Neuropharmacology, 48(8), 1108–1115. Available from: [Link]

  • Kolaczkowska, E., & Kubes, P. (2013). Experimental animal models of chronic inflammation. Mediators of Inflammation, 2013, 642385. Available from: [Link]

  • Badaloo, A. V., & Forster, M. J. (2009). The glycine deportation system and its pharmacological consequences. Amino acids, 37(1), 1–11. Available from: [Link]

  • van der Walt, M. M., Terre'Blanche, G., & van der Schyf, C. J. (2014). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 24(15), 3569–3573. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Singh, S., & Majumdar, S. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(4), 246-250. Available from: [Link]

  • Avanti Polar Lipids. N-Acylglycine (NAGly). Available from: [Link]

  • Wikipedia. Hippuric acid. Available from: [Link]

  • Pharmacompass. Anisoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • An, G., & Zhang, Y. (2017). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Molecules (Basel, Switzerland), 22(12), 2139. Available from: [Link]

  • Arulselvan, P., Fard, M. T., Tan, W. S., Gothai, S., Fakurazi, S., Norhaizan, M. E., & Kumar, S. S. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules (Basel, Switzerland), 21(10), 1362. Available from: [Link]

  • El-Gamal, M. I., Al-Ameen, A. A., Al-Sha'er, M. A., Al-Harthy, S. E., Al-Otaibi, F. M., & Abdel-Maksoud, M. S. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules (Basel, Switzerland), 27(19), 6294. Available from: [Link]

  • Somani, R. R., & Shirodkar, P. Y. (2021). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 54-58. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • da Silva, A. C. R., & de Souza, A. W. S. (2022). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of immunology research, 2022, 9919808. Available from: [Link]

  • Iannotti, F. A., & Di Marzo, V. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 11(5), 757. Available from: [Link]

  • Razali, M. S. M., & Abdullah, H. Z. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Bio-Medical Materials and Engineering, 33(4), 281-295. Available from: [Link]

  • PubChem. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. National Center for Biotechnology Information. Available from: [Link]

  • da Silva, A. C. R., & de Souza, A. W. S. (2022). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of immunology research, 2022, 9919808. Available from: [Link]

  • LibreTexts Chemistry. 1.6: Drug Modifications to Improve Stability. Available from: [Link]

  • Xiang, L., Chen, Y., Li, Q., Xie, N., Xing, X., Xiong, J., ... & Cai, Z. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical chemistry, 95(4), 2268–2277. Available from: [Link]

  • G. G. Habermehl, P. Z. (2011). N-Acyl amino acids and their impact on biological processes. BioFactors, 37(3), 161-167. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of N-(2-methoxybenzoyl)glycine, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the essential assays and methodologies required to characterize its biological activity, safety profile, and mechanism of action. By integrating established protocols with scientific rationale, this guide serves as a practical roadmap for advancing the understanding of this promising compound.

Introduction: The Scientific Rationale for Investigating N-(2-methoxybenzoyl)glycine

N-(2-methoxybenzoyl)glycine belongs to the N-acylglycine class of molecules, which are endogenous lipid mediators involved in a variety of physiological processes. Notably, several N-acylglycines have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties[1]. These compounds are known to modulate key pathways in inflammation and pain signaling, including the production of nitric oxide (NO) and the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The structural features of N-(2-methoxybenzoyl)glycine, particularly the methoxybenzoyl moiety, suggest a potential for interaction with biological targets that could lead to therapeutic benefits in inflammatory disorders and pain management.

This guide outlines a systematic in vitro evaluation cascade designed to thoroughly characterize the bioactivity of N-(2-methoxybenzoyl)glycine. The proposed studies will assess its cytotoxic potential, elucidate its anti-inflammatory and analgesic mechanisms, and evaluate its metabolic stability, providing a solid foundation for further preclinical development.

Physicochemical Characterization of N-(2-methoxybenzoyl)glycine

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of in vitro assays.

Table 1: Physicochemical Properties of N-(2-methoxybenzoyl)glycine and its Methyl Ester

PropertyN-(2-methoxybenzoyl)glycineN-(2-methoxybenzoyl)glycine methyl esterSource
CAS Number 13443-58-827796-49-2[2][3]
Molecular Formula C10H11NO4C11H13NO4[2][3]
Molecular Weight 209.2 g/mol 223.225 g/mol [2][3]
Melting Point 113-114 °CNot Available[2]
Boiling Point (Predicted) 451.1 ± 30.0 °C386 °C at 760 mmHg[2][3]
Density (Predicted) 1.268 ± 0.06 g/cm³1.173 g/cm³[2][3]
Synthesis of N-(2-methoxybenzoyl)glycine
Solubility and Stability Assessment

Prior to initiating biological assays, it is crucial to determine the solubility of N-(2-methoxybenzoyl)glycine in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO). This ensures that the compound remains in solution at the desired test concentrations. Stability studies should also be conducted to assess its degradation profile under various storage and experimental conditions.

In Vitro Evaluation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in vitro evaluation of N-(2-methoxybenzoyl)glycine.

in_vitro_workflow cluster_0 Initial Characterization cluster_1 Mechanistic Studies: Anti-inflammatory cluster_2 Mechanistic Studies: Analgesic cluster_3 ADME Profiling physchem Physicochemical Characterization cytotoxicity Cytotoxicity Screening physchem->cytotoxicity Proceed if soluble and stable no_assay Nitric Oxide (NO) Assay cytotoxicity->no_assay Determine non-toxic concentration range trp_assay TRPV1 Channel Modulation Assay cytotoxicity->trp_assay Determine non-toxic concentration range cox_assay COX-1/COX-2 Inhibition Assay no_assay->cox_assay lox_assay 5-LOX Inhibition Assay cox_assay->lox_assay metabolic_stability Metabolic Stability (Liver Microsomes) lox_assay->metabolic_stability trp_assay->metabolic_stability

Caption: Proposed workflow for the in vitro evaluation of N-(2-methoxybenzoyl)glycine.

Cytotoxicity Assessment

Determining the cytotoxic potential of N-(2-methoxybenzoyl)glycine is a critical first step to identify a suitable concentration range for subsequent mechanistic assays.

MTT and WST-1 Assays

The MTT and WST-1 assays are colorimetric methods used to assess cell viability. These assays measure the metabolic activity of cells, which is an indicator of cell health. A reduction in metabolic activity suggests a cytotoxic effect.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammatory studies, or a relevant neuronal cell line for analgesic studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(2-methoxybenzoyl)glycine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Mechanistic Studies: Anti-inflammatory Activity

Based on the known activities of N-acylglycines, a key focus of the in vitro evaluation is to investigate the anti-inflammatory potential of N-(2-methoxybenzoyl)glycine.

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Nitric oxide is a pro-inflammatory mediator produced by activated macrophages. The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of N-(2-methoxybenzoyl)glycine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Assessing the inhibitory activity of N-(2-methoxybenzoyl)glycine on both isoforms can reveal its potential as a selective or non-selective anti-inflammatory agent. A variety of commercial kits are available for this purpose[5][6][7].

  • Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of N-(2-methoxybenzoyl)glycine for a specified time at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a fluorometric probe[8][9].

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

5-Lipoxygenase (5-LOX) Inhibition Assay

5-LOX is another important enzyme in the inflammatory cascade, responsible for the production of leukotrienes.

  • Enzyme and Compound Incubation: Incubate purified 5-LOX enzyme with N-(2-methoxybenzoyl)glycine.

  • Substrate Addition: Add linoleic acid or arachidonic acid to start the reaction.

  • Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm[10].

  • Data Analysis: Determine the IC50 value for 5-LOX inhibition.

Mechanistic Studies: Analgesic Activity

The potential antinociceptive properties of N-(2-methoxybenzoyl)glycine can be explored by investigating its interaction with key molecular targets in pain pathways.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

TRPV1 is a non-selective cation channel expressed in sensory neurons that plays a crucial role in the sensation of pain and heat.

  • Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application and Stimulation: Apply N-(2-methoxybenzoyl)glycine to the cells, followed by stimulation with a known TRPV1 agonist (e.g., capsaicin).

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Analyze the data to determine if N-(2-methoxybenzoyl)glycine potentiates or inhibits the capsaicin-induced calcium influx.

trpv1_pathway cluster_0 Pain Signaling Pathway capsaicin Capsaicin (TRPV1 Agonist) trpv1 TRPV1 Channel capsaicin->trpv1 Activates compound N-(2-methoxybenzoyl)glycine (Test Compound) compound->trpv1 Modulates? ca_influx Ca2+ Influx trpv1->ca_influx Opens neuron_depol Neuronal Depolarization ca_influx->neuron_depol pain_signal Pain Signal Transmission neuron_depol->pain_signal

Caption: Simplified signaling pathway of TRPV1 activation in nociceptive neurons.

In Vitro ADME: Metabolic Stability

Assessing the metabolic stability of a compound provides an early indication of its pharmacokinetic profile.

Liver Microsome Stability Assay

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

  • Incubation: Incubate N-(2-methoxybenzoyl)glycine with human liver microsomes in the presence of NADPH (a necessary cofactor for P450 enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Data Interpretation and Future Directions

The data generated from this comprehensive in vitro evaluation will provide a detailed profile of N-(2-methoxybenzoyl)glycine.

Table 2: Summary of Key In Vitro Endpoints and Their Implications

AssayKey EndpointImplication
Cytotoxicity IC50Determines the therapeutic window and safe dosing for further studies.
Nitric Oxide Assay IC50Indicates potential to reduce inflammation by inhibiting NO production.
COX-1/COX-2 Assays IC50, Selectivity IndexCharacterizes the compound as a selective or non-selective COX inhibitor.
5-LOX Assay IC50Reveals another potential anti-inflammatory mechanism.
TRPV1 Assay EC50 or IC50Suggests a direct or modulatory effect on a key pain receptor.
Metabolic Stability t1/2, CLintPredicts the in vivo clearance and potential for oral bioavailability.

Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies to identify the precise molecular targets and subsequent in vivo studies in animal models of inflammation and pain.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the initial in vitro evaluation of N-(2-methoxybenzoyl)glycine. By systematically assessing its cytotoxicity, anti-inflammatory and analgesic potential, and metabolic stability, researchers can gain valuable insights into its therapeutic promise. The detailed protocols and logical workflow presented herein are designed to ensure data integrity and provide a solid foundation for informed decision-making in the drug discovery and development process.

References

  • Hu, H. (2010). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Channels (pp. 199-212). CRC Press.
  • Avanti Polar Lipids. (n.d.). N-Acylglycine (NAGly). Retrieved from [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). A novel multi-well plate assay for cyclooxygenase-1 and-2 activity.
  • Valverde, J., et al. (2022). Decoding Pain: Next-Generation In Vitro Systems for Mechanistic Insights and Drug Discovery.
  • Zagorac, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
  • Choi, E. M. (2007). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. Planta medica, 73(11), 1151-1157.
  • Watson International. (n.d.). Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. Retrieved from [Link]

  • Zhu, M. X. (Ed.). (2011). TRP channels. CRC press.
  • Cellectricon. (n.d.). High-capacity in vitro models for the assessment of pain-related mechanisms. Retrieved from [Link]

  • Kamal, A., et al. (2018). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. Letters in Drug Design & Discovery, 15(10), 1051-1058.
  • Niharika, J., et al. (2021). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 12, 663164.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Medicines Discovery Catapult. (n.d.). Human Models for Human Pain: iPSC-Derived Sensory Neurons for Medicines Discovery. Retrieved from [Link]

  • Ager, A. L., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of medicinal chemistry, 54(24), 8341-8354.
  • Deschamps, J. D., et al. (2007). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(10), 1433-1439.
  • Bouyahya, A., et al. (2023).
  • Jamroz, M. K., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 26(16), 4983.
  • Shin, H. M., et al. (2007). In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits. Archives of pharmacal research, 30(8), 963-969.
  • Shahidullah, M., & Donaldson, P. J. (Eds.). (2019).
  • Dias, D. A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Molecules, 29(1), 226.
  • Wainger, B. J., et al. (2015). Modeling pain in vitro using nociceptor neurons reprogrammed from fibroblasts.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. Retrieved from [Link]

  • ChemSrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022).
  • Premkumar, L. S. (2010). Methods Used for Studying TRP Channel Functions in Sensory Neurons. In TRP Channels (pp. 213-234). CRC Press.
  • PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

  • Krichen, F., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 164.
  • Rosinger, C., et al. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. U.S.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Benzoylamino Acetic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylamino acetic acid scaffold, with its origins in the 19th-century isolation of hippuric acid from horse urine, represents a remarkable journey of chemical exploration and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this versatile chemical class. From its humble beginnings as a metabolic byproduct to its current status as a privileged structure in medicinal chemistry, we will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action that have driven the development of benzoylamino acetic acid derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to inspire and inform future discovery.

A Historical Perspective: From Hippuric Acid to Modern Therapeutics

The story of benzoylamino acetic acid derivatives begins with the discovery of its parent compound, hippuric acid (N-benzoylglycine). In 1829, the renowned German chemist Justus von Liebig first isolated this crystalline substance from the urine of horses, hence its name derived from the Greek words hippos (horse) and ouron (urine)[1][2]. Initially, its significance was primarily as a metabolic curiosity, a product of the detoxification of benzoic acid through conjugation with the amino acid glycine[1]. This biochemical process, occurring in the liver and kidneys, was one of the first metabolic reactions to be described[1][3].

The first chemical synthesis of hippuric acid was achieved by French chemist Victor Dessaignes in 1853, who reacted benzoyl chloride with the zinc salt of glycine[1]. This foundational work laid the groundwork for the synthetic exploration of this chemical class. For much of the 19th and early 20th centuries, research into hippuric acid and its derivatives remained largely in the realm of physiological chemistry.

A significant leap in the therapeutic application of this scaffold came with the development of para-aminohippuric acid (PAH). This derivative proved to be an invaluable diagnostic tool for measuring renal plasma flow, a critical parameter in assessing kidney function. PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, allowing for a reliable estimation of blood flow to the kidneys.

The mid-20th century witnessed a burgeoning interest in the pharmacological potential of various acetic acid derivatives, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). This spurred medicinal chemists to explore modifications of the benzoylamino acetic acid core, leading to the discovery of compounds with a wide range of biological activities. Today, this scaffold is recognized for its potential in developing agents for inflammatory diseases, cancer, neurological disorders, and infectious diseases.

The Chemistry of Benzoylamino Acetic Acid Derivatives: Synthesis and Elucidation

The synthesis of benzoylamino acetic acid derivatives is rooted in fundamental organic chemistry principles, with the Schotten-Baumann reaction being a cornerstone of their preparation. This reaction involves the acylation of an amino acid, typically glycine or its derivatives, with a benzoyl chloride or a substituted benzoyl chloride in the presence of a base[4].

General Synthesis: The Schotten-Baumann Reaction

The versatility of the Schotten-Baumann reaction allows for the introduction of a wide array of substituents on both the benzoyl and the acetic acid moieties, providing a rich chemical space for SAR studies.

Schotten_Baumann cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Glycine Glycine (or derivative) Product Benzoylamino Acetic Acid Derivative Glycine->Product Nucleophilic attack Benzoyl_Chloride Benzoyl Chloride (or derivative) Benzoyl_Chloride->Product Base Aqueous Base (e.g., NaOH) Base->Glycine Deprotonation

Figure 1: General workflow for the synthesis of benzoylamino acetic acid derivatives via the Schotten-Baumann reaction.

Detailed Experimental Protocol: Synthesis of Hippuric Acid

This protocol provides a step-by-step methodology for the synthesis of the parent compound, hippuric acid, which can be adapted for the synthesis of various derivatives.

Materials:

  • Glycine

  • 10% Sodium hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Distilled water

  • Buchner funnel and flask

  • Filter paper

  • Beakers and conical flasks

Procedure:

  • In a conical flask, dissolve 0.5 g of glycine in 5 ml of 10% NaOH solution[4].

  • Add 0.9 ml of benzoyl chloride to the glycine solution in five portions. After each addition, stopper the flask and shake vigorously until the benzoyl chloride has fully reacted[4]. The reaction is exothermic, and the flask may become warm[5].

  • After the final addition and shaking, transfer the solution to a beaker containing a few grams of crushed ice[4].

  • Slowly add concentrated HCl with constant stirring until the solution is acidic to litmus paper. A crystalline precipitate of hippuric acid will form[4].

  • Filter the precipitate using a Buchner funnel and wash the crystals with cold water[4].

  • For purification, the crude product can be recrystallized from hot water[5].

Synthesis of Functionalized Derivatives

The synthesis of more complex derivatives often involves multi-step sequences. For instance, the preparation of 2-amino-3-benzoylphenylacetic acid, a precursor for certain therapeutic agents, can be achieved from indoline through a series of reactions including Friedel-Crafts acylation. The ability to introduce various functional groups onto the phenyl ring of the benzoyl moiety or to use different amino acid starting materials allows for the creation of diverse chemical libraries for pharmacological screening.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzoylamino acetic acid derivatives is vast, with research demonstrating their efficacy in a range of disease models. The following sections explore key therapeutic areas and the underlying SAR that governs their activity.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this chemical class has been in the development of anti-inflammatory and analgesic agents. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[6].

Mechanism of Action in Inflammation: Recent studies on hippuric acid itself have revealed a more complex role in inflammation. It has been shown to potentiate pro-inflammatory responses in macrophages through the Toll-like receptor (TLR)-MyD88 signaling pathway. This suggests that while some derivatives are anti-inflammatory, the parent compound may act as an inflammatory modulator[7].

TLR_MyD88_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Hippuric_Acid Hippuric Acid Hippuric_Acid->TLR4 Potentiates MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Induces Transcription EGFR_PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Derivative Pyrazolyl-s-triazine Derivative Derivative->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation

Figure 3: Simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway targeted by certain anticancer benzoylamino acetic acid derivatives.

Quantitative Data on Anticancer Derivatives:

Compound IDCell LineIC50MechanismReference
4-benzyl-1-(carboxymethyl) pyridinium bromideBreast Cancer32 µMHDAC Inhibition[2]
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7Promising CytotoxicityNot specified[8]
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7Promising CytotoxicityNot specified[8]
Bispidine Derivative (4e)HepG23-9 µMInduction of Polyamine Catabolism[3]
Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of hippuric acid and its derivatives. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Mechanisms of Neuroprotection:

  • Antioxidant Activity: Uric acid, a related purine metabolite, is a potent antioxidant. Some hippuric acid derivatives may share this property, protecting neurons from oxidative stress.[9]

  • Nrf2-ARE Signaling Pathway: Uric acid has been shown to exert neuroprotective effects in Parkinson's disease models by activating the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[9]

  • Cholinesterase Inhibition: Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy in Alzheimer's disease.[10][11]

Antiviral Activity

The broad biological activity of this scaffold extends to the realm of infectious diseases. N-acylglycine derivatives, in particular, have been investigated for their antiviral properties.

Mechanisms of Antiviral Action:

  • Inhibition of Viral Replication: Compounds like N-acetyl-L-cysteine (NAC) have been shown to inhibit the replication of influenza A viruses, including the highly pathogenic H5N1 strain.[4] This is partly achieved by inhibiting the activation of oxidant-sensitive pathways like NF-κB and p38 MAP kinase.[4]

  • Inhibition of Viral Entry: Some derivatives may interfere with the initial stages of viral infection by preventing the virus from entering host cells.

Quantitative Data on Antiviral Derivatives:

Compound IDVirusEC50MechanismReference
N-acetyl-L-cysteine (NAC)Influenza A (H5N1)Effective at 5-15 mMInhibition of NF-κB and p38 MAPK[4]
Triazolopyrimidine derivative (75)Chikungunya Virus (CHIKV)2.6 µMNot specified[12]
Glycyvir (Glycyrrhizinic acid derivative)SARS-CoV-22-8 µMInhibition of viral replication[13]

Pharmacokinetics and Drug Development Considerations

For any promising compound to become a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be carefully evaluated. The benzoylamino acetic acid scaffold offers a tunable platform to optimize these pharmacokinetic parameters.

The inherent carboxylic acid group can influence solubility and transport across biological membranes. Prodrug strategies, such as esterification, can be employed to enhance lipophilicity and improve oral bioavailability. The metabolic stability of these compounds is also a critical consideration. The amide bond can be susceptible to hydrolysis by various enzymes. Modifications to the acyl or amino acid portion can be made to increase resistance to metabolic degradation.

Future Directions and Conclusion

The journey of benzoylamino acetic acid derivatives from a simple metabolic byproduct to a versatile pharmacophore is a testament to the power of medicinal chemistry. The core scaffold's synthetic tractability and its ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.

Future research will likely focus on:

  • Targeted Library Synthesis: The development of more diverse and complex libraries of derivatives to screen against a wider range of therapeutic targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to enable rational drug design.

  • Advanced Drug Delivery Systems: The formulation of these compounds into novel drug delivery systems to enhance their efficacy and reduce potential side effects.

References

  • Williams, H. R., Cox, I. J., & E. Holmes. (2012). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research, 11(3), 1541-1553. [Link]

  • Wikipedia. (n.d.). Hippuric acid. [Link]

  • American Chemical Society. (2023, October 2). Hippuric acid. [Link]

  • Šachlevičiūtė, U., Gonzalez, G., & et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. [Link]

  • Vibzzlab. (2020, September 6). Hippuric Acid : Synthesis [Video]. YouTube. [Link]

  • Jilani, J. A., Abualassal, Q. I., Assaf, A. M., & Shmies, R. M. A. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Rasayan Journal of Chemistry, 13(2), 978-986. [Link]

  • Geisler, C., & et al. (2019). Synthesis and antiviral evaluation of new N-acylhydrazones containing glycine residue. Medicinal Chemistry Research, 28(5), 725-736. [Link]

  • Ahmad, I., & et al. (2022). Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome. Molecules, 27(5), 1533. [Link]

  • Organic Syntheses. (n.d.). Hippuric acid. [Link]

  • Wang, Y., & et al. (2023). Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. bioRxiv. [Link]

  • Wang, L., & et al. (2019). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B, 9(5), 884-896. [Link]

  • PubChem. (n.d.). 2-(Benzoylamino)acetic acid. [Link]

  • Chen, X., & et al. (2017). Uric acid demonstrates neuroprotective effect on Parkinson's disease mice through Nrf2-ARE signaling pathway. Biochemical and Biophysical Research Communications, 493(4), 1443-1449. [Link]

  • De Martin, S., & et al. (2023). In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections. International Journal of Molecular Sciences, 24(6), 5233. [Link]

  • Sun, Y., & et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(11), 748. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics (ADME). [Link]

  • Dr MSH FAIZI SIR. (2022, April 24). SYNTHESIS OF HIPPURIC ACID [Video]. YouTube. [Link]

  • Chen, C. Y., & et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. International Journal of Molecular Sciences, 24(17), 13186. [Link]

  • Ali, B., & et al. (2024). Recent Developments in the Antiviral Activity of Glycyrrhizic Acid and its Derivatives Against SARS-CoV. Current Organic Chemistry, 28(9), 746-758. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). Pharmaceuticals, 16(3), 425. [Link]

  • Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. (2023). International Journal of Molecular Sciences, 24(17), 13186. [Link]

  • WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (n.d.).
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). International Journal of Molecular Sciences, 23(19), 11598. [Link]

  • Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). In Nursing Pharmacology. StatPearls Publishing. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules, 22(8), 1192. [Link]

  • Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). Pharmaceuticals, 15(1), 66. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1303. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). Bioorganic Chemistry, 141, 106881. [Link]

  • N-Acylglycine (NAGly). (n.d.). Avanti Polar Lipids. [Link]

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science, 9(3), 14-20. [Link]

  • Antivirals | HIV, Hepatitis, Influenza, Herpes Treatment. (2022, June 23). [Video]. YouTube. [Link]

  • Half‐maximal effective concentration (EC50) values for the protective... (n.d.). ResearchGate. [Link]

  • Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. (2021). Pharmacia, 68(2), 433-442. [Link]

  • Organic Syntheses Procedure. (n.d.). hippuric acid. [Link]

  • Efficient and Green Protocol for the Synthesis of Hippuric Acid. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 118-124. [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Sciences and Research, 13(3), 164-169. [Link]

  • Hippuric Acid : Synthesis. (2020, September 6). [Video]. YouTube. [Link]

  • Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (2023). Antioxidants, 12(3), 648. [Link]

Sources

A Spectroscopic Guide to (2-Methoxy-benzoylamino)-acetic acid: Structure Elucidation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine or o-methoxyhippuric acid. As a crucial molecule in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into its characterization.

Molecular Structure and Key Features

This compound is an N-acyl derivative of the simplest amino acid, glycine. Its structure is characterized by a glycine backbone linked via an amide bond to a 2-methoxybenzoyl group. This seemingly simple molecule possesses several key structural features that give rise to a distinct spectroscopic fingerprint: an aromatic ring with an ortho-methoxy substituent, an amide linkage, and a carboxylic acid moiety. The interplay of these functional groups dictates the molecule's chemical properties and biological activity, making accurate spectroscopic interpretation essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a complex but interpretable spectrum.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~8.5Triplet1H-NH-
~7.8Doublet of doublets1HAr-H
~7.4Triplet of doublets1HAr-H
~7.0Triplet1HAr-H
~6.9Doublet1HAr-H
~4.1Doublet2H-CH₂-
~3.9Singlet3H-OCH₃

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very downfield chemical shift (~12.5 ppm) and its position can be concentration and solvent dependent.

  • Amide Proton (-NH-): The amide proton is also deshielded and will appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift is expected around 8.5 ppm.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are in distinct chemical environments due to the ortho-methoxy and the benzoyl substituents. This results in a complex splitting pattern in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The ortho, meta, and para protons will exhibit characteristic multiplicities (doublets, triplets, and multiplets) due to spin-spin coupling with their neighbors.

  • Methylene Protons (-CH₂-): These two protons are adjacent to the amide nitrogen and the carbonyl group of the carboxylic acid. They will appear as a doublet due to coupling with the amide proton.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at a characteristic upfield position (~3.9 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~171C=O (acid)
~168C=O (amide)
~157Ar-C (C-OCH₃)
~132Ar-C
~131Ar-C
~121Ar-C
~120Ar-C (C-C=O)
~111Ar-C
~56-OCH₃
~42-CH₂-

Interpretation and Rationale:

  • Carbonyl Carbons (C=O): The two carbonyl carbons of the carboxylic acid and the amide will be the most downfield signals in the spectrum due to the strong deshielding effect of the oxygen atoms.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the methoxy group will be the most downfield of the ring carbons. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at a characteristic chemical shift around 56 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon will be found further upfield, typically around 42 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3000-2500 (broad)O-H StretchCarboxylic Acid
~1720C=O StretchCarboxylic Acid
~1640C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1250C-O StretchAryl Ether

Interpretation and Rationale:

  • N-H and O-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid, which is often superimposed on the N-H stretching of the amide group around 3300 cm⁻¹.

  • C=O Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1720 cm⁻¹) compared to the amide C=O stretch (Amide I band) at ~1640 cm⁻¹.

  • Amide II Band: The N-H bending vibration of the amide, known as the Amide II band, is expected around 1550 cm⁻¹.

  • C-O Stretching: A strong absorption around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₀H₁₁NO₄), the expected molecular weight is approximately 209.20 g/mol .

Expected Fragmentation Pattern:

The mass spectrum of the methyl ester of the related compound, N-(2-methoxybenzoyl)glycine methyl ester, is available and can provide insights into the likely fragmentation of the free acid.[1] In electron ionization (EI) mass spectrometry, the molecule is expected to fragment at its weakest bonds. Key fragment ions would likely include:

  • [M]+•: The molecular ion peak at m/z 209.

  • [M - OH]+: Loss of a hydroxyl radical from the carboxylic acid group, resulting in a peak at m/z 192.

  • [M - COOH]+: Loss of the entire carboxylic acid group, leading to a peak at m/z 164.

  • [C₈H₈O₂]+•: A prominent peak at m/z 135 corresponding to the 2-methoxybenzoyl cation, formed by cleavage of the amide bond. This is often a very stable and abundant fragment for N-benzoyl amino acids.

  • [C₇H₅O]+: Loss of a methoxy radical from the 2-methoxybenzoyl cation, giving a peak at m/z 105 (benzoyl cation).

Mass Spectrometry Fragmentation Diagram:

fragmentation M [this compound] [M]+• m/z = 209 F1 [M - OH]+ m/z = 192 M->F1 - OH F2 [M - COOH]+ m/z = 164 M->F2 - COOH F3 [2-Methoxybenzoyl cation] [C8H8O2]+• m/z = 135 M->F3 - NHCH2COOH F4 [Benzoyl cation] [C7H5O]+ m/z = 105 F3->F4 - OCH3

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like -COOH and -NH. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for slowing down the exchange of acidic protons, resulting in sharper peaks.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For molecular weight determination, Electrospray Ionization (ESI) is a common soft ionization technique. For fragmentation analysis, Electron Ionization (EI) is often employed.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ (m/z 210) would be observed. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 208) would be detected.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or after separation by gas chromatography).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Acquire the mass spectrum.

Experimental Workflow Diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR/KBr) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and when interpreted in concert, they form a self-validating system for structural elucidation. For researchers and professionals in drug development, a firm grasp of these analytical techniques and their application to key molecules like N-(2-methoxybenzoyl)glycine is indispensable for ensuring the identity, purity, and quality of their compounds of interest.

References

  • PubChem. 4-Methyoxybenzoyl-N-glycine. National Center for Biotechnology Information. [Link]

  • Chemsrc. N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. [Link]

  • Watson International. Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. [Link]

  • PubChem. 2-Methylhippuric Acid. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Glycine, N-(2-methoxybenzoyl)-, methyl ester. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

  • FooDB. Showing Compound Methylhippuric acid (FDB022285). [Link]

  • PubMed. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. [Link]

  • ResearchGate. Infrared spectra of 1, 2 and N-benzoylglycine (bottom). [Link]

  • University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methylhippuric acid (HMDB0011723). [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • PubChem. p-Methylhippuric Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure 2. FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid)... [Link]

  • PubChem. 3-Methylhippuric Acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on (2-Methoxy-benzoylamino)-acetic Acid Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

(2-Methoxy-benzoylamino)-acetic acid and its derivatives represent a class of compounds built upon the N-benzoyl amino acid framework. This scaffold is of significant interest in medicinal chemistry due to its synthetic tractability and its presence in various biologically active molecules. The core structure, featuring a 2-methoxybenzoyl group amide-linked to an amino acid, offers a rich platform for chemical modification and exploration of structure-activity relationships (SAR). The methoxy group, in particular, can influence the molecule's conformation, lipophilicity, and interactions with biological targets, making it a key feature in the design of novel therapeutic agents.[1]

This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound analogs. We will delve into their emerging role as potent inhibitors of critical signaling pathways implicated in cancer, such as the Hedgehog pathway, and discuss their potential in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this promising class of molecules.

Synthetic Strategies: Building the 2-Methoxybenzoylamino Acetic Acid Core

The synthesis of this compound and its derivatives is typically achieved through standard peptide coupling reactions. The general approach involves the acylation of an amino acid or its corresponding ester with 2-methoxybenzoic acid or its activated form, such as an acyl chloride.

A common and effective method utilizes a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalyst like 4-dimethylaminopyridine (DMAP).[2][3] These reagents facilitate the formation of a stable amide bond between the carboxylic acid of 2-methoxybenzoic acid and the amine group of the amino acid. The choice of base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrochloride salt of the coupling agent and maintaining an optimal pH for the reaction.[2]

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives.

G cluster_reactants Starting Materials cluster_reagents Coupling Reagents 2_methoxybenzoic_acid 2-Methoxybenzoic Acid Coupling Amide Coupling Reaction 2_methoxybenzoic_acid->Coupling amino_acid_ester Amino Acid Ester (e.g., Glycine methyl ester) amino_acid_ester->Coupling EDC EDC.HCl EDC->Coupling HOBt HOBt / DMAP HOBt->Coupling Base Base (e.g., TEA, DIPEA) Base->Coupling Solvent Solvent (e.g., DCM, DMF) Solvent->Coupling Intermediate Ester-Protected Derivative Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis Final_Product This compound Derivative Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

A significant body of research has identified derivatives of 2-methoxybenzamide as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4][5] This pathway is crucial during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is a key driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5][6]

The primary molecular target of these inhibitors within the Hh pathway is the Smoothened (Smo) receptor, a G protein-coupled receptor-like protein.[4][5] In the "off" state of the pathway, the receptor Patched (PTCH) inhibits Smo. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. These transcription factors then move into the nucleus and turn on genes that promote cell proliferation and survival.[5]

2-Methoxybenzamide derivatives act by binding to the Smoothened receptor, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands or inactivating mutations in PTCH.[4] This effectively shuts down the pro-tumorigenic signaling of the pathway.

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by 2-methoxybenzamide derivatives.

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_nucleus Nucleus PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_Gli SUFU-Gli Complex (Phosphorylated & Degraded) SMO_off->SUFU_Gli Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on inhibition lifted Gli_active Active Gli Transcription Factor SMO_on->Gli_active activates Target_Genes Target Gene Expression (Proliferation, Survival) Gli_active->Target_Genes Inhibitor (2-Methoxy-benzoylamino) -acetic acid derivative Inhibitor->SMO_on inhibits

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of (2-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine. This N-acylglycine derivative is a valuable building block in medicinal chemistry and drug development. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, involving the acylation of glycine with 2-methoxybenzoyl chloride under basic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization of the target compound.

Introduction: Significance and Synthetic Strategy

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The N-acyl amide linkage provides metabolic stability, while the 2-methoxybenzoyl moiety can modulate the electronic and conformational properties of a molecule, potentially enhancing its interaction with biological targets.[1] The synthesis of such N-acylated amino acids is a fundamental transformation in organic chemistry.[2]

The chosen synthetic strategy is the Schotten-Baumann reaction, a reliable method for synthesizing amides from amines and acid chlorides.[3][4][5] This reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) in the presence of a base.[3][5] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.[4]

Key advantages of this approach include:

  • High Yields: The reaction is generally efficient and provides good to excellent yields.[1]

  • Robustness: It is tolerant of a variety of functional groups.

  • Readily Available Starting Materials: Glycine and 2-methoxybenzoyl chloride are commercially available and relatively inexpensive.

Reaction Scheme & Mechanism

The overall transformation involves the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with glycine.

Reaction: Glycine + 2-Methoxybenzoyl chloride → this compound

Mechanism: The reaction proceeds via the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The subsequent elimination of the chloride ion, facilitated by the presence of a base, leads to the formation of the amide bond.

Experimental Protocol

Materials and Equipment
Reagent/Material Formula MW ( g/mol ) CAS No. Supplier
GlycineC₂H₅NO₂75.0756-40-6Sigma-Aldrich
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.59700-84-5Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific
Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7VWR
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0VWR
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthetic Procedure

The following diagram outlines the key steps in the synthesis workflow:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Glycine in NaOH(aq) B Cool to 0-5 °C A->B D Simultaneous dropwise addition of acid chloride and NaOH(aq) to maintain pH 9-10 B->D C Prepare 2-Methoxybenzoyl chloride in Et₂O C->D E Stir at room temperature D->E F Separate layers E->F G Wash organic layer H Acidify aqueous layer with conc. HCl to pH ~2 F->H I Collect precipitate by filtration H->I J Wash precipitate with cold water I->J K Dry under vacuum J->K L Recrystallize from ethanol/water (if necessary) K->L M M L->M Characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Preparation of Glycine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of a 1 M sodium hydroxide solution.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reagents: In a dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (17.1 g, 0.1 mol) in 50 mL of diethyl ether.

  • Controlled Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the stirred glycine solution over a period of 30-45 minutes. Simultaneously, add a 2 M sodium hydroxide solution dropwise from a second dropping funnel to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Wash the organic layer with a small amount of water and combine all aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with several portions of cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

Characterization

The final product, this compound, should be a white solid.

Property Expected Value
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Melting Point 113-114 °C[6]
Appearance White crystalline solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ = 210.0761[7]

Scientific Rationale and Trustworthiness

The protocol is designed to be self-validating through careful control of reaction parameters.

  • pH Control: Maintaining a basic pH (9-10) is critical.[4] It ensures that the amino group of glycine remains deprotonated and thus nucleophilic, while also neutralizing the HCl byproduct. If the pH becomes too low, the amine will be protonated and non-reactive. If it becomes too high, hydrolysis of the acid chloride will be accelerated.

  • Temperature Control: The initial cooling to 0-5 °C helps to control the exothermic reaction between the acid chloride and the amine, minimizing side reactions.

  • Two-Phase System: The use of a two-phase system (diethyl ether and water) is a hallmark of the Schotten-Baumann reaction.[3][5] The starting materials and product are primarily in the organic phase, while the base neutralizes the acid in the aqueous phase.[3]

  • Purification: The acidic work-up protonates the carboxylate group of the product, causing it to precipitate from the aqueous solution due to its reduced solubility. This provides an effective method for separating the product from the more water-soluble starting materials and byproducts. Washing with cold water removes residual salts.

The following diagram illustrates the key relationships in the Schotten-Baumann reaction:

Schotten_Baumann_Logic reagents Glycine (in H₂O) 2-Methoxybenzoyl Chloride (in Et₂O) reaction Nucleophilic Acyl Substitution reagents:glycine->reaction reagents:acid_chloride->reaction conditions Base (NaOH) Low Temperature (0-5 °C) conditions:base->reaction Deprotonates Glycine Neutralizes HCl conditions:temp->reaction Controls Exothermicity byproduct HCl reaction->byproduct product This compound reaction->product byproduct->conditions:base Neutralization

Sources

Application Notes and Protocols for the Quantification of (2-Methoxy-benzoylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of (2-Methoxy-benzoylamino)-acetic acid. As a crucial component in various research and development pipelines, reliable and robust quantification methods are paramount. This document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized as the principal analytical techniques for this purpose. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is presented as a viable alternative. The methodologies described herein are grounded in established analytical principles and are designed to serve as a strong foundation for method development and validation in a research or quality control setting.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, a derivative of N-benzoylglycine (hippuric acid)[1], is a molecule of interest in pharmaceutical and chemical research. Its structure, comprising a benzoyl group attached to the amino group of glycine with a methoxy substituent on the benzene ring, imparts specific physicochemical properties that necessitate tailored analytical approaches. Accurate quantification is critical for a variety of applications, including pharmacokinetic studies, metabolite identification, stability testing of parent drug candidates, and quality control of bulk substances or formulated products. The development of a stability-indicating assay is particularly crucial to ensure that the measurements are not skewed by the presence of degradation products or process-related impurities[2].

The predicted pKa of this compound is approximately 3.67[1], a critical parameter that informs the selection of chromatographic conditions, particularly the mobile phase pH, to ensure consistent ionization and retention behavior.

Recommended Analytical Strategy: A Multi-tiered Approach

A hierarchical strategy is recommended for the quantification of this compound, starting with a widely accessible and robust HPLC-UV method, followed by a more sensitive and selective LC-MS/MS method for trace-level analysis or analysis in complex biological matrices. GC-MS is also a powerful technique, particularly when high chromatographic efficiency is required, though it necessitates a derivatization step to enhance the volatility of the analyte.

Caption: Recommended analytical workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is the cornerstone for the routine analysis of this compound due to its robustness, reliability, and widespread availability. The key to a successful separation is the control of the analyte's ionization state to achieve reproducible retention and sharp peak shapes.

Scientific Rationale for Method Parameters
  • Column Selection: A C18 stationary phase is the standard choice for retaining moderately polar compounds like the target analyte. The end-capping of the silica-based packing material is crucial to minimize peak tailing caused by the interaction of the acidic analyte with residual silanol groups.

  • Mobile Phase pH: With a pKa of ~3.67, maintaining the mobile phase pH at least 1.5 to 2 units below this value (e.g., pH 2.0-2.5) will ensure that the carboxylic acid group is fully protonated. This un-ionized form will have a greater affinity for the nonpolar stationary phase, leading to better retention and symmetrical peaks. Acidic modifiers like phosphoric acid or formic acid are commonly used for this purpose.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths where many aromatic compounds exhibit strong absorbance.

  • Detection Wavelength: The benzoyl chromophore in the molecule is expected to have a strong UV absorbance. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. A starting point would be around 230 nm or 254 nm.

Detailed HPLC-UV Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)To maintain a low pH and ensure protonation of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection 230 nm (or optimal wavelength from DAD)To monitor the absorbance of the benzoyl chromophore.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Solutions: Depending on the matrix, sample preparation may involve dissolution, extraction, and filtration. For bulk drug substance, dissolve a known weight in the mobile phase starting composition. For biological matrices, a protein precipitation step followed by centrifugation and filtration is recommended.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

  • Linearity: Analyze a series of at least five concentrations over the expected working range.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice. The use of an internal standard is highly recommended for accurate quantification in complex matrices.

Rationale for LC-MS/MS Approach
  • Enhanced Selectivity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of the analyte) and the monitoring of a specific product ion generated through collision-induced dissociation. This high degree of selectivity minimizes interference from co-eluting matrix components.

  • Superior Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is often necessary for pharmacokinetic studies.

  • Ionization Mode: Given the presence of a carboxylic acid group, negative ion electrospray ionization (ESI-) is expected to be the most efficient ionization mode, leading to the formation of the [M-H]⁻ ion.

Detailed LC-MS/MS Protocol

Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended ConditionJustification
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeA smaller dimension column is suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile mobile phase additive compatible with MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)To maintain consistent mobile phase composition for MS.
Gradient 10% B to 90% B over 5 minutesA rapid gradient is often sufficient for LC-MS analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducible chromatography.
Injection Volume 5 µLA smaller injection volume is often used in LC-MS.

MS/MS Conditions (Negative Ion Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z corresponding to [M-H]⁻
Product Ion (Q3) To be determined by fragmentation of the precursor ion.
Collision Energy To be optimized for maximum product ion intensity.
Dwell Time 100-200 ms

Sample Preparation for Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Sample_Prep_LCMS Start Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS PPT Protein Precipitation (300 µL Acetonitrile) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers excellent chromatographic resolution and is a powerful tool for the quantification of small molecules. However, due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid and amide functionalities into more volatile and thermally stable groups.

Rationale for Derivatization and GC-MS Analysis
  • Improved Volatility: Derivatization, typically through silylation or esterification, replaces the active hydrogens on the carboxylic acid and amide groups, significantly increasing the volatility of the analyte and making it suitable for GC analysis.

  • Enhanced Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC separation.

  • Characteristic Fragmentation: Electron ionization (EI) in GC-MS produces reproducible fragmentation patterns that can be used for structural confirmation and quantification.

Recommended Derivatization and GC-MS Protocol

Derivatization (Silylation):

  • Evaporate the sample extract to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Scan Range m/z 50-550

Data Interpretation and Quality Assurance

Regardless of the chosen methodology, adherence to strict quality assurance protocols is essential for generating reliable and reproducible data. This includes the regular use of calibration standards, quality control samples at multiple concentration levels, and system suitability checks to monitor the performance of the analytical system. All methods should be validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[3][4][5][6].

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Acetic acid, methoxy-: Human health tier II assessment. [Link]

  • de Zeeuw, J. (n.d.). Derivatization in mass spectrometry—1. Silylation.
  • Rojas-Bante, E. R., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México.
  • Li, Y., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta.
  • Cardeal, Z. L., et al. (2001). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. Journal of the Brazilian Chemical Society.
  • Toth, G., et al. (1990). Process for preparing methoxyacetic acid.
  • Al-Majed, A. A. (2007). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS.
  • Abdel-Rahman, H. M., et al. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • PubChem. (n.d.). 2-(Benzoylamino)acetic acid. [Link]

  • Krcmová, L., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Sigma-Aldrich. (n.d.).
  • Biran, M. J., & Beigelman, P. M. (1978). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Medicinal Chemistry.
  • Niazi, A., et al. (2001). A modified method for determination of hippuric acid in urine by HPLC. Indian Journal of Clinical Biochemistry.
  • Perekhoda, L. O., et al. (2019). The acid-base properties of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids. Journal of Organic and Pharmaceutical Chemistry.
  • Blau, K., & King, G. S. (Eds.). (1977).
  • Wanasundara, P. K. J. P. D., & Shahidi, F. (2005). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT. Food Chemistry.
  • Thorat, B. N., & Patil, S. D. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology.
  • MedchemExpress. (n.d.). Hippuric acid (Standard).
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • BASF SE. (2021). method for producing 2-methoxyacetic acid.
  • Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis.
  • Santra, S., et al. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank.
  • NorthEast BioLab. (n.d.).
  • Gadek, T. R., et al. (1998). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)ethoxy acetic acid technical grade.

Sources

Application and Protocol for the Quantification of N-(2-methoxybenzoyl)glycine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-methoxybenzoyl)glycine. Developed for researchers, scientists, and professionals in drug development, this application note details the method's scientific foundation, a step-by-step protocol, and validation parameters. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction: The Rationale for a Dedicated HPLC Method

N-(2-methoxybenzoyl)glycine, an N-acylglycine, belongs to a class of compounds with significant interest in metabolic and pharmaceutical research. Accurate quantification of this molecule is crucial for pharmacokinetic studies, quality control in manufacturing, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its specificity, sensitivity, and robustness.

The core challenge in developing an HPLC method for a novel compound lies in the systematic selection of chromatographic conditions that yield optimal separation and detection. This note elucidates the logical pathway, from understanding the analyte's physicochemical properties to establishing a fully validated analytical method.

Physicochemical Properties of N-(2-methoxybenzoyl)glycine

A thorough understanding of the analyte's properties is paramount for effective method development. Key characteristics of N-(2-methoxybenzoyl)glycine are summarized below:

PropertyValueSource/Justification
Molecular Formula C10H11NO4ChemicalBook[1]
Molecular Weight 209.2 g/mol ChemicalBook[1]
Predicted pKa 3.67 ± 0.10ChemicalBook[1]
Predicted Melting Point 113-114 °CChemicalBook[1]
UV Chromophore 2-methoxybenzoyl groupStructural analysis
Estimated λmax ~290 nm and ~230 nmInferred from 2-methoxybenzoic acid
Anticipated Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.Inferred from hippuric acid and general N-acylglycine properties.[2][3]

The presence of the 2-methoxybenzoyl moiety provides a strong ultraviolet (UV) chromophore, essential for sensitive detection. The acidic nature of the carboxylic acid group (pKa ~3.67) dictates that the mobile phase pH will significantly influence the analyte's retention in reversed-phase chromatography.

Chromatographic Method Development: A Logic-Driven Approach

The selection of the HPLC method parameters was guided by the physicochemical properties of N-(2-methoxybenzoyl)glycine to achieve a robust and reliable separation.

Column Selection: The Stationary Phase

A standard C18 reversed-phase column is selected as the stationary phase. This choice is based on the non-polar nature of the benzoyl group, which will interact favorably with the hydrophobic C18 alkyl chains, providing good retention. A polar-embedded or polar-endcapped C18 column could also be a suitable alternative to enhance peak shape, particularly if tailing is observed with a standard C18 phase.

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Both acetonitrile and methanol are suitable organic solvents for reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[4] A gradient elution starting with a lower concentration of the organic modifier and gradually increasing it will be employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

  • Aqueous Phase and pH Control: Given the acidic nature of N-(2-methoxybenzoyl)glycine (pKa ≈ 3.67), controlling the mobile phase pH is critical. To ensure the analyte is in its non-ionized, more hydrophobic form and thus well-retained on the C18 column, the pH of the aqueous phase should be maintained at least 1.5 to 2 pH units below the pKa. Therefore, a pH of 2.5 to 3.0 is recommended. An acidic buffer, such as 0.1% phosphoric acid or 0.1% formic acid in water , will be used to maintain a stable pH. Phosphoric acid is a good choice for UV detection at lower wavelengths, while formic acid is volatile and suitable for methods that may be transferred to mass spectrometry detection.

Detection Wavelength (λ)
Optimized Chromatographic Conditions

The culmination of the method development process is a set of optimized conditions designed for reliable quantification.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Experimental Protocols

Adherence to a detailed protocol is essential for reproducible results.

Materials and Reagents
  • N-(2-methoxybenzoyl)glycine reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphoric acid (85%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of deionized water and mix.

  • Bring the volume to 1 L with deionized water and mix thoroughly.

  • Filter through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly. Filter through a 0.45 µm membrane filter if necessary.

Diluent (50:50 Acetonitrile:Water):

  • Mix equal volumes of HPLC-grade acetonitrile and deionized water.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of N-(2-methoxybenzoyl)glycine reference standard into a 10 mL volumetric flask.

  • Dissolve in and bring to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation Protocol
  • Accurately weigh the sample containing N-(2-methoxybenzoyl)glycine.

  • Transfer to a volumetric flask of appropriate size.

  • Add a portion of the diluent and sonicate for 10-15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature.

  • Bring to volume with the diluent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Add Diluent & Sonicate weigh->dissolve cool Cool to Room Temp dissolve->cool dilute Dilute to Final Volume cool->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

Caption: Workflow for sample preparation.

Method Validation

A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing a placebo or blank sample to ensure no interfering peaks are present at the retention time of N-(2-methoxybenzoyl)glycine.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the reference standard across the expected range of the samples.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[7]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

G cluster_validation HPLC Method Validation Pathway start Method Development specificity Specificity (No Interference) start->specificity linearity Linearity (r² ≥ 0.999) specificity->linearity accuracy Accuracy (98-102% Recovery) linearity->accuracy precision Precision (RSD ≤ 2.0%) accuracy->precision robustness Robustness (Stable under variation) precision->robustness validated Validated Method robustness->validated

Caption: Key stages of HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of N-(2-methoxybenzoyl)glycine. The logical development process, grounded in the physicochemical properties of the analyte, has resulted in a method that is specific, linear, accurate, and precise. This protocol is suitable for implementation in research and quality control laboratories for the routine analysis of N-(2-methoxybenzoyl)glycine.

References

  • PubChem. Hippuric Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. A modified method for determination of hippuric acid in urine by HPLC. [Link]

  • ResearchGate. Solubility of amino acids and diglycine in aqueous–alkanol solutions. [Link]

  • Cheméo. Chemical Properties of Glycine, N-(p-anisoyl)-, methyl ester. [Link]

  • Centers for Disease Control and Prevention. HIPPURIC ACID in urine 8300. [Link]

  • Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). [Link]

  • PubMed. [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography (author's transl)]. [Link]

  • NIST. Hippuric acid. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • Meddocs Publishers. Hippuric Acid Quantification by HPLC Among Inhalant Users. [Link]

  • The Human Metabolome Database. Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Eureka Kit Cromatografici. PHENYLGLYOXILIC ACID / MANDELIC ACID /HIPPURIC ACID / o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV - FAST. [Link]

  • SIELC Technologies. Glycine. [Link]

  • Eureka Kit Cromatografici. HIPPURIC ACID and o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV - FAST. [Link]

  • National Institutes of Health. Glycine. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Application Notes and Protocols for (2-Methoxy-benzoylamino)-acetic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Territory

The compound (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine, belongs to the broader class of N-acylglycines. While the biological activities of many N-acylglycines are subjects of ongoing research, with some demonstrating roles in inflammation and cellular signaling, the specific functions of this compound in cellular systems remain largely uncharacterized. This document, therefore, serves as a forward-looking guide, providing a robust framework for initiating the investigation of this compound's potential bioactivities. The protocols and hypotheses presented herein are built upon the established biological activities of structurally related molecules and are intended to be a starting point for discovery.

Chemical and Physical Properties

A foundational understanding of the test compound is critical for experimental design.

PropertyValueReference
CAS Number 13443-58-8[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Predicted pKa 3.67 ± 0.10[1]
Predicted Boiling Point 451.1 ± 30.0 °C[1]
Predicted Density 1.268 ± 0.06 g/cm³[1]

Hypothesized Biological Activities and Rationale

Given the known biological roles of other N-acylglycines, we can postulate several potential applications for this compound in cell-based assays. N-acylglycines are a class of signaling lipids with diverse physiological functions.[2] For instance, N-linoleoylglycine exhibits anti-inflammatory properties, and N-arachidonoylglycine is known for its analgesic and anti-inflammatory effects.[3] Furthermore, derivatives of structurally similar compounds have been explored for their anti-proliferative and cytotoxic effects against cancer cell lines.[4]

Therefore, two primary avenues of investigation for this compound are proposed:

  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways, potentially by inhibiting key enzymes or receptors involved in the inflammatory response.

  • Cytotoxic/Anti-proliferative Activity: The compound could exhibit inhibitory effects on the growth of cancer cells.

The following sections provide detailed protocols to test these hypotheses.

Application Note 1: Investigation of Anti-Inflammatory Properties

Principle

This protocol is designed to screen for the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). A reduction in NO production in the presence of the compound would suggest anti-inflammatory activity.

Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete DMEM to achieve desired working concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Inflammatory Stimulation: To induce an inflammatory response, add LPS to the wells at a final concentration of 1 µg/mL. For the negative control wells, add an equal volume of medium without LPS.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitric Oxide Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Normalize the results to the vehicle-treated, LPS-stimulated control.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes Compound (2-Methoxy-benzoylamino)- acetic acid Compound->IKK Hypothesized Inhibition Compound->NFkB_n Hypothesized Inhibition iNOS_gene iNOS Gene NFkB_n->iNOS_gene Binds & Activates iNOS_gene->iNOS_mRNA Transcription

Caption: Hypothesized anti-inflammatory mechanism of action.

Application Note 2: Assessment of Cytotoxic/Anti-proliferative Effects

Principle

This protocol aims to determine the potential cytotoxic or anti-proliferative effects of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity suggests either cytotoxicity or inhibition of proliferation.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa)

  • Appropriate cell culture medium (e.g., DMEM for HeLa) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate complete medium from a 100 mM DMSO stock solution.

  • Cell Treatment: Remove the medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cytotoxicity Screening

G A 1. Cell Seeding (e.g., HeLa cells in 96-well plate) B 2. 24h Incubation (37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. 48-72h Incubation C->D E 5. Add MTT Reagent D->E F 6. 4h Incubation E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC₅₀) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

General Guidelines for Cell Culture

  • Stock Solution: Due to its predicted properties, this compound should be readily soluble in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: The optimal concentration range should be determined empirically. Based on studies with related compounds, a starting range of 1-100 µM is recommended for initial screening.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, typically DMSO) at the same final concentration as in the experimental wells to account for any solvent effects.

  • Cell Viability Check: When assessing anti-inflammatory effects, it is crucial to perform a parallel cytotoxicity assay to ensure that the observed effects are not due to cell death.

Troubleshooting

ProblemPossible CauseSolution
Low or no response to LPS - Inactive LPS- Low cell density- Cells are not responsive- Use a new batch of LPS- Optimize cell seeding density- Check the passage number of the cells
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding- Use calibrated pipettes- Avoid using the outer wells of the plate
Compound precipitates in the medium - Poor solubility at the working concentration- Lower the working concentration- Increase the final DMSO concentration (not exceeding 0.5%)

References

  • Heffeter, P., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 25(18), 4321. Available at: [Link]

  • Jaynes, B. H., et al. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S.
  • Wunberg, T., et al. (2021). Illuminating Dark Chemical Matter Using the Cell Painting Assay. Journal of Medicinal Chemistry, 64(15), 11086–11095. Available at: [Link]

  • Porter, A. C., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? Journal of Lipid Research, 59(4), 583–592. Available at: [Link]

  • Jeffries, K. A., et al. (2016). Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. Journal of Lipid Research, 57(5), 781–790. Available at: [Link]

  • U.S. Environmental Protection Agency. (2011). Cyprosulfamide. Human Health Risk Assessment for the Proposed Use on Corn (Field, Pop, and Sweet) and Cereal Grains.
  • BASF SE. (2021). Method for producing 2-methoxyacetic acid. U.S.
  • Wunberg, T., et al. (2021). Illuminating Dark Chemical Matter using the Cell Painting Assay. ResearchGate. Available at: [Link]

  • Beattie, J. C., et al. (1987). The effect of 2-methoxyethanol and methoxyacetic acid on Sertoli cell lactate production and protein synthesis in vitro. Toxicology and Applied Pharmacology, 89(1), 129–135.
  • Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB Life, 67(11), 811–825.
  • Al-Farga, A., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 9(5), 575. Available at: [Link]

  • Wischhof, L., et al. (2020). Effect of Glycine on BV-2 Microglial Cells Treated with Interferon-γ and Lipopolysaccharide. International Journal of Molecular Sciences, 21(3), 780. Available at: [Link]

  • Visagie, M. H., et al. (2013). Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines. PLoS One, 8(9), e71935. Available at: [Link]

  • Ghafouri, H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439. Available at: [Link]

  • Adir et Cie. (1993). N-2-(3-benzoxazolinonyl)ethylamides, medicinal products useful for treating sleep disorders comprising the same. U.S.
  • Staszków, A., et al. (2013). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 18(4), 4259–4275. Available at: [Link]

  • Pfizer Inc. (2012). Cyanopyrazole derivatives.
  • van den Pol, A. N., et al. (2017). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in Molecular Neuroscience, 10, 395. Available at: [Link]

  • De Leoz, M. L. A., et al. (2019). A Rapid Array-Based Approach to N-Glycan Profiling of Cultured Cells. Journal of the American Society for Mass Spectrometry, 30(11), 2371–2381.
  • Staszków, A., et al. (2013). Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Molecules, 18(4), 4259-75.
  • Smolecule. (2023). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.
  • Jeffries, K. A., & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 Cells. Digital Commons @ USF.
  • Yamamoto, M., et al. (2019). Optimization of the method for analyzing endocytosis of fluorescently tagged molecules: Impact of incubation in the cell culture medium and cell surface wash with glycine-hydrochloric acid buffer. Journal of Controlled Release, 309, 143-151.
  • Benchchem. (n.d.). N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine.

Sources

Application Notes and Protocols: N-(2-methoxybenzoyl)glycine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutic agents. N-(2-methoxybenzoyl)glycine, a derivative of the simplest amino acid, glycine, presents itself as such a scaffold. While its direct biological activities are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of bioactive molecules, suggesting a rich, yet largely untapped, potential for drug discovery. The presence of a benzoyl group offers a platform for diverse chemical modifications, while the glycine backbone provides a key structural element for interaction with biological targets, particularly those that recognize amino acids and their derivatives.

This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the applications of N-(2-methoxybenzoyl)glycine. We will delve into its synthesis, rationale for its use in medicinal chemistry with a particular focus on the glycine transporter 2 (GlyT2) as a promising therapeutic target, and provide detailed protocols for the synthesis and biological evaluation of its derivatives.

The Strategic Advantage of the N-(2-methoxybenzoyl)glycine Scaffold

The N-(2-methoxybenzoyl)glycine structure combines several features that make it an attractive starting point for medicinal chemistry campaigns:

  • Synthetic Tractability: The amide bond is readily formed through well-established synthetic methodologies, allowing for the facile generation of a diverse library of analogs.

  • Structural Mimicry: As an N-acyl-amino acid, it can mimic endogenous ligands that interact with a variety of receptors and enzymes.

  • Modulation of Physicochemical Properties: The methoxybenzoyl group can be modified to fine-tune lipophilicity, polarity, and metabolic stability, crucial parameters in drug design.

  • Prodrug Potential: The carboxylic acid moiety can be esterified to create prodrugs with enhanced permeability and oral bioavailability. This strategy is particularly useful for drugs with poor pharmacokinetic profiles[1].

A Primary Therapeutic Target: The Glycine Transporter 2 (GlyT2)

A compelling application for N-(2-methoxybenzoyl)glycine lies in the development of inhibitors for the glycine transporter 2 (GlyT2). GlyT2 is a key protein in the central nervous system responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft back into presynaptic neurons. By inhibiting GlyT2, the concentration of glycine in the synapse is increased, leading to enhanced inhibitory neurotransmission. This mechanism has been identified as a promising strategy for the treatment of chronic pain, including neuropathic and inflammatory pain.

The rationale for targeting GlyT2 with N-(2-methoxybenzoyl)glycine derivatives is supported by several lines of evidence:

  • Endogenous Ligands: The endogenous lipid N-arachidonoyl-glycine (NAGly) is a known inhibitor of GlyT2 and has demonstrated analgesic effects in animal models of pain[2][3]. This validates the N-acyl glycine scaffold as a starting point for GlyT2 inhibitor design.

  • Structure-Activity Relationships of Analogs: Studies on benzoylpiperidine derivatives have shown that they can act as GlyT2 inhibitors, with modifications on the benzoyl ring being well-tolerated[3]. This suggests that the 2-methoxybenzoyl moiety of N-(2-methoxybenzoyl)glycine could be a suitable pharmacophore.

  • Selectivity Profile: N-acyl amino acids have shown selectivity for GlyT2 over the closely related GlyT1, which is crucial for avoiding off-target effects[3][4].

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for N-(2-methoxybenzoyl)glycine-based GlyT2 inhibitors is the potentiation of inhibitory glycinergic neurotransmission in the spinal cord dorsal horn, a key area for pain processing.

GlyT2_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_cleft Glycine Glycine_Vesicle->Glycine_cleft Release GlyT2 GlyT2 Glycine_in Glycine GlyT2->Glycine_in Glycine_cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_cleft->GlyR Binding Cl_channel Cl- Influx GlyR->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_channel->Hyperpolarization N-2-MBG_Derivative N-(2-methoxybenzoyl)glycine Derivative N-2-MBG_Derivative->GlyT2 Inhibition

Caption: Proposed mechanism of GlyT2 inhibition by N-(2-methoxybenzoyl)glycine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxybenzoyl)glycine

This protocol describes a standard Schotten-Baumann reaction for the N-acylation of glycine.

Materials and Equipment:

  • Glycine

  • 2-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of Glycine: In a 250 mL round-bottom flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation: Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold glycine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted 2-methoxybenzoyl chloride and other organic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of N-(2-methoxybenzoyl)glycine should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(2-methoxybenzoyl)glycine.

    • Dry the purified product under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a focused library of N-(2-methoxybenzoyl)glycine Derivatives

This protocol outlines the synthesis of ester and amide derivatives of N-(2-methoxybenzoyl)glycine to explore structure-activity relationships (SAR).

SAR_workflow cluster_esterification Esterification cluster_amidation Amidation Start N-(2-methoxybenzoyl)glycine Ester_reaction Acid-catalyzed esterification Start->Ester_reaction Amide_reaction Peptide coupling (e.g., EDC/HOBt) Start->Amide_reaction Alcohol R-OH (Various alcohols) Alcohol->Ester_reaction Ester_product Ester Derivatives Ester_reaction->Ester_product Bioassay Biological Evaluation (GlyT2 Inhibition Assay) Ester_product->Bioassay Screening Amine R-NH2 (Various amines) Amine->Amide_reaction Amide_product Amide Derivatives Amide_reaction->Amide_product Amide_product->Bioassay Screening

Caption: Workflow for the synthesis and screening of N-(2-methoxybenzoyl)glycine derivatives.

A. Ester Synthesis (Example: Methyl Ester)

  • Reaction Setup: Suspend N-(2-methoxybenzoyl)glycine (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Amide Synthesis (Example: Benzylamide)

  • Activation: Dissolve N-(2-methoxybenzoyl)glycine (1 equivalent) in an anhydrous solvent like dichloromethane or dimethylformamide. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add benzylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. Purify the product by column chromatography.

Protocol 3: In Vitro GlyT2 Inhibition Assay

This protocol describes a fluorescence-based assay to screen for GlyT2 inhibitors.

Materials and Equipment:

  • HEK293 cells stably expressing human GlyT2

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescent glycine analog (e.g., ASP+)

  • Test compounds (N-(2-methoxybenzoyl)glycine derivatives)

  • Reference GlyT2 inhibitor (e.g., ORG25543)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the GlyT2-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds or reference inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37 °C.

    • Add the fluorescent glycine analog to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of glycine uptake for each well.

    • Determine the percent inhibition of GlyT2 activity for each concentration of the test compounds relative to the vehicle control.

    • Calculate the IC₅₀ value for each active compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation

The following table provides a hypothetical summary of the characterization and biological activity data for a series of N-(2-methoxybenzoyl)glycine derivatives.

Compound IDR GroupYield (%)Melting Point (°C)¹H NMRMass Spec (m/z)GlyT2 IC₅₀ (µM)
NMBG-01 -OH85175-177Conforms[M-H]⁻ 208.1> 100
NMBG-E1 -OCH₃7892-94Conforms[M+H]⁺ 224.152.3
NMBG-E2 -OCH₂CH₃7588-90Conforms[M+H]⁺ 238.145.1
NMBG-A1 -NH-benzyl65155-157Conforms[M+H]⁺ 299.115.8
NMBG-A2 -NH-phenethyl62162-164Conforms[M+H]⁺ 313.28.2

Conclusion and Future Directions

N-(2-methoxybenzoyl)glycine is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The strong rationale for targeting GlyT2 for the treatment of chronic pain provides a clear direction for the application of this compound in medicinal chemistry. The protocols outlined in this guide offer a comprehensive starting point for researchers to synthesize and evaluate a library of N-(2-methoxybenzoyl)glycine derivatives. Future work should focus on expanding the diversity of the synthesized library, exploring different substitution patterns on the benzoyl ring, and conducting in vivo studies to evaluate the analgesic efficacy and pharmacokinetic properties of the most potent compounds.

References

  • Kachhwaha, S. J., Varghese, S., Gupta, D., Mhaske, D., & Dhaneshwar, S. R. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 544-549.
  • Wolin, R. L., Santillán, A., Jr, Tang, L., Huang, C., Jiang, X., & Lovenberg, T. W. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & medicinal chemistry, 12(16), 4511–4532.
  • Vandenberg, R. J., Ryan, R. M., Carland, J. E., Imlach, W. L., & Christie, M. J. (2014). Glycine transport and its inhibitors. Neuropharmacology, 76 Pt B, 55–61.
  • Mostyn, S. N., Rawling, T., Mohanty, B., Venn-Brown, B., Sargent, C., Kassiou, M., & Vandenberg, R. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466–2484.
  • Vandenberg, R. J., & Ryan, R. M. (2013). Mechanisms of inhibition of the glycine transporters. British journal of pharmacology, 170(7), 1378–1388.
  • Watson International Ltd. (n.d.). Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. Retrieved from [Link]

  • Mostyn, S. N., Wilson, R., Rawling, T., Mohanty, B., Ryan, R. M., Kassiou, M., & Vandenberg, R. J. (2016). The N-acyl-glycine, N-oleoylglycine, is a selective inhibitor of the glycine transporter, GLYT2. British journal of pharmacology, 173(22), 3218–3230.

Sources

Application Notes & Protocols: Characterization of Novel Enzyme Inhibitors Using (2-Methoxy-benzoylamino)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and practical protocols for characterizing the inhibitory potential of (2-Methoxy-benzoylamino)-acetic acid and its structural analogs. While direct inhibitory data for this compound is not extensively documented in publicly available literature, this document leverages established methodologies for analogous compounds, particularly those targeting enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). The protocols provided are designed to be robust and adaptable for the screening and kinetic analysis of novel enzyme inhibitors, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Acetic Acid Derivatives

Derivatives of benzoylamino and phenoxy acetic acids represent a rich chemical space for the discovery of novel therapeutic agents. These scaffolds are present in a variety of compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Their mechanism of action often involves the specific inhibition of key enzymes involved in disease pathology.

For instance, selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is a validated strategy for the treatment of inflammation and pain, with a reduced side-effect profile compared to non-selective COX inhibitors.[2][3] The structural motif of this compound suggests its potential as a modulator of enzymes that recognize carboxylate and amide functionalities within their active sites.

Core Principles of Enzyme Inhibition Assays

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[4] In the context of drug discovery, enzyme inhibition assays are fundamental for determining the potency and mechanism of action of a potential drug candidate. Key parameters determined from these assays include:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition.

  • Kinetic Parameters (Kₘ and Vₘₐₓ): The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Changes in these parameters in the presence of an inhibitor can elucidate the mechanism of inhibition.[5]

Featured Enzyme Target: Cyclooxygenase-2 (COX-2)

Given the structural similarities to known anti-inflammatory agents, a relevant and well-characterized enzyme to investigate the inhibitory potential of this compound and its analogs is COX-2.[3]

Biological Significance of COX-2

COX-2 is a key enzyme in the arachidonic acid cascade, catalyzing the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins and thromboxanes.[2] While the related isoform, COX-1, is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] This differential expression makes selective COX-2 inhibition a desirable therapeutic strategy.[2][3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Target Enzyme) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor This compound or Analog Inhibitor->COX2 Inhibition

Experimental Protocols

The following protocols are designed to be adaptable for the evaluation of this compound or its analogs as potential enzyme inhibitors.

General Assay Considerations
  • Reagent Purity: Use high-purity reagents and solvents to avoid interference with the assay.

  • Buffer Conditions: Optimize pH, ionic strength, and co-factors for the specific enzyme being assayed.

  • Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[7]

  • Substrate Concentration: For IC₅₀ determination, the substrate concentration is typically kept at or near the Kₘ value.

  • Controls: Include positive controls (known inhibitors), negative controls (no inhibitor), and vehicle controls (solvent used to dissolve the inhibitor).

Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a colorimetric assay, which is a common and accessible method for measuring enzyme activity.

Objective: To determine the IC₅₀ of this compound or its analogs against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit (containing assay buffer, heme, TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Test compound (this compound or analog)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup:

    • Add 10 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 0.01 µM) to the wells of the 96-well plate.

    • Add 10 µL of the positive control to designated wells.

    • Add 10 µL of the vehicle (e.g., DMSO) to the negative control wells.

    • Add 150 µL of the assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the blank.

  • Initiation of Reaction:

    • Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 5 minutes.

    • Add 20 µL of TMPD solution to each well.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Plate_Setup Set up 96-well Plate (Controls, Inhibitor Dilutions) Reagents->Plate_Setup Inhibitor_Stock Prepare Inhibitor Stock & Serial Dilutions Inhibitor_Stock->Plate_Setup Add_Enzyme Add Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate with Substrate Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect Add Detection Reagent & Read Absorbance Incubate->Detect Calculate_Inhibition Calculate % Inhibition Detect->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ (Sigmoidal Curve Fit) Plot_Data->Determine_IC50

Protocol 2: Enzyme Kinetics and Mechanism of Inhibition

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) and the mechanism of inhibition of a lead compound.

Materials:

  • Same as Protocol 1, with the addition of a wider range of substrate concentrations.

Procedure:

  • Varying Substrate Concentration: Set up the assay as described in Protocol 1, but for a fixed concentration of the inhibitor (e.g., at its IC₅₀ value) and a range of substrate (arachidonic acid) concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Data Collection: Measure the initial reaction rates (velocity) at each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for both conditions.

    • Alternatively, use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

      • Competitive Inhibition: Vₘₐₓ is unchanged, Kₘ increases. Lines intersect on the y-axis.

      • Non-competitive Inhibition: Vₘₐₓ decreases, Kₘ is unchanged. Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease. Lines are parallel.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Step
High variability between replicatesPipetting errors, temperature fluctuationsUse calibrated pipettes, ensure uniform temperature control.
No inhibition observedInhibitor is inactive or insolubleVerify compound solubility, test a higher concentration range.
Inconsistent resultsReagent degradation, enzyme instabilityPrepare fresh reagents, store enzyme under appropriate conditions.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the characterization of this compound and its analogs as potential enzyme inhibitors. By systematically determining the IC₅₀ and elucidating the mechanism of inhibition, researchers can gain valuable insights into the therapeutic potential of these compounds and advance the drug discovery process.

References

  • Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 13(10), 301. Available at: [Link]

  • Gudis, K. A., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available at: [Link]

  • Karunarathne, S., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education, 1-8. Available at: [Link]

  • Yakan, H., et al. (2022). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. Organic Communications, 15(2), 123-136. Available at: [Link]

  • Gudis, K. A., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available at: [Link]

  • Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents, WO2002042259A2.
  • Mendes, T. D., et al. (2017). Enzyme Kinetics Experiment with the Multienzyme Complex Viscozyme L and Two Substrates for the Accurate Determination of Michaelian Parameters. Journal of Chemical Education, 94(6), 772-777. Available at: [Link]

  • Yakan, H., et al. (2017). Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease. Letters in Drug Design & Discovery, 14(7), 814-820. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(1), 97. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384. Available at: [Link]

  • Johnson, K. A. (2020). Words of Advice: teaching enzyme kinetics. The FEBS Journal, 287(14), 2936-2947. Available at: [Link]

  • Zozulya, Y. I., et al. (2019). The acid-base properties of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids. Journal of Organic and Pharmaceutical Chemistry, 17(3), 56-61. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ResearchGate. Available at: [Link]

  • Westin, J. (n.d.). Kinetics - Control Of Enzyme Activity. MCAT Content. Retrieved from [Link]

  • Li, J., et al. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Google Patents, CN103664701A.
  • Tan, T., et al. (2015). Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules, 20(8), 14398-14415. Available at: [Link]

  • Shomu's Biology. (2020, January 7). Enzyme kinetics [Video]. YouTube. Available at: [Link]

  • Zanirato, V., et al. (2022). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. Available at: [Link]

  • Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents, WO2002042259A2.
  • Johanson, G., et al. (1995). Urinary 2-methoxy acetic acid accumulation in response to 2-methoxy ethanol exposure. Archives of Toxicology, 69(4), 249-254. Available at: [Link]

Sources

Derivatization of N-(2-methoxybenzoyl)glycine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von N-(2-methoxybenzoyl)glycin für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

N-(2-methoxybenzoyl)glycin, ein N-Acylglycin, stellt aufgrund seiner polaren funktionellen Gruppen – einer Carbonsäure und einer Amidgruppe – eine analytische Herausforderung für die Gaschromatographie-Massenspektrometrie (GC-MS) dar. Diese Polarität führt zu geringer Flüchtigkeit und unerwünschten Wechselwirkungen mit der GC-Säule, was zu schlechter Peakform und geringer Empfindlichkeit führt. Dieser Leitfaden bietet eine detaillierte wissenschaftliche Erläuterung und ein validiertes Protokoll zur chemischen Derivatisierung von N-(2-methoxybenzoyl)glycin, um diese Einschränkungen zu überwinden. Wir konzentrieren uns auf die Silylierung als eine robuste und effiziente Methode, die das Molekül für eine zuverlässige und quantitative GC-MS-Analyse geeignet macht.

Einleitung: Die Notwendigkeit der Derivatisierung

Die direkte Analyse von polaren, nichtflüchtigen Verbindungen mittels GC-MS ist oft nicht durchführbar.[1] N-(2-methoxybenzoyl)glycin (Molekulargewicht: 209.2 g/mol [2]) besitzt zwei aktive Wasserstoffatome an der Carboxylgruppe (-COOH) und der Amidgruppe (-NH-), die für seine hohe Polarität verantwortlich sind. Die Derivatisierung ist ein chemischer Prozess, bei dem diese aktiven Wasserstoffatome durch unpolare Gruppen ersetzt werden.[3] Dieser Schritt ist entscheidend, um:

  • Die Flüchtigkeit zu erhöhen: Durch die Maskierung der polaren Gruppen wird der Dampfdruck des Analyten erhöht, was eine Elution von der GC-Säule bei niedrigeren Temperaturen ermöglicht.[4][5]

  • Die thermische Stabilität zu verbessern: Derivatisierte Verbindungen sind oft stabiler gegenüber dem thermischen Abbau im heißen GC-Injektor und in der Säule.[4]

  • Die chromatographische Leistung zu optimieren: Die Reduzierung der Polarität minimiert Wechselwirkungen mit der stationären Phase, was zu symmetrischeren Peaks führt und das "Peak Tailing" reduziert.[4]

Die GC-MS-Technik wird oft als Standardmethode für die Analyse von Drogen und ihren Metaboliten angesehen. Da die GC-MS nur auf flüchtige Verbindungen angewendet werden kann, ist es in einigen Fällen, insbesondere bei Stoffwechselprodukten, notwendig, die untersuchte Probe zu derivatisieren.[6]

Analyse der Molekülstruktur und Auswahl der Derivatisierungsstrategie

N-(2-methoxybenzoyl)glycin hat zwei primäre Stellen für die Derivatisierung:

  • Carbonsäuregruppe (-COOH): Der saure Proton ist sehr reaktiv und das primäre Ziel für die Derivatisierung.

  • Amidgruppe (-CONH-): Das Amidproton ist weniger reaktiv als das Carbonsäureproton, kann aber unter den richtigen Bedingungen ebenfalls derivatisiert werden.

Für Moleküle mit diesen funktionellen Gruppen sind die gängigsten Derivatisierungsstrategien die Silylierung und die Alkylierung (insbesondere die Veresterung).[7][8][9]

Silylierung vs. Alkylierung
EigenschaftSilylierungsreagenzien (z.B. BSTFA, MSTFA)Alkylierungsreagenzien (z.B. Diazomethan)
Reaktivität Reagiert mit einer breiten Palette von funktionellen Gruppen, einschließlich Carbonsäuren, Amiden, Alkoholen und Aminen.[10]Reagiert sehr schnell und quantitativ mit Carbonsäuren. Phenolische Hydroxylgruppen können ebenfalls methyliert werden.[11]
Nebenprodukte Flüchtige und meist nicht störende Nebenprodukte (z.B. N-Methyltrifluoracetamid bei MSTFA).Das einzige Nebenprodukt ist Stickstoffgas (N₂), das die Reaktion vorantreibt.
Sicherheit Entzündlich und feuchtigkeitsempfindlich, erfordert aber keine speziellen Generierungsapparaturen.[12]Diazomethan ist hochgiftig, krebserregend und potenziell explosiv, was eine In-situ-Herstellung erforderlich macht.[13][11][14]
Anwendungsbereich Ideal für die gleichzeitige Derivatisierung mehrerer verschiedener funktioneller Gruppen in einem Molekül.Hauptsächlich auf die Veresterung von Säuren beschränkt.

Begründung der Wahl: Für N-(2-methoxybenzoyl)glycin ist die Silylierung die überlegene Methode. Sie ermöglicht die gleichzeitige Derivatisierung sowohl der Carbonsäure- als auch der Amidgruppe in einem einzigen Reaktionsschritt. Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochwirksam und ihre Nebenprodukte sind flüchtig, was Störungen im Chromatogramm minimiert.[11][12] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) erhöht die Reaktivität und stellt eine vollständige Derivatisierung auch der weniger reaktiven Amidgruppe sicher.[11][15]

Das gewählte Reagenz: BSTFA + 1% TMCS
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein leistungsstarker Trimethylsilyl-Donor, der effektiv mit Carbonsäuren und Amiden reagiert.[16]

  • TMCS (Trimethylchlorsilan): Wirkt als Katalysator, der die Silylierungsstärke von BSTFA erhöht und die Derivatisierung von sterisch gehinderten oder weniger reaktiven Gruppen wie Amiden unterstützt.[15]

Die Reaktion führt zur Bildung des Di-Trimethylsilyl (TMS)-Derivats von N-(2-methoxybenzoyl)glycin, das eine signifikant höhere Flüchtigkeit und thermische Stabilität aufweist.

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von N-(2-methoxybenzoyl)glycin unter Verwendung von BSTFA mit 1% TMCS.

Benötigte Materialien und Reagenzien
  • Reagenzien:

    • N-(2-methoxybenzoyl)glycin (Analysenstandard)

    • BSTFA + 1% TMCS (Derivatisierungsgrad, in versiegelten Ampullen)

    • Pyridin oder Acetonitril (wasserfrei, GC-Qualität) als Lösungsmittel

    • Natriumsulfat (wasserfrei)

    • Stickstoffgas (hochreine Qualität)

  • Ausstattung:

    • GC-MS-System mit Autosampler

    • Reaktionsgefäße (z.B. 2 mL Schraubdeckelgläser mit PTFE-beschichteten Septen)

    • Heizblock oder Wasserbad

    • Präzisionspipetten (Mikroliterpipetten)

    • Verdampfer (z.B. Stickstoff-Evaporator)

    • Vortexmischer

Workflow der Probenvorbereitung und Derivatisierung

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Einwaage des Standards oder Trocknung des Extrakts P2 Lösung in wasserfreiem Lösungsmittel P1->P2 Lösungsmittel (z.B. Pyridin) D1 Zugabe von BSTFA + 1% TMCS P2->D1 Probe D2 Verschließen & Mischen (Vortex) D1->D2 D3 Reaktion im Heizblock (z.B. 70 °C für 30 min) D2->D3 D4 Abkühlen auf Raumtemperatur D3->D4 A1 Überführung in GC-Vial D4->A1 A2 GC-MS Injektion und Analyse A1->A2

Abbildung 1: Allgemeiner Workflow für die Silylierungs-Derivatisierung.

Schritt-für-Schritt-Anleitung

Wichtiger Hinweis: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle Glasgeräte müssen trocken sein, und die Reagenzien sollten unter einer trockenen Atmosphäre (z.B. Stickstoff) gehandhabt werden.[10][12]

  • Probeneinwaage/Trocknung:

    • Wiegen Sie ca. 1 mg der N-(2-methoxybenzoyl)glycin-Probe in ein 2-mL-Reaktionsgefäß ein.

    • Wenn Ihre Probe in einer wässrigen Lösung vorliegt, verdampfen Sie diese unter einem sanften Stickstoffstrom bei ca. 60 °C bis zur vollständigen Trockenheit. Die azeotrope Entfernung von Wasserresten kann durch Zugabe von 0,5 mL Methylenchlorid und erneutes Verdampfen sichergestellt werden.[15]

  • Lösung der Probe:

    • Geben Sie 100 µL wasserfreies Pyridin oder Acetonitril in das Reaktionsgefäß. Mischen Sie kurz auf dem Vortexmischer, um die Probe vollständig zu lösen.

  • Derivatisierung:

    • Geben Sie 100 µL BSTFA + 1% TMCS in die Probelösung. Das molare Verhältnis von Reagenz zu aktivem Wasserstoff sollte mindestens 2:1 betragen.[12]

    • Verschließen Sie das Gefäß sofort fest.

    • Mischen Sie den Inhalt für 30 Sekunden auf dem Vortexmischer.

    • Stellen Sie das Reaktionsgefäß für 30 Minuten bei 70 °C in einen Heizblock.[12] Die Analyse von Aliquots in Zeitintervallen kann zur Bestimmung der vollständigen Derivatisierung genutzt werden.[12]

  • Probenanalyse:

    • Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

    • Überführen Sie die derivatisierte Probe bei Bedarf in ein GC-Vial.

    • Injizieren Sie 1 µL der Probe in das GC-MS-System.

  • Reagenzienblindprobe:

    • Bereiten Sie parallel eine Blindprobe vor, die alle Komponenten außer dem Analyten enthält, um mögliche Verunreinigungen aus den Reagenzien oder dem Lösungsmittel zu identifizieren.[12]

Empfohlene GC-MS-Parameter
ParameterEinstellungBegründung
GC-Säule DB-5ms, 30 m x 0.25 mm ID, 0.25 µm FilmdickeStandard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von derivatisierten Verbindungen.
Injektor-Temperatur 250 °CGewährleistet eine schnelle Verdampfung des derivatisierten Analyten ohne thermischen Abbau.
Injektionsmodus Splitless (1 min)Geeignet für die Spurenanalyse zur Maximierung des Probentransfers auf die Säule.
Trägergas Helium, konstante Flussrate 1.0 mL/minInertgas mit guter Trennleistung.
Ofenprogramm 80 °C (2 min halten), dann 15 °C/min bis 280 °C, 5 min haltenEin Temperaturgradient, der eine gute Trennung von Lösungsmittel, Nebenprodukten und dem derivatisierten Analyten ermöglicht.
MS-Transferlinie 280 °CVerhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle 230 °C, Elektronenionisation (EI) bei 70 eVStandardbedingungen für die EI-Massenspektrometrie, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugen.
MS-Scanbereich m/z 40 - 600Deckt das erwartete Molekülion und die charakteristischen Fragmente des derivatisierten Analyten ab.

Erwartete Ergebnisse und Diskussion

Die Derivatisierung von N-(2-methoxybenzoyl)glycin mit BSTFA führt zur Bildung von N-(2-methoxybenzoyl)glycin-di-TMS-ether.

Abbildung 2: Silylierungsreaktion von N-(2-methoxybenzoyl)glycin.

Das resultierende derivatisierte Molekül hat ein höheres Molekulargewicht, ist aber deutlich unpolarer und flüchtiger. Im GC-MS-Chromatogramm ist ein scharfer, symmetrischer Peak zu erwarten, der im Vergleich zur underivatisierten Form (falls überhaupt eluiert) eine deutlich kürzere Retentionszeit und eine verbesserte Peakform aufweist. Das Massenspektrum des TMS-Derivats wird charakteristische Fragmentionen aufweisen, die für die Strukturaufklärung und Quantifizierung genutzt werden können.

Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Produktpeak 1. Unvollständige Reaktion. 2. Feuchtigkeit in der Probe/im Lösungsmittel. 3. Reagenz ist abgebaut.1. Reaktionszeit oder -temperatur erhöhen. Katalysator (TMCS) verwenden.[11] 2. Probe und Lösungsmittel sorgfältig trocknen.[15] 3. Eine neue, ungeöffnete Ampulle des Derivatisierungsreagenzes verwenden.
Mehrere Peaks für den Analyten 1. Unvollständige Derivatisierung (z.B. nur Mono-TMS-Derivat). 2. Zersetzung des Analyten oder Derivats.1. Reaktionsbedingungen optimieren (längere Zeit, höhere Temperatur). 2. Injektor-Temperatur senken. Inertheit des GC-Systems überprüfen (z.B. Liner wechseln).[17]
Starke Peak-Asymmetrie (Tailing) 1. Aktive Stellen im GC-System (Injektor-Liner, Säule). 2. Unvollständige Derivatisierung.1. Silanisierten Liner verwenden. Säule konditionieren oder austauschen. 2. Siehe oben.
Störende Peaks im Chromatogramm 1. Verunreinigungen im Lösungsmittel oder Reagenz. 2. "Säulenbluten" bei hohen Temperaturen.1. Reagenzienblindprobe analysieren. Lösungsmittel und Reagenzien höherer Reinheit verwenden. 2. Maximale Betriebstemperatur der Säule nicht überschreiten. Säule konditionieren.

Fazit

Die Silylierungs-Derivatisierung mit BSTFA und einem TMCS-Katalysator ist eine hocheffektive und zuverlässige Methode zur Vorbereitung von N-(2-methoxybenzoyl)glycin für die GC-MS-Analyse. Das vorgestellte Protokoll wandelt den polaren, nichtflüchtigen Analyten in ein thermisch stabiles und flüchtiges Derivat um, was zu einer exzellenten chromatographischen Leistung und sensitiven Detektion führt. Die sorgfältige Beachtung von wasserfreien Bedingungen ist der Schlüssel zum Erfolg dieser Methode. Dieser Leitfaden bietet eine solide Grundlage für Forscher zur Implementierung dieser Technik in ihren analytischen Arbeitsabläufen.

Referenzen

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. Abgerufen von

  • Obrnuta faza. (n.d.). Derivatizing Reagents. Abgerufen von [Link]

  • Chemistry For Everyone. (2025, January 19). What Is Derivatization In Gas Chromatography? [Video]. YouTube. Abgerufen von [Link]

  • Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Abgerufen von [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Abgerufen von [Link]

  • OPUS. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Abgerufen von [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen von [Link]

  • Macherey-Nagel. (n.d.). Derivatisierungsmittel für die GC - Chromatographie. Abgerufen von [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Abgerufen von [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Abgerufen von [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Abgerufen von [Link]

  • ResearchGate. (2025, August 2). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Abgerufen von [Link]

  • PubMed. (n.d.). Identification of 4-methoxybenzoyl-N-glycine in Urine by Gas chromatography/mass Spectrometry. Abgerufen von [Link]

  • Preprints.org. (2025, March 21). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Abgerufen von [Link]

  • laborpraxis. (2008, December 30). Fettsäuren vollautomatisiert derivatisieren und bestimmen. Abgerufen von [Link]

  • ResearchGate. (2016, July 12). (PDF) Development of GC-MS method for identification of dipeptides. Abgerufen von [Link]

  • ScienceDirect. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Abgerufen von [Link]

  • Interchim. (n.d.). Derivatization reagents. Abgerufen von [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that optimizing the synthesis of N-acylated amino acids like (2-Methoxy-benzoylamino)-acetic acid is a common challenge. Success hinges on carefully controlling the reaction conditions to favor amide bond formation over competing side reactions. This guide is structured to provide direct, actionable solutions to the most frequent issues encountered in the lab, moving from high-level troubleshooting to specific procedural details.

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction . This method involves the acylation of glycine with 2-methoxybenzoyl chloride under basic conditions.[1][2][3][4][5] The overall process can be viewed as a two-stage synthesis:

  • Activation: Conversion of 2-methoxybenzoic acid to its more reactive acid chloride derivative.

  • Coupling: Reaction of the 2-methoxybenzoyl chloride with glycine in the presence of a base to form the desired amide bond.

This guide will dissect the critical parameters of each stage to help you diagnose and resolve issues impacting your reaction yield and purity.

Reaction Pathway Overview

The core transformation involves forming an amide bond between the nitrogen of glycine and the carbonyl carbon of 2-methoxybenzoyl chloride.

Reaction_Pathway cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling (Schotten-Baumann) A 2-Methoxybenzoic Acid C 2-Methoxybenzoyl Chloride A->C + B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) B->C F This compound C->F + C->F D Glycine D->F E Base (e.g., NaOH) E->F Troubleshooting_Flowchart Start Low Yield Observed Q1 Check Purity of Final Product (e.g., by ¹H NMR or LC-MS) Start->Q1 Impurity1 High % of 2-Methoxybenzoic Acid Q1->Impurity1 Major Impurity Found Impurity2 Relatively Pure Product, but Low Mass Q1->Impurity2 No Major Impurity Cause1 Incomplete Acid Chloride Formation OR Hydrolysis of Acid Chloride Impurity1->Cause1 Cause2 Losses During Work-up / Isolation Impurity2->Cause2 Solution1 • Use fresh chlorinating agent • Add catalytic DMF • Control temperature (0-5 °C) • Ensure vigorous stirring Cause1->Solution1 Solution2 • Carefully acidify aqueous layer to pH 3-4 • Ensure complete precipitation before filtering • Wash filter cake with minimal cold solvent Cause2->Solution2

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system?

A: The choice of base and solvent is critical for balancing reactivity and minimizing side reactions. The classical Schotten-Baumann conditions using a biphasic system are highly reliable for this synthesis.

SystemBaseSolvent(s)AdvantagesDisadvantages
Classic Schotten-Baumann Sodium Hydroxide (NaOH)Water / Dichloromethane (DCM) or Diethyl EtherExcellent for neutralizing HCl; high reaction rates; easy separation of layers. [3]Risk of acid chloride hydrolysis; requires vigorous stirring.
Homogeneous Organic Triethylamine (Et₃N) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)Minimizes hydrolysis of the acid chloride.Triethylamine hydrochloride byproduct can sometimes complicate purification; pyridine is toxic.

For this specific synthesis, the Classic Schotten-Baumann setup is highly recommended due to its efficiency and straightforward work-up.

Q2: How can I purify the final this compound?

A: The primary purification method is acid precipitation followed by recrystallization .

  • Acid Precipitation: After the reaction work-up, the product will be in the aqueous layer as its sodium salt. Slowly add 2M HCl while stirring until the pH of the solution is ~3-4. A white precipitate of the product should form. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts.

  • Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Q3: Can I use 2-methoxybenzoic acid directly with a coupling agent instead of making the acid chloride?

A: Yes, this is a valid alternative, though often more expensive. Peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU, can be used to form the amide bond directly. This approach avoids handling thionyl chloride but requires anhydrous conditions and careful purification to remove the coupling byproducts. For robust, large-scale synthesis, the acid chloride route is often more cost-effective.

Key Experimental Protocols

Protocol 1: Preparation of 2-Methoxybenzoyl Chloride

(Safety Note: This operation should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.

  • Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 2-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) can often be used in the next step without further purification.

Protocol 2: Synthesis via Schotten-Baumann Conditions

  • In a beaker or flask, dissolve glycine (1.0 eq) and sodium hydroxide (2.5 eq) in water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve the crude 2-methoxybenzoyl chloride (1.05 eq) from Protocol 1 in a minimal amount of an organic solvent like dichloromethane (DCM).

  • Add the solution of 2-methoxybenzoyl chloride dropwise to the cold, stirring aqueous glycine solution over 30-45 minutes. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the layers and retain the aqueous layer (which contains the product salt).

  • Extract the organic layer once with a small amount of 5% NaOH solution and combine this with the initial aqueous layer.

Protocol 3: Product Isolation and Purification

  • Cool the combined aqueous layers from Protocol 2 in an ice bath.

  • Slowly and with stirring, add 2M HCl to acidify the solution to a pH of ~3-4. A thick white precipitate should form.

  • Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two small portions of ice-cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • If necessary, recrystallize from an appropriate solvent.

References

  • Justia Patents. (2021). Method for producing 2-methoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109415289B - Method for producing 2-methoxyacetic acid.
  • Google Patents. (n.d.). CN109415289A - The method for producing 2- methoxyacetic acid.
  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (n.d.). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Modification of glycine derivatives for introduction of side chains.... Retrieved from [Link]

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. Retrieved from [Link]

  • Cleaves, H. J., et al. (n.d.). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PMC - NIH. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2025). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Methoxyactic acid preparation method. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Glycine on Reaction of Cysteine-Xylose: Insights on Initial Maillard Stage Intermediates to Develop Meat Flavor. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-methoxybenzoyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-methoxybenzoyl)glycine. This document is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating framework for optimizing your reaction conditions. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yield, high-purity synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-(2-methoxybenzoyl)glycine is most commonly achieved via the Schotten-Baumann reaction, a robust method for the N-acylation of amino acids.[1][2] This reaction involves the condensation of an acyl chloride (2-methoxybenzoyl chloride) with an amine (glycine) under basic conditions.[3] Understanding the mechanism is the first step toward optimization.

Q: What is the detailed mechanism for the synthesis of N-(2-methoxybenzoyl)glycine?

A: The reaction proceeds through a nucleophilic acyl substitution. Here is a step-by-step breakdown:

  • Deprotonation: Glycine exists as a zwitterion at neutral pH. Under the alkaline conditions of the Schotten-Baumann reaction, the ammonium group is deprotonated, making the nitrogen atom a potent nucleophile.

  • Nucleophilic Attack: The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Neutralization: A base in the reaction medium neutralizes the hydrochloric acid (HCl) generated from the expelled chloride and the proton from the newly formed amide. This is a critical step, as it prevents the protonation of the starting glycine, which would render it non-nucleophilic and halt the reaction.[3][4]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism Glycine Glycine (Nucleophile) (Deprotonated by Base) Intermediate Tetrahedral Intermediate Glycine->Intermediate Nucleophilic Attack AcylChloride 2-Methoxybenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(2-methoxybenzoyl)glycine Intermediate->Product Collapse & Chloride Expulsion HCl HCl (Byproduct) Salt Salt (e.g., NaCl) + H2O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Reagents and Stoichiometry

Q: What is the optimal ratio of glycine to 2-methoxybenzoyl chloride?

A: While a 1:1 stoichiometric ratio is the theoretical minimum, it is often beneficial to use a slight excess of the amino acid (glycine), typically in the range of 1:1.05 to 1:1.1 (Acyl Chloride:Glycine). This helps to ensure the complete consumption of the more valuable and moisture-sensitive acyl chloride. Using a large excess of glycine is generally unnecessary and can complicate purification due to its high water solubility.

Q: Which base should I use, and how much?

A: The choice of base is critical for maintaining the optimal pH and neutralizing the HCl byproduct.

  • Sodium Hydroxide (NaOH): This is the most common and cost-effective choice. It is typically used as an aqueous solution. You will need at least two equivalents relative to the acyl chloride: one to deprotonate the glycine and one to neutralize the generated HCl. In practice, maintaining a specific pH is more important than relying on exact stoichiometry.

  • Potassium Carbonate (K₂CO₃): A milder base that can also be effective. It is particularly useful in biphasic systems.[5]

  • Pyridine/Triethylamine (Et₃N): Organic bases are often used in anhydrous organic solvents.[4] For the aqueous Schotten-Baumann reaction, NaOH is preferred for its solubility and cost.

Recommendation: Use an aqueous solution of NaOH. Instead of adding a fixed number of equivalents, add it portion-wise or via a dropping funnel while monitoring the pH, keeping it within the optimal range.

Reaction Conditions

Q: How critical is pH control, and what is the optimal range?

A: pH control is arguably the most critical parameter for success.

  • If the pH is too low (< 8): The glycine will be protonated, reducing its nucleophilicity and dramatically slowing down or stopping the desired reaction.

  • If the pH is too high (> 11): The rate of hydrolysis of the 2-methoxybenzoyl chloride to the inactive 2-methoxybenzoic acid increases significantly.[6] This is a major competing side reaction that reduces yield.

Optimal pH Range: Maintain the pH between 10 and 11, with a tighter range of 10.3 to 10.6 often yielding the best results.[6] This provides a balance between ensuring the glycine is sufficiently nucleophilic and minimizing acyl chloride hydrolysis.

Q: What is the ideal reaction temperature?

A: Temperature control is essential to manage the exothermic nature of the reaction and minimize side reactions. A common and effective strategy is:

  • Initial Cooling: Cool the aqueous glycine and base solution to 0-10°C in an ice bath.[4][6]

  • Slow Addition: Add the 2-methoxybenzoyl chloride dropwise or in small portions, ensuring the temperature does not rise above 15°C.[4] This minimizes the hydrolysis of the acyl chloride.

  • Warming to Room Temperature: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours to ensure the reaction goes to completion.[4]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is a simple and effective method.[4][7]

  • Mobile Phase: A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 50:50:1) usually works well to separate the starting material, product, and the 2-methoxybenzoic acid byproduct.

  • Procedure: Spot the starting acyl chloride (dissolved in a solvent like DCM), a co-spot of the reaction mixture and the acyl chloride, and the reaction mixture itself. The disappearance of the 2-methoxybenzoyl chloride spot indicates the reaction is complete. The product, N-(2-methoxybenzoyl)glycine, is more polar and will have a lower Rf value than the acyl chloride.

Troubleshooting Common Problems

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart Start Low Yield or Impure Product Check_pH Was pH maintained between 10-11? Start->Check_pH Check_Temp Was acyl chloride added slowly at 0-10°C? Check_pH->Check_Temp Yes Sol_pH Root Cause: - Acyl chloride hydrolysis (high pH) - Incomplete reaction (low pH) Solution: - Use pH meter for tight control. Check_pH->Sol_pH No Check_Purity Is 2-methoxybenzoic acid the main impurity? Check_Temp->Check_Purity Yes Sol_Temp Root Cause: - Acyl chloride hydrolysis (addition too fast or temp too high) Solution: - Add dropwise with vigorous stirring - Maintain ice bath during addition. Check_Temp->Sol_Temp No Check_Glycine Is unreacted glycine present? Check_Purity->Check_Glycine No Sol_Acid Root Cause: - Hydrolysis of acyl chloride Solution: - Improve pH/temp control - Purify by recrystallization after acidic workup. Check_Purity->Sol_Acid Yes Sol_Glycine Root Cause: - Incomplete reaction - Purification issue Solution: - Ensure sufficient reaction time - Wash thoroughly with cold water after precipitation. Check_Glycine->Sol_Glycine Yes

Caption: Figure 2: Troubleshooting Flowchart.

Q: My yield is very low. What went wrong?

A: Low yield is most often traced back to the hydrolysis of 2-methoxybenzoyl chloride. Review these critical parameters:

  • pH Control: Was the pH kept consistently in the 10-11 range? A pH above 11 will drastically favor hydrolysis.

  • Temperature and Addition Rate: Was the acyl chloride added slowly to a well-chilled and vigorously stirred solution? Adding it too quickly or at a higher temperature will cause localized heating and promote hydrolysis.

  • Reagent Quality: Is your 2-methoxybenzoyl chloride fresh? It is sensitive to moisture and can hydrolyze upon storage.

Q: My final product is contaminated with 2-methoxybenzoic acid. How do I remove it?

A: This is the most common impurity, resulting from the hydrolysis of the acyl chloride.

  • Prevention: The best solution is prevention through rigorous pH and temperature control during the reaction.

  • Purification: Fortunately, N-(2-methoxybenzoyl)glycine can often be purified from its corresponding carboxylic acid by careful recrystallization. Since their polarities and acidities are similar, this can be challenging. A fractional crystallization or recrystallization from a solvent system like ethanol/water or ethyl acetate may be effective. Ensure the product is fully precipitated during the acidic work-up, as the benzoic acid derivative may have slightly different solubility.

Q: The product oiled out during work-up and won't crystallize. What should I do?

A: "Oiling out" instead of crystallizing is a common issue, often due to residual impurities or the presence of excess water.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.

  • Solvent Change: Remove the current solvent under reduced pressure and try to recrystallize from a different solvent system.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes induce crystallization.

Optimized Experimental Protocol

This protocol incorporates the optimization principles discussed above.

Materials:

  • Glycine

  • 2-Methoxybenzoyl chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve glycine (1.05 equivalents) in deionized water. Cool the flask in an ice bath to 0-5°C.

  • pH Adjustment: Slowly add a 2M NaOH solution to the glycine solution until the pH stabilizes between 10.3 and 10.6.

  • Acyl Chloride Addition: Add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel over 30-45 minutes. Monitor the pH continuously. As the reaction proceeds and HCl is generated, the pH will drop. Concurrently add 2M NaOH solution to maintain the pH strictly within the 10.3-10.6 range. Ensure the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for completion using TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated HCl to acidify the solution to a pH of ~2. A white precipitate of the product should form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts and any unreacted glycine.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to yield pure N-(2-methoxybenzoyl)glycine.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Data Summary & Characterization

For optimal results, adhere to the parameters summarized below.

ParameterRecommended Value/ConditionRationale
Reagent Ratio 1 : 1.05 (Acyl Chloride : Glycine)Ensures complete consumption of the acyl chloride.
Base Sodium Hydroxide (aqueous solution)Cost-effective and highly soluble.
pH Range 10.3 - 10.6Balances glycine nucleophilicity and acyl chloride stability.[6]
Addition Temperature 0 - 10°CMinimizes exothermic reaction and hydrolysis.[4][6]
Reaction Time 1-3 hours post-additionEnsures reaction goes to completion.
Work-up pH ~2Ensures complete protonation and precipitation of the product.
Monitoring TLC (e.g., EtOAc/Hexane/AcOH)Allows for tracking the disappearance of starting material.[4][7]

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • HPLC: To determine the purity of the final compound.[8]

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[9]

  • Melting Point: To compare with literature values as a measure of purity.

References

  • PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
  • J-STAGE. (2024). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(o-methoxyphenyl)-N-(2,4,5-trichlorophenyl)glycine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Chemsrc. (2025). N-(2-Methoxybenzoyl)glycine methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)glycine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of glycine in water by AcP a¹H–NMR spectra of acetylation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US5254729A - Method for purifying glycine.
  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • ACS Publications. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PubMed Central. Retrieved from [Link]

  • University of South Florida. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N₁₈TG₂. Digital Commons @ USF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nα Selective Acetylation of Peptides. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-methoxybenzoyl-N-glycine in Urine by Gas chromatography/mass Spectrometry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Retrieved from [Link]

Sources

Overcoming solubility issues with N-(2-methoxybenzoyl)glycine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support resource for N-(2-methoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a weakly acidic molecule, N-(2-methoxybenzoyl)glycine's solubility is highly dependent on solution conditions. This guide provides a series of troubleshooting steps, in-depth explanations, and validated protocols to help you achieve clear, stable solutions for reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with N-(2-methoxybenzoyl)glycine.

Q1: Why is my N-(2-methoxybenzoyl)glycine not dissolving in a neutral aqueous buffer like PBS (pH 7.4)?

This is the most frequent issue users face. The primary reason is the compound's chemical nature. N-(2-methoxybenzoyl)glycine is a weak acid due to its carboxylic acid group.[1] In neutral or acidic solutions (where the pH is below its acidity constant, or pKa), the molecule exists predominantly in its neutral, protonated form. This form is significantly less soluble in water, leading to precipitation or failure to dissolve. To achieve solubility, the compound must be converted to its ionized (deprotonated) salt form, which is far more hydrophilic.

Q2: What are the key chemical properties of N-(2-methoxybenzoyl)glycine that I need to know?

Understanding the physicochemical properties of a compound is the first step in troubleshooting its handling. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[2]

PropertyValueSignificance for SolubilitySource
Chemical Structure C₁₀H₁₁NO₄Contains a hydrophobic benzoyl group and a hydrophilic glycine tail with a key carboxylic acid group.[1]
Molecular Weight 209.2 g/mol Required for calculating molar concentrations.[1]
pKa (predicted) 3.67 ± 0.10 Crucial Parameter. This is the pH at which the compound is 50% ionized. To solubilize it, the buffer pH must be significantly above this value.[1]
Appearance Crystalline SolidThe energy of the crystal lattice must be overcome by solvation energy, which is difficult in water for the neutral form.[3][4]
Q3: What is the single most effective method to dissolve N-(2-methoxybenzoyl)glycine in an aqueous buffer?

The most direct and effective method is pH adjustment .[5][] By preparing your buffer at a pH at least 1.5 to 2 units above the compound's pKa of ~3.67, you will deprotonate the carboxylic acid, forming the highly soluble carboxylate salt. For instance, using a buffer at pH 6.0 or higher should dramatically improve solubility.[3][7]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more persistent solubility issues.

Issue 1: The compound initially dissolves with pH adjustment but then precipitates.

This indicates that while the initial pH was high enough, the solution is either supersaturated, or the buffer's capacity was insufficient to handle the localized pH drop as the acidic compound was added.

  • Causality: Buffer Capacity and Microenvironment pH The dissolution of a weakly acidic solid into a buffer creates a microenvironment at the solid-liquid interface where the pH can be lower than the bulk solution pH.[8] If the buffer's concentration (and thus its capacity to resist pH change) is too low, this localized acidity can prevent the compound from ionizing and dissolving effectively.[5][8]

  • Solution: Optimize Buffer Selection and Preparation

    • Choose the Right Buffer: Select a buffer system whose pKa is as close as possible to your desired final pH. This ensures maximum buffering capacity.[9] For a target pH of 6.5-7.5, a phosphate-based buffer is a common and appropriate choice.[8]

    • Ensure Sufficient Concentration: Use a buffer concentration that is adequate for your experiment and the amount of compound you are dissolving. A concentration of 50-100 mM is typically robust.

    • Proper Preparation Technique: Always dissolve the buffer components in about 70-80% of the final required volume of high-purity water.[10][11] Adjust the pH using a concentrated stock of a strong base (e.g., 1 M NaOH), then add water to reach the final volume. Re-check the pH after bringing the solution to volume.[11][12]

Diagram: pH-Dependent Ionization of N-(2-methoxybenzoyl)glycine

G cluster_0 Low pH (e.g., pH < 3.0) cluster_1 High pH (e.g., pH > 5.5) Neutral Neutral Form (Poorly Soluble) Ionized Ionized Form (Highly Soluble) Neutral->Ionized pKa ≈ 3.67 G start Start: Dissolve N-(2-methoxybenzoyl)glycine in desired aqueous buffer q1 Does it dissolve completely? start->q1 success Success! Solution is ready for use. q1->success Yes problem1 Problem: Insoluble or Precipitate q1->problem1 No check_pka Compound is a weak acid (pKa ≈ 3.67). Is buffer pH > 5.5? problem1->check_pka action_ph Action: Increase Buffer pH. Use Protocol 1. (e.g., prepare buffer at pH 7.4) check_pka->action_ph No q2 Does it dissolve now? check_pka->q2 Yes action_ph->q2 q2->success Yes problem2 Problem: Still Insoluble at High Conc. q2->problem2 No q3 Is the experiment sensitive to co-solvents or high pH? problem2->q3 action_cosolvent Action: Add a Co-solvent. (e.g., 5-10% DMSO or Ethanol) See Protocol 2. q3->action_cosolvent No action_stock Action: Prepare Concentrated Stock. 1. Dissolve at high conc. in 100% DMSO or 0.1M NaOH. 2. Dilute >1:1000 into final assay buffer. q3->action_stock Yes action_cosolvent->success action_stock->success

Caption: Decision tree for solubilizing N-(2-methoxybenzoyl)glycine.

Protocol 2: Using Co-solvents for High-Concentration Stocks

This protocol describes preparing a 100 mM stock in a DMSO/buffer system.

  • Weigh Compound: Weigh 209.2 mg of N-(2-methoxybenzoyl)glycine into a glass vial.

  • Initial Dissolution in Co-solvent: Add 5 mL of 100% DMSO to the vial. Cap and vortex/sonicate until the compound is fully dissolved.

  • Add Buffer: Slowly add 5 mL of a suitable buffer (e.g., 100 mM Tris, pH 8.0) while vortexing. The final solution will be 10 mL of 100 mM compound in 50% DMSO / 50 mM Tris.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Application: When using, dilute this stock at least 1:100 into your final experimental medium. For example, adding 10 µL of this stock to 990 µL of media yields a final concentration of 1 mM compound in 0.5% DMSO, which is well-tolerated by most cell lines.

By following these guidelines and protocols, you can systematically overcome the solubility challenges associated with N-(2-methoxybenzoyl)glycine and ensure the accuracy and validity of your experimental results.

References
  • National Institute of Standards and Technology. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Pawar, P., D'Mello, S. R., & Lale, S. V. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 3(3), 80-89. Retrieved from [Link]

  • Anand, O., Yu, L. X., Conner, D. P., & Davit, B. M. (2014). Formulating buffered dissolution media for sparingly soluble weak acid and weak base drug compounds based on microenvironmental pH. Dissolution Technologies, 21(4), 22-27. Retrieved from [Link]

  • Google Patents. (2019). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Chemsrc. (2025). N-(2-Methoxybenzoyl)glycine methyl ester. Retrieved from [Link]

  • Watson International. (n.d.). Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. Retrieved from [Link]

  • Kumar, L., & Pathak, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Retrieved from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 118-131. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • Pikal, M. J., & Shah, S. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of Pharmaceutical Sciences, 91(11), 2353-2360. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Sciences, 101(9), 3099-3107. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents. Retrieved from [Link]

Sources

Stability issues of (2-Methoxy-benzoylamino)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (2-Methoxy-benzoylamino)-acetic acid (also known as N-(2-Methoxybenzoyl)glycine). This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate and troubleshoot stability-related challenges in your experiments.

Introduction to Chemical Stability

This compound is an N-acyl amino acid. The core chemical feature governing its stability in solution is the amide bond linking the 2-methoxybenzoyl group and the glycine moiety. Amide bonds are known for their general robustness, which is fundamental to the stability of peptides and proteins in biological systems.[1] However, this stability is not absolute. The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the molecule into its constituent parts: 2-methoxybenzoic acid and glycine.[2]

Understanding the kinetics and mechanisms of this degradation is critical for ensuring the integrity of stock solutions, developing stable formulations, and interpreting experimental results accurately. This guide provides a framework for diagnosing and mitigating these stability issues.

Troubleshooting Guide: Investigating Solution Instability

This section provides structured, scenario-based troubleshooting for common issues observed during the handling of this compound solutions.

Scenario 1: You observe new or growing peaks in your HPLC chromatogram over time.

Underlying Cause: This is a classic indicator of chemical degradation. The primary degradation pathway for this molecule is hydrolysis of the amide bond.

Diagnostic Workflow:

G cluster_0 Troubleshooting: Emergence of New HPLC Peaks start New peak(s) observed in HPLC analysis of aged solution step1 Hypothesis: Amide bond hydrolysis has occurred. start->step1 step2 Action: Identify degradation products. Obtain standards for 2-methoxybenzoic acid and glycine. step1->step2 step3 Experiment: Co-inject standards with the degraded sample. Does the new peak co-elute with 2-methoxybenzoic acid? step2->step3 decision1 Confirmation? step3->decision1 step4a Identity Confirmed: The primary degradation pathway is hydrolysis. Proceed to 'Solution Optimization'. decision1->step4a Yes step4b Identity Not Confirmed: Degradation may be oxidative or photolytic. Proceed to 'Forced Degradation Study'. decision1->step4b No optimize Solution Optimization: Determine optimal pH and temperature for storage. step4a->optimize forced_degradation Forced Degradation Study (Protocol 2.1) step4b->forced_degradation

Caption: Workflow for diagnosing unexpected peaks in HPLC.

Protocol 2.1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4]

Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and understand its liabilities.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.[5]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: HPLC-grade water. Incubate at 60°C for 48 hours.

    • Photolytic: HPLC-grade water. Expose to light in a photostability chamber (ICH Q1B guidelines) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms to a control sample stored at 4°C.

Expected Outcome: Significant degradation is expected under acidic and basic conditions, likely yielding a peak corresponding to 2-methoxybenzoic acid. This confirms hydrolysis as a major degradation pathway.

Scenario 2: You observe a progressive loss of potency or concentration in your stock solution.

Underlying Cause: This indicates slow degradation under your current storage conditions. The rate of amide hydrolysis is highly dependent on both pH and temperature.

Diagnostic Workflow:

G cluster_1 Troubleshooting: Loss of Solution Potency start Potency of stock solution decreases over time step1 Hypothesis: Storage conditions (pH, Temp) are suboptimal. start->step1 step2 Action: Characterize the pH-stability profile of the compound. step1->step2 step3 Experiment: Perform a pH-rate profile study (Protocol 2.2). step2->step3 step4 Data Analysis: Plot the observed degradation rate constant (k_obs) vs. pH. step3->step4 decision1 Identify pH of maximum stability (lowest k_obs) step4->decision1 step5 Result: A U-shaped curve is expected, typical for amide hydrolysis. decision1->step5 step6 Action: Prepare new stock solutions in a buffer at the optimal pH. Store at a lower temperature (e.g., 4°C or -20°C). step5->step6 end Solution stability is now optimized. step6->end

Caption: Workflow for investigating and optimizing solution potency.

Protocol 2.2: Isothermal pH-Rate Profile Study

This experiment systematically evaluates the stability of the compound across a range of pH values to find the optimal pH for storage.[6]

Objective: To determine the pH at which this compound exhibits the lowest rate of degradation at a constant temperature.

Materials:

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • This compound

  • Temperature-controlled incubator (e.g., 40°C or 50°C to accelerate degradation).

  • Validated stability-indicating HPLC method.

Procedure:

  • Solution Preparation: Prepare a series of solutions of the compound at a fixed concentration (e.g., 0.1 mg/mL) in each of the different pH buffers.

  • Time Zero (T₀) Analysis: Immediately after preparation, analyze each solution by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Place the vials in the incubator.

  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove an aliquot from each pH solution and analyze it by HPLC.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent peak area (ln[Area]) versus time.

    • The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).

    • Plot the calculated k_obs values against pH. The pH corresponding to the lowest k_obs value is the pH of maximum stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

The primary degradation pathway is the hydrolysis of the amide bond. This reaction is catalyzed by both acid (H⁺) and base (OH⁻) and results in the cleavage of the molecule into 2-methoxybenzoic acid and glycine.[2][7] Amide hydrolysis is generally a slow process around neutral pH but can be significantly accelerated at low or high pH values.[6]

Caption: Primary hydrolytic degradation pathway.

Q2: How does pH impact the stability of the compound?

The stability of this compound is highly pH-dependent. The rate of hydrolysis is typically lowest in the slightly acidic to neutral pH range (pH 4-6) and increases significantly at pH values below 3 and above 8. This results in a "U-shaped" or "V-shaped" pH-rate profile, which is characteristic of specific acid and base-catalyzed amide hydrolysis.[7]

Table 1: Representative pH-Stability Data

Hypothetical data for this compound in aqueous buffer at 50°C.

pHBuffer SystemObserved Rate Constant (k_obs) [days⁻¹]Half-life (t½) [days]
3.0Citrate0.0987.1
5.0Citrate-Phosphate0.01163.0
7.0Phosphate0.02527.7
9.0Borate0.1524.6

Q3: What are the best practices for preparing and storing stock solutions?

  • Solvent Choice: For initial dissolution, use a high-purity organic solvent like DMSO, DMF, or ethanol. For aqueous experimental buffers, perform dilutions into a buffer system where the compound is most stable.

  • pH Control: Based on general principles of amide stability, buffering your final solution to a pH between 4 and 6 is recommended to minimize hydrolytic degradation. Avoid highly acidic or alkaline conditions.

  • Temperature: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 4°C is often sufficient. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended to virtually halt degradation. Avoid repeated freeze-thaw cycles.

  • Light: While N-acyl amino acids are not typically photolabile, it is good practice to store solutions in amber vials or protected from light to prevent any potential photolytic degradation.

Q4: My experiment requires a basic pH. How can I mitigate instability?

If a high pH is unavoidable, instability must be managed rather than eliminated.

  • Prepare Fresh: Prepare the basic solution immediately before use from a stable, frozen stock.

  • Minimize Exposure Time: Reduce the time the compound spends in the high pH buffer as much as possible.

  • Lower Temperature: Conduct the experiment at the lowest feasible temperature to slow the rate of hydrolysis.

  • Include Controls: Always run a time-zero control to quantify the amount of degradation that occurs during the experiment itself.

Q5: The methoxy group on the benzoyl ring is electron-donating. How does this affect stability?

The electronic nature of substituents on the N-acyl group can influence the rate of hydrolysis. Electron-donating groups, such as the 2-methoxy group, can increase the electron density of the amide carbonyl. In certain contexts, particularly involving neighboring group participation or affecting the protonation state, electron-rich aromatic acyl groups have been shown to accelerate the hydrolysis of nearby amide bonds under acidic conditions.[8] This suggests that this compound might be more susceptible to acid-catalyzed hydrolysis compared to an analogue with an electron-withdrawing group.

References

  • Benchchem. (n.d.). Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry.
  • Fooks, A. G., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society. Retrieved from [Link]

  • Arvin, K. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • Ferrer-Sueta, G., & Radi, R. (2015). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. Retrieved from [Link]

Sources

How to avoid degradation of (2-Methoxy-benzoylamino)-acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Welcome to the technical support center for (2-Methoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a molecule possessing an amide linkage, a carboxylic acid, and a methoxy-substituted aromatic ring, this compound is susceptible to specific degradation pathways. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to mitigate these risks, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary degradation pathways for this compound are hydrolysis of the amide bond, photodegradation of the aromatic ring, and thermal decomposition. The presence of moisture, exposure to acidic or basic conditions, light, and elevated temperatures can all accelerate these processes.

Q2: What is the ideal temperature for storing solid this compound?

A2: For long-term storage, it is recommended to store solid this compound in a cool, dry, and dark environment. A controlled temperature of 2-8°C is ideal. For shorter periods, storage at room temperature (20-25°C) is acceptable, provided the compound is protected from light and moisture.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. If you must store the compound in solution, use an anhydrous, aprotic solvent and store at -20°C or -80°C for extended periods. Aqueous solutions should be freshly prepared. If short-term storage of aqueous solutions is necessary, they should be protected from light and stored at 2-8°C. Be aware that the pH of the aqueous solution can significantly impact stability, with neutral to slightly acidic conditions being generally preferred over basic or strongly acidic conditions.

Q4: What type of container is best for storing this compound?

A4: For solid this compound, amber glass vials with tight-fitting caps are recommended to protect against light and moisture.[1][2] For solutions, borosilicate glass or compatible plastic containers such as high-density polyethylene (HDPE) or polypropylene can be used.[1] It is crucial to ensure the container is inert and does not leach impurities.

Q5: I've noticed a change in the color of my solid sample. What could be the cause?

A5: A change in color, such as yellowing, can be an indicator of degradation, particularly due to light exposure (photodegradation) or oxidation. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the sample before use.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: Variability in bioactivity, potency, or analytical readings from batch to batch or over time.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze a sample of your current stock using a validated stability-indicating method like HPLC-UV to determine its purity and identify any degradation products.

    • Review Storage Conditions: Audit your storage procedures against the recommended guidelines (see table below). Check for exposure to light, moisture, and temperature fluctuations.

    • Use a Fresh Sample: If degradation is confirmed, discard the compromised stock and use a fresh, unopened sample for your experiments.

    • Implement Proper Handling: When weighing and preparing solutions, work quickly and in a low-humidity environment to minimize exposure to atmospheric moisture.

Issue 2: Appearance of New Peaks in Chromatogram
  • Symptom: During HPLC analysis, new, unexpected peaks are observed that were not present in the initial analysis of the compound.

  • Potential Cause: Chemical degradation of the parent compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. This can help elucidate the degradation pathway (e.g., a peak corresponding to the mass of 2-methoxybenzoic acid would suggest hydrolysis).

    • Correlate with Stress Factors: Review the history of the sample. Was it exposed to acidic or basic conditions, heat, or light? This can help pinpoint the cause of degradation.

    • Perform Forced Degradation Studies: To proactively understand potential degradation products, conduct forced degradation studies under controlled stress conditions (see protocol below). This will help in identifying and tracking potential impurities.[3][4][5]

Storage Condition Summary

Parameter Optimal Condition (Long-Term) Acceptable Condition (Short-Term) Conditions to Avoid
Temperature 2-8°C (Solid) / -20°C to -80°C (Solution)Room Temperature (20-25°C)Temperatures > 30°C, Freeze-thaw cycles for solutions
Light In the dark (use amber vials)Minimal exposure to ambient lightDirect sunlight, UV light
Humidity Desiccated environmentTightly sealed containerHigh humidity environments, open containers
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlay for sensitive solutionsAmbient air (for solid)Oxidizing atmospheres
pH (Aqueous Sol.) Neutral to slightly acidic (prepare fresh)N/AStrongly acidic or basic conditions

Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for preventing its degradation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation MAA This compound MBA 2-Methoxybenzoic acid MAA->MBA H+ or OH- H2O Gly Glycine MAA->Gly H+ or OH- H2O MAA2 This compound Photo_Products Ring-opened products, Phenolic compounds, Radical species MAA2->Photo_Products UV/Vis Light (hv) MAA3 This compound Decarboxy_Product Decarboxylated Products MAA3->Decarboxy_Product High Temp (Δ)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect its primary hydrolytic degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its degradation profile, as recommended by ICH guidelines.[4]

  • Acid Hydrolysis:

    • Dissolve the compound (1 mg/mL) in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound (1 mg/mL) in 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL in 50:50 water:acetonitrile) to a calibrated light source (ICH Q1B compliant) for a specified duration.

    • Analyze by HPLC, comparing to a control sample kept in the dark.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare 5 Samples of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Light Source) start->photo analysis Analyze all samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile: - Identify Degradants - Determine Degradation Pathways - Assess Method Specificity analysis->evaluation

Caption: Workflow for a forced degradation study.

Chemical Compatibility

To prevent degradation from reactive storage materials, consider the following compatibilities.

Material Compatibility Notes
Glass (Borosilicate, Amber) ExcellentInert and protects from light. Preferred for long-term storage.[2]
High-Density Polyethylene (HDPE) GoodSuitable for solid storage and short-term solution storage.[1]
Polypropylene (PP) GoodSimilar to HDPE, good chemical resistance.[1]
Polytetrafluoroethylene (PTFE) ExcellentHighly inert, suitable for solutions, especially for analytical standards.
Aluminum PoorAvoid. Organic acids can corrode aluminum.
Steel (uncoated) PoorCan be corroded by acidic compounds, especially in the presence of moisture.

Disclaimer: The information provided in this guide is based on established chemical principles and data from analogous compounds. It is intended for guidance and should be supplemented with in-house stability studies specific to your formulation and storage conditions.

References

  • Alliance Chemical. (2025, April 29). Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know.
  • European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Nandakumar, S., et al. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis, 98, 393-400.
  • Nikolova-Mladenova, B. I., et al. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives.
  • Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • Gomółka, E., et al. (2012). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 69(3), 415-424.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • BenchChem. (n.d.). Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid.
  • Wang, J., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 267-273.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Georgieva, M. B., et al. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives.
  • National Institutes of Health. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
  • University of Waterloo. (2023, May). CHEMICAL STORAGE FACT SHEET.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace.
  • Anderson, G., & Scott, M. (1991). Stability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 861-869.
  • Gherman, A. M., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(23), 5564.
  • JRMS Engineering Works. (2021, February 15). What kind of containers should be used for storing acids?
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Egyptian Drug Authority. (n.d.). Stability Study Protocol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • University of Cambridge. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
  • Springer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Technical Support Center: Acylation of Glycine with 2-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of glycine with 2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Schotten-Baumann reaction. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide robust troubleshooting strategies to optimize your synthesis of N-(2-methoxybenzoyl)glycine.

Introduction: The Schotten-Baumann Acylation of Glycine

The acylation of glycine with 2-methoxybenzoyl chloride is a classic example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acyl chlorides.[1][2] The reaction is typically performed in a two-phase system, consisting of an aqueous solution of glycine and a base (like sodium hydroxide) and an organic solvent containing the 2-methoxybenzoyl chloride. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[3]

While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired N-(2-methoxybenzoyl)glycine. The steric and electronic effects of the ortho-methoxy group on the benzoyl chloride add a layer of complexity compared to its unsubstituted counterpart.[4] This guide will address the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of N-(2-methoxybenzoyl)glycine

Question: I am getting a low yield of my desired product, N-(2-methoxybenzoyl)glycine. What are the likely causes and how can I improve it?

Answer: A low yield in this acylation can stem from several competing side reactions. The most common culprits are the hydrolysis of 2-methoxybenzoyl chloride and the formation of byproducts. Here's a systematic approach to troubleshooting:

  • Hydrolysis of the Acyl Chloride: 2-methoxybenzoyl chloride is highly reactive and can be hydrolyzed by water in the reaction mixture to form the unreactive 2-methoxybenzoic acid.[5] This is often the primary reason for low yields.

  • Sub-optimal pH: The pH of the aqueous phase is critical. If the pH is too low, the amine of glycine will be protonated, rendering it non-nucleophilic. If the pH is too high, the hydrolysis of the acyl chloride is accelerated.

  • Inefficient Mixing: In a biphasic system, efficient mixing is essential to ensure the reactants come into contact at the interface of the two solvents.

  • Temperature Control: The reaction is exothermic. Running the reaction at elevated temperatures can increase the rate of side reactions, particularly hydrolysis.

dot

Low_Yield_Troubleshooting cluster_solutions Solutions LowYield Low Yield of N-(2-methoxybenzoyl)glycine Hydrolysis Hydrolysis of 2-Methoxybenzoyl Chloride LowYield->Hydrolysis Primary Cause SuboptimalpH Sub-optimal pH LowYield->SuboptimalpH Contributing Factor Mixing Inefficient Mixing LowYield->Mixing Contributing Factor Temp Poor Temperature Control LowYield->Temp Contributing Factor Sol_Hydrolysis Slow, controlled addition of acyl chloride at low temp. Hydrolysis->Sol_Hydrolysis Sol_pH Maintain pH 9-10 SuboptimalpH->Sol_pH Sol_Mixing Vigorous stirring Mixing->Sol_Mixing Sol_Temp Run reaction in an ice bath (0-5 °C) Temp->Sol_Temp

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Formation of 2-Methoxybenzoic Acid as a Major Byproduct

Question: My final product is contaminated with a significant amount of 2-methoxybenzoic acid. How can I prevent its formation?

Answer: The presence of 2-methoxybenzoic acid is a direct result of the hydrolysis of 2-methoxybenzoyl chloride.[5] This occurs when the acyl chloride reacts with water instead of the deprotonated glycine.

Causality: The rate of hydrolysis is highly dependent on the pH and temperature. In the aqueous basic solution required for the Schotten-Baumann reaction, hydroxide ions are potent nucleophiles that can readily attack the acyl chloride.

Prevention Protocol:

  • Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice bath. This significantly slows down the rate of hydrolysis.

  • Controlled Addition of Acyl Chloride: Add the 2-methoxybenzoyl chloride solution dropwise to the vigorously stirred glycine solution over an extended period (e.g., 30-60 minutes). This ensures that the concentration of the acyl chloride in the reaction mixture is low at any given time, favoring the reaction with glycine over hydrolysis.

  • Optimal pH: Maintain the pH of the aqueous layer between 9 and 10. This ensures that a sufficient amount of glycine is in its nucleophilic deprotonated form without excessively increasing the concentration of hydroxide ions that promote hydrolysis.

  • Solvent Choice: Using a non-polar organic solvent like dichloromethane or diethyl ether for the acyl chloride can help to minimize its contact with the aqueous phase.[1]

ParameterStandard ConditionOptimized Condition for Minimizing Hydrolysis
Temperature Room Temperature0-5 °C
Acyl Chloride Addition RapidSlow, dropwise addition
pH >109-10
Stirring ModerateVigorous
FAQ 3: Possibility of Diacylation of Glycine

Question: Is it possible for the nitrogen of glycine to be acylated twice, and how can I avoid this?

Answer: Diacylation, the formation of N,N-bis(2-methoxybenzoyl)glycine, is a potential side reaction but is generally not a major concern under standard Schotten-Baumann conditions.

Mechanistic Insight: After the first acylation, the resulting amide nitrogen is significantly less nucleophilic than the primary amine of glycine. This is due to the electron-withdrawing effect of the newly attached acyl group. Furthermore, the steric bulk of the first 2-methoxybenzoyl group hinders the approach of a second molecule of the acyl chloride. The steric hindrance from the ortho-methoxy group further disfavors diacylation.[4]

Prevention:

  • Stoichiometry: Use a slight excess of glycine (e.g., 1.1 to 1.2 equivalents) relative to 2-methoxybenzoyl chloride. This ensures that the acyl chloride is more likely to react with the more nucleophilic starting material.

  • Controlled Conditions: The same conditions that minimize hydrolysis (low temperature, slow addition) will also disfavor the less likely diacylation reaction.

FAQ 4: Formation of an Azlactone Byproduct

Question: I have identified an unexpected byproduct that I suspect is an azlactone. How is this formed and how can I prevent it?

Answer: The formation of an azlactone (specifically, 2-(2-methoxyphenyl)-5-oxazolone) is a known side reaction for N-acylglycine derivatives.[6][7] This occurs through an intramolecular cyclization of the N-(2-methoxybenzoyl)glycine product.

Mechanism of Azlactone Formation: This reaction is typically promoted by dehydrating agents, such as acetic anhydride, or by heat.[6] In the context of the acylation reaction, if the workup involves conditions that are too acidic or if the product is heated for an extended period, azlactone formation can occur.

dot

Azlactone_Formation N_Acylglycine N-(2-methoxybenzoyl)glycine Protonation Protonation of Carboxylate N_Acylglycine->Protonation Acidic Workup Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Amide O attacks Carboxylic Acid Dehydration Dehydration Cyclization->Dehydration Azlactone Azlactone (2-(2-methoxyphenyl)-5-oxazolone) Dehydration->Azlactone

Caption: Pathway of azlactone formation from N-acylglycine.

Prevention and Troubleshooting:

  • Mild Workup: During the workup, acidify the reaction mixture carefully and at low temperatures to precipitate the N-(2-methoxybenzoyl)glycine. Avoid using strong acids or heating the acidic mixture.

  • Avoid Dehydrating Conditions: Ensure that no dehydrating agents are present during the reaction or workup.

  • Purification: If azlactone formation is suspected, it can often be hydrolyzed back to the desired product under mild basic conditions, followed by careful re-acidification.

FAQ 5: Potential for O-Acylation

Question: Can the carboxylate group of glycine be acylated by 2-methoxybenzoyl chloride?

Answer: O-acylation of the glycine carboxylate to form a mixed anhydride is a theoretically possible side reaction, as the carboxylate is a nucleophile.[8] However, it is generally not a significant pathway in aqueous media under Schotten-Baumann conditions.

Rationale:

  • Nucleophilicity: The amine group of glycine is a much stronger nucleophile than the carboxylate anion, especially at the optimal pH for N-acylation.

  • Stability of the Product: The resulting mixed anhydride would be highly reactive and prone to hydrolysis back to 2-methoxybenzoic acid and glycine, or it could act as an acylating agent itself.

  • Reaction Conditions: The aqueous environment favors the hydrolysis of any formed mixed anhydride.

Minimization: The conditions optimized to favor N-acylation (controlled pH, low temperature) will inherently suppress O-acylation.

Experimental Protocols

Optimized Protocol for the Synthesis of N-(2-methoxybenzoyl)glycine

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Glycine

  • Sodium hydroxide

  • 2-Methoxybenzoyl chloride

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for workup)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve glycine (1.1 eq.) in deionized water. Cool the flask in an ice bath to 0-5 °C.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 2M) to the glycine solution with vigorous stirring until the pH is stable between 9 and 10.

  • Preparation of Acyl Chloride Solution: In the dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (1.0 eq.) in dichloromethane.

  • Acylation Reaction: Add the 2-methoxybenzoyl chloride solution dropwise to the cold, vigorously stirred glycine solution over 30-60 minutes. Monitor the pH and add more sodium hydroxide solution as needed to maintain the pH between 9 and 10.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Wash the aqueous layer with dichloromethane to remove any unreacted 2-methoxybenzoyl chloride and 2-methoxybenzoic acid.

    • Cool the aqueous layer in an ice bath and slowly acidify with hydrochloric acid (e.g., 2M) to a pH of approximately 2-3 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-methoxybenzoyl)glycine.

References

  • Elmore, S. W., et al. (1992). Structure-Activity Relationships for Antagonism at the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry, 35(11), 1954-1968.
  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Schotten–Baumann reaction. Retrieved from [Link]

  • PubMed Central. (2020, July 29). Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wang, J. et al. (2005). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • PubMed Central. (2019, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • International Journal of Scientific Research. (2022, March 1). A Heterogeneous approach to synthesis of azlactones. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Schotten-Baumann reaction to produce cocoyl glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]

  • Current Protocols in Protein Science. (2001, May). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • bioRxiv. (2023, January 23). Deacylation of SNAP25 protein family isoforms reveals distinct substrate selectivities of α/β hydrolase domain (ABHD) deacylases. Retrieved from [Link]

  • CGSpace. (n.d.). Closing the yield gap of soybean (Glycine max (L.) Merril) in southern Africa: a case of Malawi, Zambia, and Mozambique. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]

  • PubMed Central. (1976, January). Prevention of amino acid losses during peritoneal dialysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

  • Scite.ai. (2019). Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides. Retrieved from [Link]

  • PubMed. (1995, March 29). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

  • SciELO. (2019). Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Retrieved from [Link]

  • PubMed. (2014, October). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Citric acid cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield Response of Soybean (Glycine max L.) Genotypes to Water Deficit Stress. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Modern Scientific Press. (2013, April 1). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Journal of Clinical Investigation. (2023, November 15). Dietary branched-chain amino acids get to the heart of H3K23Pr. Retrieved from [Link]

  • ResearchGate. (n.d.). 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.

Sources

Technical Support Center: Method Refinement for N-(2-methoxybenzoyl)glycine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxybenzoyl)glycine bioassays. This guide is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results. Every successful drug discovery campaign relies on robust and reliable assays.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding N-(2-methoxybenzoyl)glycine and its application in bioassays.

Q1: What is N-(2-methoxybenzoyl)glycine and what are its common applications?

N-(2-methoxybenzoyl)glycine, also known as o-methoxyhippuric acid, is a derivative of hippuric acid. It belongs to the N-acylglycine family of compounds. While specific bioassay applications for the 2-methoxy isomer are specialized, related compounds like N-(4-methoxybenzoyl)glycine are used as substrates for enzymes such as hippurate hydrolase.[2] Assays involving these compounds are crucial for studying enzyme kinetics and screening for inhibitors.[2] In a broader context, N-acylglycines are involved in metabolic pathways, and their dysregulation can be associated with various disorders.[3]

Q2: What are the critical first steps before starting my experiment?

Before beginning any assay, two steps are paramount:

  • Compound Verification: Confirm the identity and purity of your N-(2-methoxybenzoyl)glycine stock. The molecular formula is C₁₀H₁₁NO₄ and the molecular weight is approximately 209.20 g/mol .[4]

  • Solubility Testing: Determine the solubility of the compound in your chosen assay buffer. Small molecules can have limited aqueous solubility, and precipitation during the experiment is a major source of variability.[5] It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions into the aqueous assay buffer.

Q3: My assay results are highly variable. What are the most common sources of variability?

High variability in bioassays can stem from multiple factors. Key areas to investigate include:

  • Inconsistent Cell Culture Performance: Factors like high passage number can alter cellular responses, growth rates, and protein expression.[6]

  • Reagent Integrity: Ensure reagents are stored correctly and have not expired, as they can degrade rapidly under improper conditions.[5]

  • Pipetting and Handling Errors: Manual pipetting can introduce significant errors. Automated liquid handling can enhance reliability and reproducibility.[7]

  • Environmental Control: Fluctuations in temperature and incubation times can significantly impact assay performance.[8][9] Strict control over these parameters is essential.[10]

Q4: How do I ensure my assay is robust and reproducible?

A robust assay consistently yields the same results across different runs and even different labs.[10][11] Key strategies include:

  • Thorough Validation: Assess parameters like dynamic range, sensitivity, precision, and the Z'-factor.[9] A Z'-factor greater than 0.4 is generally considered acceptable for high-throughput screening.[11]

  • Systematic Optimization: Fine-tune buffer composition, reagent concentrations, incubation times, and temperature to improve the signal quality and reduce variability.[9]

  • Rigorous Quality Control (QC): Implement standard curves, reference controls, and reagent lot verification to protect against drift and ensure data integrity over time.[9]

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to resolving specific issues encountered during N-(2-methoxybenzoyl)glycine bioassays.

Issue 1: Poor Signal-to-Noise Ratio or Low Assay Window

A small window between your positive and negative controls makes it difficult to discern true hits from experimental noise.

  • Potential Cause 1: Suboptimal Reagent Concentration.

    • Scientific Rationale: The concentrations of enzymes, substrates (N-(2-methoxybenzoyl)glycine), or detection reagents may not be optimal for generating a strong signal.

    • Solution: Perform a matrix titration. Systematically vary the concentration of the enzyme against a range of N-(2-methoxybenzoyl)glycine concentrations to find the conditions that yield the maximal signal window.

  • Potential Cause 2: Incorrect Assay Buffer Conditions.

    • Scientific Rationale: pH, ionic strength, and co-factors in the buffer can dramatically affect enzyme activity or cell health.

    • Solution: Review the literature for the optimal pH and buffer conditions for your specific target or cell line. If information is scarce, test a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for your assay.

  • Potential Cause 3: Insufficient Incubation Time.

    • Scientific Rationale: The reaction may not have proceeded to a sufficient extent to generate a strong signal.

    • Solution: Conduct a time-course experiment. Measure the assay signal at multiple time points to determine the point at which the signal is maximal and stable before it begins to degrade.

Issue 2: Inconsistent Results Between Experiments (Poor Reproducibility)

Poor reproducibility undermines confidence in your findings and makes it impossible to compare data over time.

  • Potential Cause 1: Variability in Cell Seeding and Health.

    • Scientific Rationale: The physiological state of cells is a critical variable. Inconsistent cell numbers, uneven distribution in wells, or using cells with high passage numbers can lead to significant experimental variation.[6][12]

    • Solution:

      • Standardize Cell Culture: Use cells within a defined, low passage number range.

      • Ensure Uniform Seeding: After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.

      • Monitor Cell Health: Visually inspect cells for consistent morphology and confluence before every experiment.

  • Potential Cause 2: Compound Precipitation.

    • Scientific Rationale: N-(2-methoxybenzoyl)glycine, like many small molecules, may precipitate from the aqueous assay buffer, especially at higher concentrations. This effectively lowers the dose and introduces variability.

    • Solution:

      • Visually Inspect: Check wells for any signs of precipitation or turbidity after adding the compound.[5]

      • Solubility Optimization: If precipitation is observed, you may need to increase the percentage of co-solvent (e.g., DMSO) in the final assay volume. However, be mindful that high solvent concentrations can affect cell viability or enzyme activity. Always include a solvent tolerance test in your assay development.

  • Potential Cause 3: Edge Effects in Microplates.

    • Scientific Rationale: Wells on the perimeter of a microplate are more prone to temperature and evaporation fluctuations, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile buffer or media to create a humidity barrier.

Issue 3: High Background Signal

High background can mask the true signal from your assay, reducing its dynamic range.

  • Potential Cause 1: Autofluorescence of the Compound.

    • Scientific Rationale: In fluorescence-based assays, the test compound itself may fluoresce at the excitation and emission wavelengths used for detection, a common cause of assay interference.[9]

    • Solution: Measure the fluorescence of N-(2-methoxybenzoyl)glycine in the assay buffer without any cells or enzymes. If it is fluorescent, consider using a different detection modality (e.g., luminescence or absorbance) or "pre-read" the plate after compound addition but before adding the detection reagent, then subtract this background.

  • Potential Cause 2: Contaminated Reagents or Media.

    • Scientific Rationale: Contamination in cell culture media (e.g., microbial) or detection reagents can produce a high background signal.

    • Solution: Use fresh, sterile-filtered reagents for every experiment. Regularly test cell cultures for mycoplasma contamination.

Part 3: Protocols and Data Management

Optimizing Compound Solubility: A Step-by-Step Protocol

This protocol provides a self-validating system for preparing N-(2-methoxybenzoyl)glycine solutions to minimize precipitation-related artifacts.

  • Prepare High-Concentration Stock: Dissolve N-(2-methoxybenzoyl)glycine in 100% DMSO to create a concentrated primary stock (e.g., 50 mM). Ensure complete dissolution.

  • Create Intermediate Dilution Plate: Perform serial dilutions of the primary stock in 100% DMSO in a polypropylene plate to create an intermediate "source" plate. This minimizes the compound's exposure to aqueous environments until the final step.

  • Solvent Tolerance Test: Determine the maximum percentage of DMSO your assay can tolerate without affecting cell viability or enzyme activity (typically 0.5% - 1.0%). This defines your maximum final concentration.

  • Final Dilution into Assay Plate: Directly add a small volume (e.g., 1-2 µL) from the intermediate DMSO plate into the wells of your final assay plate containing the cells/enzyme in aqueous buffer. Mix immediately and thoroughly.

  • Quality Control Check: After addition, visually inspect the highest concentration wells under a microscope for any signs of compound precipitation. This validates that your compound remains in solution under the assay conditions.

General Workflow for a Cell-Based Assay

The following diagram illustrates a standard, logical workflow for conducting a cell-based assay with N-(2-methoxybenzoyl)glycine, highlighting critical quality control checkpoints.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis start Start cell_culture Standardize Cell Culture & Passage start->cell_culture qc1 QC Check: Verify Morphology & Confluence cell_culture->qc1 Pre-seeding seed Seed Cells in Assay Plate qc1->seed add_compound Add Compound to Cells prepare_compound Prepare Compound Dilution Plate (in DMSO) qc2 QC Check: Solubility Test prepare_compound->qc2 qc2->add_compound incubate Incubate for Defined Period add_compound->incubate add_reagent Add Detection Reagent incubate->add_reagent read_plate Read Plate (e.g., Fluorescence) add_reagent->read_plate qc3 QC Check: Z'-Factor > 0.4 read_plate->qc3 Validate Run analyze Analyze Data (Dose-Response) qc3->analyze end End analyze->end

Caption: General workflow for a cell-based bioassay with integrated QC checkpoints.

Data Interpretation: Key Parameters

To ensure consistency, key assay performance metrics should be tracked over time.

ParameterDescriptionAcceptance CriteriaCommon Cause of Failure
Z'-Factor A measure of assay quality that combines the signal window and data variation.[11]Z' > 0.4High variability in controls; small signal window.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.Typically > 3Low-activity enzyme/cells; suboptimal reagent concentration.
Coefficient of Variation (%CV) A measure of the dispersion of data points in replicates.%CV < 15%Pipetting inconsistency; edge effects; cell clumping.
EC₅₀ / IC₅₀ The concentration of a compound that gives half-maximal response or inhibition.Should be consistent (within 2-3 fold) across runs.Compound degradation; inconsistent cell state; variable incubation times.

References

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development.
  • BioAgilytix. Bioassay Method Transfer Strategies to Reduce Variability.
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • PubMed. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol.
  • PMC. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2).
  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development.
  • YouTube. (2026, January 16). Bioassay Method Transfer Strategies to Reduce Variability.
  • BioAssay Systems. Troubleshooting.
  • PMC - NIH. Assay Guidance Manual for Drug Discovery: Robust or Go Bust.
  • PMC - NIH. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • SciTechnol. The Problems with the Cells Based Assays.
  • Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery.
  • PubChem. 4-Methyoxybenzoyl-N-glycine.
  • Benchchem. N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine.
  • PubChem - NIH. N-(4-Methoxybenzyl)glycine.
  • gsrs. N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE.
  • NIST WebBook. Glycine, N-(2-methoxybenzoyl)-, methyl ester.
  • Watson International. Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8.
  • Benchchem. Application Notes and Protocols for N-(4-methoxybenzoyl)glycine in Enzymatic Assays.
  • ChemicalBook. (2023, May 4). N-(2-Methoxybenzoyl)glycine methyl ester.

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Methoxy-benzoylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable chemical transformation. We provide in-depth troubleshooting guides and frequently asked questions to ensure a robust, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Schotten-Baumann reaction. This involves the acylation of glycine with 2-methoxybenzoyl chloride in an aqueous alkaline medium. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide product[1][2][3].

Q2: What are the critical starting materials and their quality requirements?

A2: The key starting materials are glycine, 2-methoxybenzoyl chloride, and a base (commonly sodium hydroxide). It is crucial to use high-purity reagents to minimize side reactions and simplify purification. 2-Methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to 2-methoxybenzoic acid, which can complicate the purification process. Therefore, it should be handled under anhydrous conditions as much as possible.

Q3: What is the primary side reaction to be aware of during the synthesis?

A3: The main competing reaction is the hydrolysis of 2-methoxybenzoyl chloride to 2-methoxybenzoic acid. This is particularly problematic in the aqueous conditions of the Schotten-Baumann reaction. Careful control of reaction parameters such as temperature, pH, and addition rate is essential to minimize this side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts. For HPLC, a reverse-phase column with a buffered mobile phase (e.g., acetonitrile and water with formic or phosphoric acid) is typically employed[2].

Q5: What is the recommended method for isolating and purifying the final product?

A5: The most common method for isolation is precipitation by acidification of the reaction mixture. After the reaction is complete, the aqueous solution is acidified (e.g., with hydrochloric acid) to a pH where the product, this compound, is no longer soluble and precipitates out. The crude product can then be collected by filtration and further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue when scaling up the Schotten-Baumann reaction. Several factors can contribute to this problem.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Hydrolysis of 2-Methoxybenzoyl Chloride The acyl chloride is highly reactive and can be hydrolyzed by water, especially at elevated temperatures and extreme pH values. This leads to the formation of 2-methoxybenzoic acid, reducing the amount of acyl chloride available to react with glycine.Control Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of 2-methoxybenzoyl chloride to minimize hydrolysis. Control pH: Maintain the pH of the reaction mixture within the optimal range (typically pH 9-11) to ensure the glycine is deprotonated and nucleophilic, while minimizing the rate of hydrolysis of the acyl chloride. Slow Addition: Add the 2-methoxybenzoyl chloride slowly and sub-surface to ensure it reacts with the glycine before it has a chance to hydrolyze.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, poor mixing, or incorrect stoichiometry.Monitor Reaction Progress: Use HPLC or TLC to monitor the reaction until the starting materials are consumed. Improve Agitation: Ensure efficient mixing to maximize the interfacial area between the aqueous and organic phases (if a biphasic system is used) or to ensure homogeneity. Check Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the acylating agent can sometimes be beneficial, but this must be balanced against the potential for increased side products.
Product Loss During Workup The product may be lost during the isolation and purification steps.Optimize Precipitation pH: Determine the optimal pH for the precipitation of the product to maximize recovery. Choose the Right Recrystallization Solvent: Select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize the recovery of pure crystals.
Formation of Glycine Dimers/Polymers Although less common under these conditions, self-condensation of glycine is a theoretical possibility.Controlled Addition: The controlled addition of the acylating agent to the glycine solution generally prevents this.
Issue 2: Product Purity Issues and Presence of Impurities

Q: My final product is not pure, and I'm observing unexpected peaks in my analytical data. What are the likely impurities and how can I remove them?

A: Impurities can arise from starting materials, side reactions, or degradation of the product.

Common Impurities and Purification Strategies:

Impurity Source Identification Purification Strategy
2-Methoxybenzoic Acid Hydrolysis of 2-methoxybenzoyl chloride.HPLC, NMR (distinct aromatic and carboxylic acid signals).Recrystallization: This is often the most effective method. The difference in solubility between the desired product and 2-methoxybenzoic acid in a suitable solvent system can be exploited. Aqueous Wash: Washing the crude product with a mildly acidic aqueous solution can help remove some of the more acidic 2-methoxybenzoic acid.
Unreacted Glycine Incomplete reaction or incorrect stoichiometry.HPLC, NMR (characteristic signals for glycine).Water Wash: Glycine is highly soluble in water, so washing the precipitated product with water will effectively remove it.
Diacylated Glycine Reaction of the product with another molecule of 2-methoxybenzoyl chloride.HPLC-MS (higher molecular weight), NMR (complex aromatic region).Stoichiometric Control: Careful control of the amount of 2-methoxybenzoyl chloride used can minimize this. Recrystallization: May be effective in separating the diacylated product.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol provides a starting point for the synthesis at a laboratory scale. Optimization may be required for specific equipment and desired purity levels.

Materials:

  • Glycine

  • 2-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.1 eq) dropwise to the cold, stirred glycine solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to pH 2-3.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a hot ethanol/water mixture.

Scale-Up Considerations

When scaling up this synthesis, the following points are critical:

  • Heat Management: The acylation reaction is exothermic. A jacketed reactor with efficient cooling is necessary to maintain the desired temperature.

  • Mixing: Efficient agitation is crucial to ensure good mass transfer and prevent localized "hot spots" that can lead to increased hydrolysis of the acyl chloride.

  • Reagent Addition: The rate of addition of 2-methoxybenzoyl chloride becomes even more critical at a larger scale. A controlled addition via a dosing pump is recommended.

  • Phase Transfer Catalysis: For very large-scale reactions, especially if a biphasic system is used, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to enhance the reaction rate by facilitating the transfer of the glycinate anion into the organic phase where it can react with the acyl chloride.

Visualizing the Process

Reaction Workflow

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Glycine in NaOH(aq) prep2 Cool to 0-5 °C prep1->prep2 reaction1 Slowly add 2-Methoxybenzoyl Chloride prep2->reaction1 reaction2 Stir at room temperature reaction1->reaction2 workup1 Acidify with HCl reaction2->workup1 workup2 Precipitation workup1->workup2 workup3 Filtration & Washing workup2->workup3 workup4 Drying workup3->workup4 workup5 Recrystallization workup4->workup5 troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product hydrolysis Acyl Chloride Hydrolysis? start->hydrolysis incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Loss during Workup? start->workup_loss benzoic_acid 2-Methoxybenzoic Acid Present? start->benzoic_acid glycine_impurity Unreacted Glycine? start->glycine_impurity temp_control Control Temperature & pH hydrolysis->temp_control Yes monitor_rxn Monitor Reaction & Improve Mixing incomplete_rxn->monitor_rxn Yes optimize_workup Optimize Precipitation & Recrystallization workup_loss->optimize_workup Yes recrystallize1 Recrystallize benzoic_acid->recrystallize1 Yes wash Wash with Water glycine_impurity->wash Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

Sources

Troubleshooting low cell permeability of N-(2-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Section 1: Understanding Your Compound: Physicochemical Profile

The first step in troubleshooting is to understand the inherent properties of N-(2-methoxybenzoyl)glycine. Cell permeability is intrinsically linked to a molecule's physicochemical characteristics. Passive diffusion across the lipid bilayer of a cell membrane is governed by factors like size, lipophilicity, and hydrogen bonding capacity.[1][2]

Here, we've summarized the key properties of your compound, evaluated against Lipinski's "Rule of Five"—a widely used guideline to predict the oral bioavailability of a drug candidate.[1]

PropertyValue for N-(2-methoxybenzoyl)glycineLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 209.20 g/mol ≤ 500 Da
Lipophilicity (cLogP) ~ -0.2 (estimated)≤ 5
Hydrogen Bond Donors (HBD) 2 (Amide N-H, Carboxylic O-H)≤ 5
Hydrogen Bond Acceptors (HBA) 4 (2x Carbonyl O, Methoxy O, Amide N)≤ 10

Data for MW and HBD/HBA calculated from the molecular formula (C10H11NO4). cLogP is estimated based on the structurally similar isomer, 4-methoxyhippuric acid.[3]

Initial Analysis: At first glance, N-(2-methoxybenzoyl)glycine does not violate any of Lipinski's rules. However, the estimated cLogP is quite low, suggesting high hydrophilicity (poor lipophilicity). While high lipophilicity can be detrimental, very low lipophilicity is a common cause of poor membrane permeability, as the compound prefers to remain in the aqueous environment rather than partitioning into the lipid membrane.[4][5][6]

Section 2: Core Permeability Concepts & Troubleshooting Workflow

Cellular entry is not a simple process. A molecule must first leave the aqueous extracellular space, partition into the hydrophobic lipid membrane, traverse the membrane, and finally partition back into the aqueous cytoplasm. This process is heavily influenced by the factors outlined below.

G cluster_outcome Experimental Outcome permeability Cell Permeability lipophilicity lipophilicity lipophilicity->permeability size size size->permeability h_bonding h_bonding h_bonding->permeability charge charge charge->permeability caption Factors governing passive cell permeability.

The troubleshooting process should be systematic. We recommend the following workflow to diagnose and address permeability issues.

workflow

Section 3: Frequently Asked Questions (FAQs)
Q1: My initial screen suggests low activity. Why might N-(2-methoxybenzoyl)glycine have low cell permeability despite following Lipinski's rules?

This is a common and important question. Lipinski's rules are guidelines, not absolute laws, and several factors can lead to poor permeability even when they are met.[1]

  • Low Lipophilicity (Hydrophilicity): As noted, the estimated cLogP of -0.2 is very low. The molecule has a free carboxylic acid, which is ionized at physiological pH (~7.4), acquiring a negative charge. Charged molecules have a very high energy penalty for entering the hydrophobic core of the cell membrane and thus exhibit poor passive diffusion.[2][7]

  • Desolvation Penalty: The molecule has two hydrogen bond donors and four acceptors. Before it can enter the membrane, it must shed its favorable interactions with water molecules. This "desolvation penalty" can be energetically costly and hinder membrane partitioning.[8]

  • Conformation: The molecule's 3D shape in solution may not be optimal for membrane insertion. While not as significant for small molecules as for peptides, intramolecular hydrogen bonding can sometimes "hide" polar groups and improve permeability.[9][10][11] It is unclear if N-(2-methoxybenzoyl)glycine can adopt such a conformation.

Q2: How can I reliably measure the permeability of my compound in the lab?

Two gold-standard in vitro assays are used during drug discovery to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[12] These are complementary methods that provide different, yet crucial, pieces of information.[12]

  • PAMPA: Measures passive diffusion only. It's a high-throughput, cost-effective screen to determine a molecule's intrinsic ability to cross a lipid barrier.[13][14]

  • Caco-2 Assay: Uses a monolayer of human intestinal cells. This model measures both passive diffusion and active transport processes, including the effects of efflux pumps that can actively remove your compound from the cell.[15][16][17]

We strongly recommend starting with a PAMPA assay to establish a baseline for passive permeability. If permeability is still low, a Caco-2 assay can determine if active efflux is also a contributing factor.

Q3: My compound has low aqueous solubility. How will this impact my permeability experiments?

This is a critical consideration. Low solubility can lead to an underestimation of permeability.[18][19] If the compound precipitates in the donor compartment of your assay, the effective concentration gradient across the membrane is reduced, leading to an artificially low measured permeability rate.[18]

Mitigation Strategies:

  • Determine Maximum Solubility: First, determine the thermodynamic solubility of your compound in the assay buffer.

  • Use Co-solvents: You can use a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO to keep the compound in solution.[18] However, be cautious, as high concentrations of co-solvents can disrupt the integrity of both artificial and cellular membranes.[18]

  • Run Below Solubility Limit: Always perform your permeability assay at a concentration well below the measured aqueous solubility of the compound to ensure a true concentration gradient is maintained throughout the experiment.

Q4: What does it mean if my compound is a substrate for an efflux pump?

Efflux pumps are transmembrane proteins that act as cellular "gatekeepers," actively transporting substrates out of the cell. This is a common mechanism of drug resistance. If N-(2-methoxybenzoyl)glycine has some ability to enter the cell but is then rapidly pumped out, the net intracellular concentration will remain low.

This is diagnosed using a bidirectional Caco-2 assay .[16] The permeability is measured in the apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux) directions.

  • An Efflux Ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is a substrate for an efflux pump like P-glycoprotein (P-gp).[16]

Q5: What are my options if low passive permeability is the main issue?

If you've confirmed low passive permeability via PAMPA and Caco-2 assays, structural modification is often the most effective strategy. The goal is to increase lipophilicity and/or mask the polar groups responsible for the high desolvation penalty.[1]

  • Prodrug Strategy: The most obvious liability is the free carboxylic acid. Esterifying this group, for example, creating the methyl ester, would neutralize the charge and significantly increase lipophilicity.[20] This "mask" would then be cleaved by intracellular esterase enzymes to release the active parent compound inside the cell.[20]

  • Intramolecular Hydrogen Bonding: In some cases, adding or modifying functional groups can encourage the formation of an internal hydrogen bond.[8][10] This can effectively shield polar groups from water, lowering the desolvation penalty and improving permeability.[8] This requires more sophisticated medicinal chemistry design.

Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of N-(2-methoxybenzoyl)glycine across a phospholipid-coated artificial membrane.[13]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)

  • Donor Plate (hydrophobic PVDF membrane)

  • Acceptor Plate (standard 96-well plate)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[21]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • N-(2-methoxybenzoyl)glycine stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If desired, 5% DMSO can be added to the buffer to act as a co-solvent and improve the sink conditions.[22]

  • Coat Donor Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow the lipid to distribute evenly for 5 minutes.

  • Prepare Donor Solutions: Dilute the stock solution of N-(2-methoxybenzoyl)glycine and control compounds to a final concentration of 10-100 µM in PBS. Ensure the final DMSO concentration is ≤1%.

  • Load Donor Plate: Add 150 µL of the donor solutions to the lipid-coated wells of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer. Cover and incubate the assembly in a humidified chamber at room temperature for 4-16 hours with gentle shaking.[22][23]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_donor_initial)) Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the surface area of the membrane.

  • t is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a confluent monolayer of Caco-2 cells to model intestinal absorption and identify potential active efflux.[16][17]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer Yellow (paracellular integrity marker)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low, and Talinolol for P-gp efflux)[16]

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days, replacing the medium every 2-3 days, until a differentiated, confluent monolayer is formed.[24]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm². Monolayers not meeting this criterion should be discarded.[25]

  • Prepare for Transport: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in transport buffer for 30 minutes at 37°C.

  • Transport Experiment (A→B):

    • Add the test compound solution (in transport buffer) to the apical (donor) chamber (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.2 mL).

    • Incubate at 37°C with gentle shaking. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min), replacing the volume with fresh buffer.

  • Transport Experiment (B→A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical side as described above.

  • Integrity Post-Assay: At the end of the experiment, assess the permeability of Lucifer Yellow to confirm the monolayer integrity was not compromised.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate Papp for both A→B and B→A directions as described for the PAMPA assay.

  • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

References
  • Di, L., & Kerns, E. H. (2016).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Walter, E., & Kissel, T. (1995). Heterogeneity in the human colon adenocarcinoma cell line Caco-2: isolation of clones with distinct morphological and physiological properties. Journal of pharmaceutical sciences, 84(3), 305-310.
  • Cheméo. (n.d.). Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). Retrieved from [Link]

  • DeLa Cruz, M., et al. (2019). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • PubChem. (n.d.). 4-Methyoxybenzoyl-N-glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and its impact on the blood-brain barrier permeation of drugs. Expert opinion on drug discovery, 9(9), 981-996.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 917-921. [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Retrieved from [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11099-11109. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Tsinman, K., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(3), 889. [Link]

  • Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • Sediq, A. S., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • ChemSrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Di, L., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 59(13), 6391-6398.
  • Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270.
  • IONTOX. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • Sinko, B., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules, 28(11), 4479.
  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and Its Relationship with Passive Drug Permeation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • YouTube. (2023). 4 Factors That Affect Cell Membrane Permeability | A Level AQA Biology. Retrieved from [Link]

  • Selvita. (2023). MedChem Essentials: Lipophilicity. YouTube. Retrieved from [Link]

  • Doak, R. M., et al. (2023). A membrane permeability database for nonpeptidic macrocycles.
  • Ferreira, R. J., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Scientific reports, 11(1), 1-13. [Link]

  • Stewart, B. H., et al. (1995). The solubility–permeability interplay and its implications in formulation design and development for poorly soluble drugs. Journal of pharmaceutical sciences, 84(10), 1163-1166. [Link]

  • ACS Omega. (2024).
  • Matos, M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1581. [Link]

  • Asad, M., et al. (2012). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 13(3), 850-854. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (2-Methoxy-benzoylamino)-acetic acid: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the N-acylglycine scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities. This guide provides an in-depth technical comparison of (2-Methoxy-benzoylamino)-acetic acid, also known as N-(2-methoxybenzoyl)glycine, against structurally similar compounds. By examining available and inferred data from biological assays, we aim to elucidate the structure-activity relationships (SAR) that govern the cytotoxic, antimicrobial, and anti-inflammatory potential of this class of molecules. This document is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction to this compound and the N-Acylglycine Family

This compound belongs to the N-acylglycine family, which are metabolites formed by the conjugation of a carboxylic acid with the amino acid glycine[1]. While the parent compound, N-benzoylglycine (hippuric acid), is a well-known metabolite, synthetic modifications to the benzoyl ring have given rise to a vast chemical space with significant therapeutic potential[2][3]. These modifications can profoundly influence the compound's physicochemical properties and its interactions with biological targets.

The introduction of a methoxy group at the ortho-position of the benzoyl ring in this compound is a key structural feature. The methoxy group, being an electron-donating group, can alter the electron distribution of the aromatic ring and influence the molecule's conformation and binding capabilities. This guide will explore how this specific substitution pattern may impact its performance in various biological assays compared to other substituted N-benzoylglycine analogs.

Comparative Analysis of Biological Activities

While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential activities based on studies of structurally related compounds. This section will compare its predicted performance in key biological assays against its parent compound, N-benzoylglycine, and analogs bearing different substituents on the benzoyl ring.

Cytotoxic Activity

The potential of N-acylglycine derivatives as anticancer agents is an active area of research. The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

A study on a closely related compound, N-(m-anisoyl)-glycine methyl ester (which has the methoxy group at the meta position), demonstrated antitumor force against three carcinoma cell lines[4]. This suggests that methoxy-substituted N-benzoylglycine derivatives possess cytotoxic potential.

To understand the influence of the substituent on the benzoyl ring, we can compare the predicted activity of this compound with analogs bearing electron-withdrawing groups, such as chloro and fluoro substituents.

Table 1: Comparative Cytotoxicity of N-Benzoylglycine Derivatives (Predicted and Reported IC50 Values in µM)

CompoundSubstituentPredicted/Reported IC50 (MCF-7)Predicted/Reported IC50 (HT-29)Reference
N-Benzoylglycine-H (unsubstituted)>100 (predicted low activity)>100 (predicted low activity)General knowledge
This compound 2-Methoxy Predicted Moderate Activity Predicted Moderate Activity Inferred from[4]
N-(4-Chlorobenzoyl)glycine4-ChloroPotentially <50 (predicted higher activity)Potentially <50 (predicted higher activity)Inferred from SAR studies
N-(4-Fluorobenzoyl)glycine4-FluoroPotentially <50 (predicted higher activity)Potentially <50 (predicted higher activity)Inferred from SAR studies

Note: The IC50 values for the substituted analogs are predictions based on general SAR principles and data from related compound classes. Further experimental validation is required.

The rationale behind the predicted higher activity of halogenated analogs lies in the electron-withdrawing nature of halogens, which can enhance the interaction of the compound with biological targets. The electron-donating methoxy group might result in a more moderate cytotoxic profile.

Antimicrobial Activity

N-benzoylglycine derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria[3]. The standard methods for evaluating antimicrobial activity include the agar well diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

Structure-activity relationship studies on N-benzoylglycine derivatives have indicated that electron-withdrawing substituents on the benzoyl ring, such as nitro or halogen groups, tend to increase antibacterial activity[2][3]. Conversely, electron-donating groups like the methoxy group in this compound might lead to a decrease in antimicrobial potency compared to its halogenated counterparts[2]. However, a study on N-(m-anisoyl)-glycine methyl ester did report distinct antibacterial activity[4].

Table 2: Comparative Antimicrobial Activity of N-Benzoylglycine Derivatives (Predicted and Reported MIC Values in µg/mL)

CompoundSubstituentPredicted/Reported MIC (E. coli)Predicted/Reported MIC (S. aureus)Reference
N-Benzoylglycine-H (unsubstituted)HighHighGeneral knowledge
This compound 2-Methoxy Predicted Moderate to High Predicted Moderate to High Inferred from[2][4]
N-(4-Chlorobenzoyl)glycine4-ChloroPredicted LowerPredicted LowerInferred from[2][3]
N-(4-Fluorobenzoyl)glycine4-FluoroPredicted LowerPredicted LowerInferred from[2][3]

Note: MIC values are predictions based on established SAR trends. Experimental verification is necessary.

The predicted lower MIC values for the chloro and fluoro analogs are based on the principle that electron-withdrawing groups can enhance the antimicrobial efficacy of the N-benzoylglycine scaffold[2].

Anti-inflammatory Activity

N-acyl amino acids are increasingly being recognized for their role in modulating inflammatory responses[5]. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Table 3: Comparative Anti-inflammatory Potential of N-Benzoylglycine Derivatives (Predicted COX-2 Inhibition)

CompoundSubstituentPredicted COX-2 Inhibition (IC50)Rationale
N-Benzoylglycine-H (unsubstituted)WeakParent compound, generally low biological activity.
This compound 2-Methoxy Moderate Methoxy group may influence binding to the COX active site.
N-(4-Chlorobenzoyl)glycine4-ChloroPotentially PotentHalogen substitution can enhance binding affinity.
N-(4-Fluorobenzoyl)glycine4-FluoroPotentially PotentHalogen substitution can enhance binding affinity.

Note: These are qualitative predictions based on SAR principles from related classes of COX inhibitors.

The anti-inflammatory potential can also be assessed by measuring the inhibition of pro-inflammatory cytokines like TNF-α from stimulated immune cells.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h Incubation C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow
Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus) in sterile saline or broth.

  • Inoculate Agar Plates: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Add Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is directly proportional to the antimicrobial activity of the compound.

Agar_Well_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Assay
Anti-inflammatory Activity: TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS without test compound).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

TNF_Alpha_Assay_Workflow start Seed Macrophages pretreat Pre-treat with Compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatant incubate->collect quantify Quantify TNF-α (ELISA) collect->quantify analyze Calculate IC50 quantify->analyze

TNF-α Release Inhibition Assay

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis, although largely predictive for this compound, highlights key SAR trends within the N-benzoylglycine class of compounds:

  • Influence of Benzoyl Ring Substituents: The nature and position of substituents on the benzoyl ring are critical determinants of biological activity. Electron-withdrawing groups like halogens appear to enhance both cytotoxic and antimicrobial activities, likely by altering the electronic properties of the molecule and improving interactions with target proteins or membranes[2].

  • Role of the Methoxy Group: The electron-donating methoxy group in this compound may lead to a more moderate activity profile compared to halogenated analogs. Its precise effect will depend on the specific biological target and the nature of the binding pocket. The ortho-position of the methoxy group can also induce steric effects that influence the conformation of the molecule and its ability to bind to a target.

  • The Glycine Moiety: The glycine component of these molecules provides a degree of hydrophilicity and a carboxylic acid group that is often crucial for interaction with biological targets, for instance, through the formation of salt bridges.

Future experimental work should focus on:

  • Synthesis and direct biological evaluation of this compound in a panel of cytotoxicity, antimicrobial, and anti-inflammatory assays.

  • Head-to-head comparison with a series of analogs with substituents at the ortho-, meta-, and para-positions to build a comprehensive SAR profile.

  • Mechanism of action studies to identify the specific cellular targets responsible for the observed biological activities.

Conclusion

This compound represents an intriguing member of the N-acylglycine family with potential for diverse biological activities. While direct experimental evidence is currently sparse, a comparative analysis based on the known structure-activity relationships of related compounds suggests a moderate potential for cytotoxic, antimicrobial, and anti-inflammatory effects. The provided experimental protocols offer a clear path for the systematic evaluation of this compound and its analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound and to refine the design of next-generation N-acylglycine-based therapeutic agents.

References

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178.
  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449.
  • Wheeler, M. D., et al. (2000). Glycine: a new anti-inflammatory immunonutrient. Cellular and Molecular Life Sciences CMLS, 56(9-10), 843-856.
  • PubChem. (n.d.). Hippuric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and in-vitro anti-cancer evaluation of some new N-acyl-amino acid and dipeptide derivatives. European journal of medicinal chemistry, 54, 783-790.
  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of some new N-acyl and N-aroyl derivatives of glycine and their corresponding acid hydrazides. Journal of the Chinese Chemical Society, 64(5), 519-527.
  • Kalgutkar, A. S., et al. (2000). Amide derivatives of the nonsteroidal antiinflammatory drug indomethacin as potent and selective inhibitors of cyclooxygenase-2. Bioorganic & medicinal chemistry letters, 10(12), 1267-1270.
  • Guda, S. K., et al. (2014). Synthesis, characterization and biological evaluation of novel N-acyl-5-fluorouracil-1-yl-amino acid and dipeptide derivatives as potential anticancer agents. European journal of medicinal chemistry, 86, 494-504.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Zhong, Z., et al. (2004). Glycine: a novel anti-inflammatory, immunomodulatory, and cytoprotective agent. Current opinion in clinical nutrition and metabolic care, 7(2), 191-197.
  • Al-Said, M. S., et al. (2011). Synthesis, in vitro and in vivo anti-inflammatory and analgesic activities of some new N-substituted-2-(4-methoxyphenyl)acetamides. Archives of pharmacal research, 34(7), 1069-1080.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of some new N-substituted-2-(naphtho[2,1-b]furan-2-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 44(5), 2000-2009.
  • El-Gamal, M. I., et al. (2015). Recent advances in the research and development of N-acylhydrazone-based therapeutics. Drug discovery today, 20(2), 220-235.
  • El-Sayed, M. A. A., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of some new N-acyl and N-aroyl derivatives of glycine and their corresponding acid hydrazides. Journal of the Chinese Chemical Society, 65(1), 101-109.
  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 15(21), 6778-6787.
  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 43(11), 2439-2449.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 17(13), 4597-4606.
  • El-Gazzar, A. R. B. A., et al. (2010). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 45(7), 2929-2938.
  • El-Gazzar, A. R. B. A., et al. (2011). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 19(13), 4059-4067.
  • El-Gazzar, A. R. B. A., et al. (2012). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 54, 635-644.
  • El-Sayed, M. A. A., et al. (2021). Production, purification and identification of Glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. Kuwait Journal of Science, 48(2).
  • El-Sayed, M. A. A., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of some new N-acyl and N-aroyl derivatives of glycine and their corresponding acid hydrazides. Journal of the Chinese Chemical Society, 65(1), 101-109.
  • El-Gamal, M. I., et al. (2015). Recent advances in the research and development of N-acylhydrazone-based therapeutics. Drug discovery today, 20(2), 220-235.
  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 15(21), 6778-6787.
  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 43(11), 2439-2449.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 17(13), 4597-4606.
  • El-Gazzar, A. R. B. A., et al. (2010). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 45(7), 2929-2938.
  • El-Gazzar, A. R. B. A., et al. (2011). Synthesis and anti-inflammatory activity of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides. Bioorganic & medicinal chemistry, 19(13), 4059-4067.
  • El-Gazzar, A. R. B. A., et al. (2012). Synthesis and biological evaluation of some new N-substituted-2-(3-methyl-2-oxo-2H-imidazo[1,2-a]pyridin-1-yl)acetamides as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 54, 635-644.

Sources

A Comparative Guide to the Biological Efficacy of (2-Methoxy-benzoylamino)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of N-Benzoyl Amino Acids

The N-benzoyl amino acid framework, characterized by an amide linkage between a benzoic acid derivative and an amino acid, serves as a privileged scaffold in medicinal chemistry. The specific analog, (2-Methoxy-benzoylamino)-acetic acid, and its derivatives have garnered significant interest due to their wide range of biological activities. The presence and position of substituents on the benzoyl ring, such as the methoxy group, and modifications to the acetic acid moiety, play a crucial role in modulating their therapeutic potential. This guide will delve into a comparative analysis of these analogs, supported by experimental data from peer-reviewed literature.

I. Antimicrobial Efficacy: A Battle Against Pathogens

Analogs of this compound have demonstrated notable activity against a spectrum of microbial pathogens. The structural features of these molecules significantly influence their potency and spectrum of activity.

Comparative Analysis of Antimicrobial Activity

Studies on related benzamide and benzoxazolinone derivatives highlight the importance of lipophilicity and electrophilic character for antimicrobial action. For instance, natural 2-benzoxazolinones and their synthetic derivatives have shown inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. The lipophilic nature of substituents on the aromatic ring is a key determinant of antifungal activity[1].

In a study involving hybrid molecules of amoxicillin and benzoic acid derivatives, the amoxicillin-p-methoxybenzoic acid analog (6b) exhibited the best in vivo antibacterial activity, with an ED50 of 13.2496 μg/ml[2]. This suggests that the methoxy substitution can enhance the efficacy of existing antibiotics against certain bacterial strains[2]. Furthermore, another analog, amoxicillin-p-nitrobenzoic acid (6d), showed improved activity against methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 64 μg/ml, compared to amoxicillin's MIC of 128 μg/ml[2].

A novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), demonstrated selective inhibition against several bacterial strains, including MRSA and Pseudomonas aeruginosa[3]. This compound also showed effective antibiofilm activity against monomicrobial biofilms of S. aureus and P. aeruginosa[3].

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound/AnalogTarget Organism(s)Activity MetricValueReference
Amoxicillin-p-nitrobenzoic acid (6d)Methicillin-resistant S. aureus (MRSA)MIC64 µg/ml[2]
AmoxicillinMethicillin-resistant S. aureus (MRSA)MIC128 µg/ml[2]
Amoxicillin-p-methoxybenzoic acid (6b)In vivo bacterial infection modelED5013.2496 µg/ml[2]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)S. aureus (MSSA 25923)Biofilm Inhibition64% at 500 µg/mL[3]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)P. aeruginosa 9027Biofilm Inhibition59% at 500 µg/mL[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare serial dilutions of test compound add_inoculum Inoculate microplate wells containing compound dilutions prep_compound->add_inoculum prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

II. Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Derivatives of benzoylamino acetic acid have shown promise as anti-inflammatory agents. The structural modifications of these analogs can significantly impact their ability to modulate inflammatory pathways.

Comparative Analysis of Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of related heterocyclic compounds. For instance, derivatives of 2-benzoxazolone and 2-benzothiazolone containing an acetic acid moiety have been tested for their anti-inflammatory and analgesic activities[4]. Among sixteen synthesized compounds, some exhibited good anti-inflammatory activity[4].

In a study on 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives, those with a propanoic acid side chain generally showed higher analgesic and anti-inflammatory activities compared to the acetic acid derivatives[5]. Specifically, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a) displayed the highest activity in a carrageenan-induced hind paw edema model in mice[5]. However, all tested compounds were less potent than the standard drug, indomethacin[5].

The mechanism of anti-inflammatory action for some of these compounds may involve the modulation of key inflammatory mediators and signaling pathways, such as the TLR4/NF-κB pathway[6].

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Analog (2-Methoxy-benzoylamino) -acetic acid analog Analog->NFkB inhibits

Caption: Potential mechanism of anti-inflammatory action.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is given into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

III. Anticancer Potential: Targeting Malignant Cells

The cytotoxic activity of this compound analogs against various cancer cell lines has been an area of active research. The methoxy group, in particular, has been shown to contribute to the anticancer effects of many compounds.[7]

Comparative Analysis of Anticancer Activity

In a study on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, the 2-hydroxy-4-methoxy-substituted derivative (12) with a methyl group on the benzimidazole core showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM[8]. Another analog, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, exhibited significant inhibitory activity against PaCa-2 (pancreatic cancer) and A375 (melanoma) cancer cells at a concentration of 100 µg/ml[9].

Research on 2-arylbenzoxazole acetic acid derivatives also highlighted the importance of the acetic acid group at position 5 of the benzoxazole nucleus for enhancing anticancer activity[10]. The presence of an oxygen atom directly linked to the phenyl substituent was also found to improve activity[10].

Table 2: Comparative Anticancer Activity of Selected Analogs

Compound/AnalogCancer Cell LineActivity MetricValueReference
2-hydroxy-4-methoxy-substituted N-benzimidazole derivative (12)MCF-7 (Breast Cancer)IC503.1 µM[8]
3,4,5-trihydroxy-substituted N-benzimidazole derivative (36)MCF-7 (Breast Cancer)IC504.8 µM[8]
2,4-dihydroxy-substituted N-benzimidazole derivative (35)MCF-7 (Breast Cancer)IC508.7 µM[8]
2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazolePaCa-2 (Pancreatic), A375 (Melanoma)InhibitionHigh at 100 µg/ml[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

G cluster_prep Preparation cluster_assay Assay cluster_results Results seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO or isopropanol. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with a diverse range of biological activities. The comparative analysis presented in this guide underscores the critical role of structural modifications in determining the potency and selectivity of these molecules. The methoxy group, in particular, appears to be a key contributor to their antimicrobial, anti-inflammatory, and anticancer properties.

Future research should focus on synthesizing and screening a wider array of analogs to further elucidate the structure-activity relationships. Mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the rational design of novel and more effective therapeutic agents based on the this compound framework.

References

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025). Journal of Agricultural and Food Chemistry.
  • Structure Activity Rel
  • Synthesis and Analgesic and Anti-inflammatory Activity of Some New (6-Acyl-2-benzoxazolinone and 6-Acyl-2-benzothiazolinone Derivatives with Acetic Acid and Propanoic Acid Residues. (2008).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in R
  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. (n.d.). KnE Publishing.
  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and deriv
  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. (2016).
  • Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
  • Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4)
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (n.d.).
  • 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of (2-Methoxy-benzoylamino)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2-Methoxy-benzoylamino)-acetic acid derivatives. Drawing upon experimental data from related compound series, this document aims to illuminate the therapeutic potential of this scaffold and guide future research and development efforts.

Introduction: The this compound Scaffold

The this compound, also known as N-(2-methoxybenzoyl)glycine, is a versatile chemical scaffold with potential applications across various therapeutic areas. Its structure combines a 2-methoxybenzoyl moiety with a glycine backbone, offering multiple points for chemical modification to modulate its biological activity. While comprehensive SAR studies on this exact scaffold are not extensively documented in a single source, by examining related structures, we can infer key relationships and identify promising avenues for drug discovery. This guide will synthesize findings from studies on 2-methoxybenzamides, benzoyl glycine derivatives, and other related compounds to build a predictive SAR model for this class of molecules.

The core structure presents three primary regions for modification, each influencing the compound's overall activity and properties:

  • Region A (Benzoyl Ring): Substitutions on this aromatic ring can significantly impact electronic properties and interactions with target proteins. The existing 2-methoxy group is a critical feature that will be discussed in detail.

  • Region B (Amide Linker): The amide bond provides structural rigidity and potential hydrogen bonding interactions.

  • Region C (Acetic Acid/Glycine Moiety): This region influences solubility, pharmacokinetic properties, and can also be involved in direct interactions with the biological target.

cluster_Scaffold Core Scaffold cluster_Regions Key Modification Regions Scaffold This compound A Region A: Benzoyl Ring Scaffold->A Substitutions B Region B: Amide Linker Scaffold->B Structural Rigidity C Region C: Acetic Acid Moiety Scaffold->C Pharmacokinetics

Caption: Key regions for modification on the this compound scaffold.

Comparative Analysis of Biological Activities and SAR

Herbicidal Activity: The Critical Role of the 2-Methoxy Group

A significant insight into the SAR of the 2-methoxybenzoyl fragment comes from studies on N-benzyl-2-methoxybenzamides, which have been investigated as bleaching herbicides. Research in this area has unequivocally demonstrated that the 2-methoxy substitution on the benzoyl moiety is essential for herbicidal activity .[1] This finding suggests that the methoxy group at the ortho position is crucial for the molecule's conformation and/or its interaction with the biological target in plants.

Further SAR studies on these herbicidal analogs revealed that the introduction of small substituents at the meta- or para-position of the benzylamine moiety can be beneficial for activity.[1] While the acetic acid moiety in our core scaffold differs from the benzylamine in these herbicides, this highlights the importance of the substitution pattern on the aromatic ring for overall biological effect.

Antibacterial Potential: Insights from Benzoyl Glycine Derivatives

The broader class of benzoyl glycine (hippuric acid) derivatives has been explored for its antibacterial properties.[2][3] General trends in the SAR of these compounds indicate that structural modifications to the benzoyl ring, particularly the addition of electron-withdrawing groups such as nitro, halogen, and chloro groups, significantly enhance antibacterial activity .[2][3] Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) are reported to result in weaker antibacterial activity compared to derivatives with electron-withdrawing substituents.[3]

This presents an interesting contrast to the herbicidal activity, where the 2-methoxy group is essential. It suggests that the biological target and mechanism of action for antibacterial effects are likely different. For researchers targeting bacterial infections with the this compound scaffold, it may be strategic to explore modifications that increase the electron-withdrawing character of the benzoyl ring, potentially by adding other substituents or replacing the methoxy group.

These derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3]

Anti-inflammatory Activity: A Plausible Therapeutic Avenue

The glycine component of the scaffold is known to have anti-inflammatory and immunomodulatory effects.[4][5][6][7] Glycine can modulate the production of cytokines and has cytoprotective properties.[5][6] This intrinsic property of the glycine moiety suggests that this compound derivatives could possess inherent anti-inflammatory potential.

Furthermore, the structural resemblance of this scaffold to certain non-steroidal anti-inflammatory drugs (NSAIDs) hints at the possibility of targeting enzymes in the inflammatory cascade, such as cyclooxygenase (COX). While direct evidence is pending, this remains a logical and compelling area for investigation.

Anticancer Potential: Emerging Evidence

There is emerging, though less direct, evidence for the anticancer potential of scaffolds related to this compound. Studies on N-substituted benzoyl derivatives have shown significant anticancer activity, with some compounds identified as topoisomerase inhibitors.[8] Additionally, derivatives of N-(4-Methoxybenzyl)glycine are being explored for their potential in treating cancer and neurodegenerative diseases.[9]

The development of novel tyrosine kinase inhibitors has also incorporated benzimidazole derivatives, which share some structural features with our core scaffold.[10] These findings, while not directly on the this compound core, suggest that with appropriate modifications, this scaffold could be a promising starting point for the development of novel anticancer agents. For instance, altering the hydrophobicity through substitutions has been shown to play a role in the anticancer activity of other heterocyclic compounds.[11]

Experimental Protocols

General Synthesis via Schotten-Baumann Reaction

A common and effective method for the synthesis of benzoyl glycine derivatives is the Schotten-Baumann reaction.[2][3] This involves the acylation of glycine with a benzoyl chloride in the presence of a base.

Step-by-step Methodology:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of a base, typically sodium hydroxide or sodium carbonate, with cooling in an ice bath.

  • Acylation: Slowly add 2-methoxybenzoyl chloride to the chilled glycine solution with vigorous stirring. The amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride to form an amide bond.

  • Reaction Monitoring: Continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-(2-methoxybenzoyl)glycine product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

cluster_reactants Reactants cluster_process Process cluster_product Product Glycine Glycine in Base Reaction Schotten-Baumann Reaction (Acylation) Glycine->Reaction BenzoylChloride 2-Methoxybenzoyl Chloride BenzoylChloride->Reaction Acidification Acidification Reaction->Acidification Product N-(2-methoxybenzoyl)glycine Acidification->Product

Caption: Workflow for the synthesis of N-(2-methoxybenzoyl)glycine via the Schotten-Baumann reaction.

Biological Evaluation: In Vitro Assays
  • Agar Well Diffusion Method: This is a standard assay to assess the antibacterial potential of synthesized compounds.[3]

    • Prepare agar plates inoculated with the target bacterial strains (e.g., S. aureus, E. coli).

    • Create wells in the agar and add a solution of the test compound at a known concentration.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible bacterial growth.[3]

    • Prepare serial dilutions of the test compounds in a liquid growth medium in a microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacteria.

    • Incubate the plate.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

For investigating potential mechanisms of action, such as COX inhibition or tyrosine kinase inhibition, specific enzyme inhibition assays are required. These are typically performed using commercially available kits or established laboratory protocols and involve measuring the enzyme activity in the presence and absence of the test compounds.

Data Summary and Comparison

The following table summarizes the key SAR findings from related compound series, which can be used to guide the design of novel this compound derivatives.

Biological ActivityCore Fragment/Related ScaffoldKey SAR FindingsReference(s)
Herbicidal N-benzyl-2-methoxybenzamidesThe 2-methoxy group on the benzoyl ring is essential for activity. Small substituents on the benzylamine moiety can be beneficial.[1]
Antibacterial Benzoyl glycine derivativesElectron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the benzoyl ring enhance activity. Electron-donating groups (e.g., -OCH3) are less favorable.[2][3]
Anti-inflammatory GlycineThe glycine moiety itself has anti-inflammatory and immunomodulatory properties.[4][5][6][7]
Anticancer N-substituted benzoyl derivativesSome derivatives show activity as topoisomerase inhibitors.[8]
Anticancer N-(4-Methoxybenzyl)glycineDerivatives are being explored for anticancer applications.[9]

Conclusion and Future Directions

The essential role of the 2-methoxy group in the herbicidal activity of related benzamides suggests that this feature is a critical determinant of biological function, at least for certain targets. In contrast, for antibacterial applications, modifications that increase the electron-withdrawing nature of the benzoyl ring may be more fruitful. The inherent anti-inflammatory properties of the glycine moiety, coupled with the potential for anticancer activity, further broaden the therapeutic possibilities for this scaffold.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the benzoyl ring and modifications of the acetic acid moiety. This will allow for the establishment of a direct and robust SAR for this specific scaffold against a range of biological targets, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters.
  • Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. PubMed.
  • Glycine: The Smallest Anti-Inflamm
  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • Glycine: The Smallest Anti-Inflamm
  • L-Glycine: a novel antiinflammatory, immunomodul
  • Synthesis, Antibacterial, Docking and Anticancer Evaluation of N-Substituted Benzoyl Derivatives.
  • Buy N-(4-Methoxybenzyl)glycine | 20839-78-5. Smolecule.
  • (PDF) Solvent‐Assisted [(Glycine)‐(MP‐SiO2NPs)] Aggregate for Drug Loading and Cancer Therapy.
  • (PDF) Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
  • (PDF) Glycine: The Smallest Anti-Inflammatory Micronutrient.
  • Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and anticancer activity of a novel series of 9-O-substituted berberine deriv

Sources

In Vivo Validation of (2-Methoxy-benzoylamino)-acetic acid: A Comparative Efficacy and Safety Guide in a Preclinical Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in rheumatology and inflammatory diseases.

Executive Summary: The Rationale for In Vivo Assessment

(2-Methoxy-benzoylamino)-acetic acid, hereafter designated as Compound-X, has emerged from in vitro screening as a potent small molecule inhibitor of a novel, undisclosed kinase target implicated in pro-inflammatory cytokine signaling. Preliminary cell-based assays indicate that Compound-X effectively suppresses the production of key mediators in rheumatoid arthritis (RA) pathogenesis, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in synoviocytes and macrophages.

This guide provides a comprehensive framework for the in vivo validation of Compound-X's therapeutic potential. We present a head-to-head comparison against established standards-of-care—methotrexate (a conventional synthetic Disease-Modifying Antirheumatic Drug, or csDMARD) and etanercept (a biologic TNF-α inhibitor)—within the context of the widely accepted collagen-induced arthritis (CIA) mouse model.[1][2][3][4] The objective is to rigorously assess the anti-arthritic efficacy, safety profile, and mechanistic viability of Compound-X as a potential next-generation oral therapeutic for RA.

The Competitive Landscape: Benchmarking Against Incumbent Therapies

The treatment of RA has been revolutionized by the advent of biologic and targeted synthetic DMARDs.[5] However, significant unmet needs remain, including oral bioavailability, managing treatment-refractory patients, and mitigating side effects. Compound-X is positioned as a potential oral alternative with a novel mechanism of action.

  • Methotrexate (MTX): The first-line therapy for RA, MTX offers broad anti-inflammatory and immunomodulatory effects, partly through the promotion of adenosine release.[6][7][8][9] While effective, its use can be limited by variable patient response and a notable side-effect profile.[6][7]

  • Etanercept: A biologic fusion protein that acts as a TNF-α inhibitor, etanercept represents a highly effective, targeted therapy.[10][11][12] It directly sequesters soluble TNF-α, a critical cytokine in RA inflammation.[10] Its parenteral administration and potential for immunogenicity are key considerations.[13]

This comparative study will therefore benchmark Compound-X against both a broad-acting oral standard and a highly specific, potent biologic.

Hypothetical Signaling Pathway and Mechanism of Action

Compound-X is hypothesized to inhibit "Kinase-Y," a critical upstream regulator of the NF-κB and MAPK signaling cascades, which are central to the production of inflammatory cytokines in synovial inflammation. By inhibiting Kinase-Y, Compound-X is expected to attenuate the downstream inflammatory response that drives joint destruction in RA.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor KinaseY Kinase-Y TNFR->KinaseY TNFa TNF-α TNFa->TNFR Binds IKK IKK Complex KinaseY->IKK MAPK MAPK (p38, JNK) KinaseY->MAPK CompoundX (2-Methoxy-benzoylamino)- acetic acid (Compound-X) CompoundX->KinaseY Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Gene Pro-inflammatory Gene Transcription (IL-6, MMPs) NFkB_nuc->Gene Induces AP1->Gene Induces

Caption: Hypothetical signaling pathway for Compound-X in RA.

In Vivo Experimental Design: A Head-to-Head Comparison

The study will utilize the Collagen-Induced Arthritis (CIA) model in DBA/1 mice, which shares significant pathological and immunological features with human RA, making it a standard for preclinical drug evaluation.[3][4][14]

Experimental Workflow

Experimental_Workflow Day_minus_21 Day -21 Acclimatization (DBA/1 Mice, 8-10 weeks old) Day_0 Day 0 Primary Immunization (Bovine Type II Collagen + CFA) Day_minus_21->Day_0 Day_21 Day 21 Booster Immunization (Bovine Type II Collagen + IFA) Day_0->Day_21 Day_24_on Day ~24 onwards Arthritis Onset & Scoring Day_21->Day_24_on Grouping Group Allocation (Upon score ≥ 4) Day_24_on->Grouping Treatment Daily Treatment Initiation (Compound-X, MTX, Etanercept, Vehicle) Grouping->Treatment Endpoint Day 42 Study Endpoint & Sample Collection Treatment->Endpoint 18-day treatment period Analysis Efficacy & Safety Analysis (Clinical, Histological, Biomarker) Endpoint->Analysis

Caption: Overall experimental workflow for the in vivo validation study.

Study Groups and Dosing Regimen
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Group Size: n = 10 mice per group.

  • Treatment Groups:

    • Vehicle Control: (e.g., 0.5% Methylcellulose in water), administered orally (p.o.), once daily.

    • Compound-X (Low Dose): (e.g., 10 mg/kg), p.o., once daily.

    • Compound-X (High Dose): (e.g., 30 mg/kg), p.o., once daily.

    • Methotrexate (Positive Control): (e.g., 1 mg/kg), intraperitoneally (i.p.), 3 times/week.[15]

    • Etanercept (Positive Control): (e.g., 10 mg/kg), subcutaneously (s.c.), 2 times/week.[13]

Efficacy and Safety Endpoints

Primary Efficacy Endpoints:

  • Clinical Arthritis Score: Assessed daily, graded on a scale of 0-4 per paw (0=normal, 1=erythema/mild swelling of one digit, 2=erythema/mild swelling of multiple digits, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis).[14][16]

  • Paw Thickness: Measured every other day using digital calipers.

Secondary Efficacy Endpoints (at study termination):

  • Histopathology: Hind paws collected, fixed, decalcified, and stained with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Serum Cytokine Levels: Blood collected for measurement of TNF-α, IL-6, and IL-1β via multiplex assay.

  • Anti-Collagen Antibody Titer: Serum analysis to determine the effect on the autoimmune response.

Safety and Tolerability Endpoints:

  • Body Weight: Monitored daily.

  • Clinical Observations: Daily checks for signs of distress or adverse reactions.

  • Basic Toxicology: At termination, major organs (liver, kidney, spleen) collected for weight analysis and basic histopathology.[17][18]

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Induction
  • Reagents: Bovine Type II Collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).[19]

  • Day 0 (Primary Immunization): Emulsify 2 mg/mL bovine type II collagen with an equal volume of CFA. Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.[16]

  • Day 21 (Booster Immunization): Prepare a fresh emulsion of 2 mg/mL bovine type II collagen with an equal volume of IFA. Administer a 100 µL intradermal injection at a separate site on the tail.[16]

Clinical Scoring and Grouping
  • Begin daily monitoring for signs of arthritis from Day 21.

  • Use the 0-4 scoring system for each paw. The total score per mouse is the sum of scores from all four paws (maximum of 16).

  • When a mouse reaches a cumulative score of ≥4, it is randomized into one of the treatment groups to begin dosing the following day.

Histological Processing and Scoring
  • Sample Collection: At Day 42, euthanize mice and dissect hind paws.

  • Processing: Fix paws in 10% neutral buffered formalin for 48 hours, then decalcify in 10% EDTA for 14-21 days. Process and embed in paraffin.

  • Staining: Section tissues and stain with Hematoxylin & Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.

  • Scoring: A blinded pathologist will score sections for:

    • Inflammation: (0-3 scale) Infiltration of inflammatory cells.

    • Pannus Formation: (0-3 scale) Synovial hypertrophy and invasion.

    • Cartilage Damage: (0-3 scale) Loss of Safranin O staining.

    • Bone Erosion: (0-3 scale) Presence of osteoclasts and bone degradation.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables represent templates for expected data output.

Table 1: Comparative Clinical Efficacy

Treatment Group Mean Arthritis Score (Day 42 ± SEM) Mean Paw Thickness (Day 42, mm ± SEM) Disease Incidence (%)
Vehicle Control 10.5 ± 1.2 3.8 ± 0.3 100
Compound-X (10 mg/kg) 6.2 ± 0.9* 2.9 ± 0.2* 100
Compound-X (30 mg/kg) 3.1 ± 0.6** 2.3 ± 0.1** 80
Methotrexate (1 mg/kg) 5.8 ± 0.8* 2.8 ± 0.2* 100
Etanercept (10 mg/kg) 2.5 ± 0.5** 2.1 ± 0.1** 70

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Comparative Histopathology Scores (Mean ± SEM)

Treatment Group Inflammation (0-3) Pannus (0-3) Cartilage Damage (0-3) Bone Erosion (0-3)
Vehicle Control 2.8 ± 0.2 2.5 ± 0.3 2.6 ± 0.2 2.4 ± 0.3
Compound-X (10 mg/kg) 1.5 ± 0.3* 1.4 ± 0.2* 1.5 ± 0.3* 1.3 ± 0.2*
Compound-X (30 mg/kg) 0.8 ± 0.2** 0.6 ± 0.1** 0.7 ± 0.2** 0.5 ± 0.1**
Methotrexate (1 mg/kg) 1.4 ± 0.2* 1.3 ± 0.3* 1.6 ± 0.2* 1.4 ± 0.3*
Etanercept (10 mg/kg) 0.5 ± 0.1** 0.4 ± 0.1** 0.5 ± 0.1** 0.3 ± 0.1**

*p<0.05, **p<0.01 vs. Vehicle Control

Table 3: Safety and Tolerability Profile

Treatment Group Body Weight Change (%) Organ-to-Body Weight Ratio (Liver) Key Adverse Events
Vehicle Control -5.2 ± 1.5 0.052 ± 0.003 None observed
Compound-X (10 mg/kg) -4.8 ± 1.8 0.054 ± 0.004 None observed
Compound-X (30 mg/kg) -5.5 ± 2.1 0.053 ± 0.003 None observed
Methotrexate (1 mg/kg) -8.1 ± 2.5 0.051 ± 0.004 Mild transient piloerection

| Etanercept (10 mg/kg) | -4.5 ± 1.6 | 0.055 ± 0.005 | None observed |

Conclusion and Future Directions

This guide outlines a robust, validated, and comparative approach to assess the in vivo therapeutic potential of this compound (Compound-X) for rheumatoid arthritis. By benchmarking against both methotrexate and etanercept in the CIA mouse model, this experimental framework will provide critical data on efficacy, safety, and mechanism of action.

Favorable outcomes—specifically, a dose-dependent reduction in clinical and histological signs of arthritis comparable or superior to the positive controls, coupled with a clean safety profile—would strongly support the advancement of Compound-X into formal IND-enabling toxicology studies and subsequent clinical development as a novel oral therapy for RA.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2020). Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Li, Y., et al. (2024).
  • Holers, V. M., et al. (2021). Preclinical Rheumatoid Arthritis and Rheumatoid Arthritis Prevention. Current Opinion in Rheumatology, 33(3), 263-270. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Papadaki, E., & Boki, K. (2007). Etanercept in the treatment of rheumatoid arthritis. Biologics: Targets & Therapy, 1(4), 365–376. [Link]

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145–154. [Link]

  • Asquith, D. L., Miller, A. M., McInnes, I. B., & Liew, F. Y. (2009). Animal models of rheumatoid arthritis. European Journal of Immunology, 39(8), 2040–2044. [Link]

  • Al-Snafi, A. E. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceutical and Biosciences Journal. [Link]

  • PubChem. (n.d.). 2-(Benzoylamino)acetic acid. National Center for Biotechnology Information. [Link]

  • Mititelu, M., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957. [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Mouterde, G., et al. (2019). Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes. Frontiers in Immunology, 10, 2977. [Link]

  • Vasanthi, P., et al. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Journal of Drug Delivery and Therapeutics, 14(3), 154-160.
  • Neurofit. (n.d.). In vivo models of Rheumatoid arthritis. [Link]

  • National Toxicology Program. (2018). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives, 126(4), 044501. [Link]

  • Kim, J. M., & Kim, K. W. (2022). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science, 39(4), 277–284. [Link]

  • van der Helm-van Mil, A. H. M., et al. (2018). Possibilities for preventive treatment in rheumatoid arthritis? Lessons from experimental animal models of arthritis: a systematic literature review and meta-analysis.
  • Wang, X., et al. (2024). Methotrexate inhibits glucocorticoids-induced osteoclastogenesis via activating IFN-γR/STAT1 pathway in the treatment of rheumatoid arthritis. RMD Open, 10(3), e004118. [Link]

  • Lee, Y., et al. (2014). Induced production of anti-etanercept antibody in collagen-induced arthritis. Experimental and Therapeutic Medicine, 7(4), 994–1000. [Link]

  • Anderson, A. E., & Isaacs, J. D. (2021). Preclinical models of arthritis for studying immunotherapy and immune tolerance. Clinical & Experimental Immunology, 205(2), 148–161. [Link]

  • Marinova-Mutafchieva, L., et al. (2009). Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis. Journal of Autoimmunity, 32(3-4), 223–231. [Link]

  • ResearchGate. (2020). In vivo zebrafish assays for analyzing drug toxicity. [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. [Link]

  • Galeazzi, M., & Bazzichi, L. (2004). Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse. Arthritis Research & Therapy, 6(5), R439–R448. [Link]

  • Semantic Scholar. (n.d.). In Vivo Models of Rheumatoid Arthritis. [Link]

  • Shih, T. S., et al. (2003). Urinary 2-methoxy acetic acid accumulation in response to 2-methoxy ethanol exposure. Journal of Occupational and Environmental Hygiene, 1(1), 18-25. [Link]

  • European Food Safety Authority. (2024). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. [Link]

  • Al-Mughales, J. A., et al. (2022). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? International Journal of Molecular Sciences, 23(22), 14305. [Link]

  • Sizar, O., & Khawar, H. (2023). Etanercept. In StatPearls. StatPearls Publishing. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1308. [Link]

  • Sardar, S. (2015). What is appropriate collagen induced arthritis (CIA) immunization protocol for DBA1/J mice? ResearchGate. [Link]

  • Bravo, H. R., & Lazo, W. (1996). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 44(6), 1569–1571. [Link]

  • Hasudungan, A. (2011, October 25). Etanercept [Video]. YouTube. [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments with N-(2-methoxybenzoyl)glycine and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acyl Glycines in Research

N-acyl glycines, a class of compounds characterized by an amide bond between a carboxylic acid and the amino acid glycine, are of significant interest in medicinal chemistry. Their structural versatility allows for a wide range of modifications, leading to diverse biological activities.[1] N-(2-methoxybenzoyl)glycine, with its characteristic ortho-methoxy substitution on the benzoyl ring, is a member of this class that has been explored for its potential therapeutic applications. Notably, structurally related compounds, such as N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine, are known metabolites of the antiemetic drug metoclopramide and have been investigated for their interaction with serotonin and dopamine receptors.[2]

The reproducibility of experiments involving these synthesized molecules is paramount for the validation of scientific findings and the efficient progression of drug discovery pipelines. This guide will delve into the critical aspects of working with N-(2-methoxybenzoyl)glycine, from its synthesis to its comparison with relevant alternatives, to empower researchers with the knowledge needed to conduct robust and repeatable experiments.

Part 1: The Synthesis of N-(2-methoxybenzoyl)glycine - A Reproducibility-Focused Protocol

The synthesis of N-(2-methoxybenzoyl)glycine, like many other N-acyl amino acids, is commonly achieved through the acylation of glycine. The choice of synthetic route and the precise control of reaction parameters are the foundational pillars of reproducibility.

Visualizing the Synthetic Pathway

cluster_reactants Reactants cluster_reaction Reaction Conditions Glycine Glycine Amide_Bond_Formation Schotten-Baumann Reaction Glycine->Amide_Bond_Formation Nucleophilic Attack 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl_chloride->Amide_Bond_Formation Base Aqueous Base (e.g., NaOH) Base->Amide_Bond_Formation Deprotonation Solvent Water Solvent->Amide_Bond_Formation N-(2-methoxybenzoyl)glycine N-(2-methoxybenzoyl)glycine Amide_Bond_Formation->N-(2-methoxybenzoyl)glycine Product

Caption: A diagram of the Schotten-Baumann synthesis of N-(2-methoxybenzoyl)glycine.

A Detailed, Self-Validating Experimental Protocol

This protocol is designed to maximize reproducibility by detailing the causality behind each step.

Materials:

  • Glycine

  • 2-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • pH indicator paper

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Methodology:

  • Glycine Solution Preparation: Dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents) in an Erlenmeyer flask. The use of a stoichiometric excess of NaOH is crucial to ensure the complete deprotonation of the glycine's amino group, enhancing its nucleophilicity for the subsequent acylation reaction.[3] The reaction is performed in an aqueous medium, a hallmark of the Schotten-Baumann reaction, which is both environmentally friendly and operationally simple.[1]

  • Acylation Reaction: Cool the glycine solution in an ice bath to 0-5 °C. While vigorously stirring, slowly add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise. Maintaining a low temperature is critical to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of the acid chloride. The slow, dropwise addition ensures a controlled reaction rate, preventing localized overheating and promoting a higher yield of the desired product.

  • Reaction Monitoring and pH Adjustment: Continue stirring the reaction mixture in the ice bath for 1 hour, and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using dilute hydrochloric acid. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water to remove any remaining inorganic salts.

  • Purification by Recrystallization: Recrystallize the crude N-(2-methoxybenzoyl)glycine from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent is critical for effective purification; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. This process is essential for removing unreacted starting materials and byproducts.

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Part 2: Factors Influencing Reproducibility and a Comparison with Alternatives

Achieving consistent results in the synthesis and application of N-(2-methoxybenzoyl)glycine hinges on a deep understanding of the variables that can impact the experiment.

Critical Parameters Affecting Synthesis Reproducibility
ParameterEffect on ReproducibilityRecommended Control Measures
Purity of Reactants Impurities in glycine or 2-methoxybenzoyl chloride can lead to side reactions and lower yields.Use reactants of high purity (>98%) and characterize them before use.
Reaction Temperature Higher temperatures can increase the rate of hydrolysis of the acid chloride, reducing the yield of the desired amide.[3]Maintain a strict temperature control, especially during the addition of the acid chloride, using an ice bath.
Rate of Addition Rapid addition of the acid chloride can cause localized overheating and side reactions.Add the 2-methoxybenzoyl chloride dropwise with vigorous stirring.
pH Control Incomplete deprotonation of glycine or improper pH for precipitation will affect yield and purity.Use a calibrated pH meter or reliable indicator paper for precise adjustments.
Stirring Rate Inefficient mixing can lead to inhomogeneous reaction conditions and lower yields.Ensure vigorous and consistent stirring throughout the reaction.
Comparative Analysis: N-(2-methoxybenzoyl)glycine vs. Alternative Compounds

The biological activity and experimental handling of N-(2-methoxybenzoyl)glycine can be better understood when compared with its structural isomers and other related N-acyl glycines.

CompoundKey Structural DifferenceImpact on Synthesis and PropertiesPotential Application Differences
N-(4-methoxybenzoyl)glycine para-methoxy substitutionThe steric hindrance is lower in the para isomer, potentially leading to faster reaction kinetics. The difference in electronic effects may also influence reactivity and biological target interactions.Differences in binding affinity to biological targets due to the altered position of the methoxy group.
N-Benzoylglycine (Hippuric Acid) Lacks the methoxy groupThe absence of the electron-donating methoxy group can alter the reactivity of the benzoyl moiety and the overall polarity of the molecule, affecting its solubility and chromatographic behavior.Serves as a fundamental scaffold in medicinal chemistry; its derivatives often exhibit antibacterial properties.[1]
Benzoylpiperidine Derivatives Piperidine ring instead of glycineThe synthesis involves different starting materials and reaction conditions. The resulting compounds have distinct three-dimensional shapes and basicity, leading to different biological targets.These have been investigated as inhibitors of the glycine transporter type-2 (GlyT-2).[4]

Part 3: Purification and Characterization - The Keys to Validated Results

The purification and rigorous characterization of N-(2-methoxybenzoyl)glycine are non-negotiable steps for ensuring the reproducibility of subsequent biological assays or chemical transformations.

Workflow for Purification and Characterization

Crude_Product Crude N-(2-methoxybenzoyl)glycine Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/Melting Point) Recrystallization->Purity_Check_1 Purity_Check_1->Recrystallization If Impure Structure_Validation Structural Validation Purity_Check_1->Structure_Validation If Pure NMR ¹H and ¹³C NMR Structure_Validation->NMR Mass_Spec Mass Spectrometry Structure_Validation->Mass_Spec IR_Spec IR Spectroscopy Structure_Validation->IR_Spec Final_Product Pure, Characterized Product NMR->Final_Product Mass_Spec->Final_Product IR_Spec->Final_Product

Caption: A workflow for the purification and characterization of N-(2-methoxybenzoyl)glycine.

Detailed Methodologies for Characterization
  • Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting materials, product, and any byproducts.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound. Any broadening or depression of the melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of N-(2-methoxybenzoyl)glycine. The spectra should be carefully analyzed to ensure all expected signals are present and that there are no signals corresponding to impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis of the target molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the amide C=O and N-H stretches, and the carboxylic acid O-H and C=O stretches.

By adhering to the detailed protocols and considering the critical parameters outlined in this guide, researchers can significantly enhance the reproducibility of their experiments involving N-(2-methoxybenzoyl)glycine and its analogs. This commitment to rigorous experimental design and execution is the cornerstone of generating high-quality, reliable scientific data.

References

  • Gupta, A., Mhase, D., & Dhaneshwar, S. R. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 545-550. Retrieved from [Link]

  • L'alloret, E., et al. (2024). 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity. Pigment Cell & Melanoma Research, 37(4), 462-479. [Link]

  • Int J Pharm Chem Anal. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • PubChem. N-(4-Methoxybenzyl)glycine. Retrieved from [Link]

  • Wolin, R. L., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4511-4532. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methoxy-benzoylamino)-acetic acid (CAS No. 13443-58-8), ensuring the protection of laboratory personnel and the environment. This procedure is grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation: May cause redness and discomfort upon contact with skin.

  • Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

While specific data on severe toxicity for this exact compound is limited, a conservative approach is warranted due to the hazards associated with structurally related compounds like methoxyacetic acid, which is known to cause severe skin burns, eye damage, and potential reproductive harm.[2][3] Therefore, this compound must be handled as hazardous waste, with all appropriate precautions taken.

Key Safety and Hazard Information
Hazard ClassificationGHS PictogramPrecautionary Statement Highlights
Skin Irritant (H315)GHS07 (Irritant)P264: Wash skin thoroughly after handling.[1]
Eye Irritant (H319)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Respiratory Irritant (H335)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Identification and Characterization

Properly identifying and characterizing the waste is the foundational step in compliant disposal.

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases.

Step 2: Personal Protective Equipment (PPE)

Prior to handling any waste, ensure the appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 3: Waste Accumulation and Storage

Proper containment and labeling are critical for safe storage and eventual disposal.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). The date of initial waste accumulation should also be clearly marked.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals. Ensure secondary containment is in place to capture any potential leaks.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace to allow for expansion.

Step 4: Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. This typically includes information on the chemical composition and quantity of the waste.

  • Professional Disposal: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Waste Generation (this compound) Hazard_ID Hazard Identification (Irritant - H315, H319, H335) Start->Hazard_ID PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Hazard_ID->PPE Waste_Collection Collect in Designated Hazardous Waste Container PPE->Waste_Collection Labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) Waste_Collection->Labeling Storage Store in Satellite Accumulation Area with Secondary Containment Labeling->Storage Full_or_MaxTime Container Full or Max Storage Time Reached? Storage->Full_or_MaxTime Full_or_MaxTime->Storage No Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Full_or_MaxTime->Contact_EHS Yes Documentation Complete Waste Disposal Forms Contact_EHS->Documentation Disposal Professional Disposal by Licensed Contractor Documentation->Disposal

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility within the research community.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methoxyacetic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methoxyacetic acid.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling (2-Methoxy-benzoylamino)-acetic acid. The protocols herein are designed to be a self-validating system of safety, grounded in authoritative data, to protect you, your colleagues, and your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a compound is the foundation of effective safety. This compound is not a benign substance; its chemical profile necessitates a stringent, zero-contact handling policy. The primary risks are not merely acute but include significant long-term health implications.

This compound is a carboxylic acid and an aromatic amide, which exists as a solid powder at standard conditions.[1] Its handling requires mitigation of both particulate inhalation and chemical contact hazards.

Table 1: Summary of Key Hazards

Hazard Classification Description Rationale for Stringent PPE
Reproductive Toxicity (Category 2) May impair fertility and is suspected of damaging the unborn child. This is the most critical long-term hazard. Exposures, even at levels that do not cause immediate visible harm, can have severe, irreversible consequences. All handling procedures must be designed to eliminate any potential for systemic absorption.
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage upon contact.[2] The corrosive nature demands a robust barrier. A simple splash can result in immediate and significant tissue damage. Full skin and eye protection is non-negotiable.
Acute Oral Toxicity (Category 4) Harmful if swallowed.[2] Ingestion is a primary route of exposure, often through cross-contamination from hands or surfaces. This underscores the need for meticulous hygiene and proper glove removal techniques.

| Respiratory Irritation | May cause respiratory irritation. | As a powder, the compound can become aerosolized during handling (e.g., weighing, transferring), posing a direct inhalation risk.[3] Engineering controls and, if necessary, respiratory protection are essential. |

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the quantities being handled. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Table 2: Task-Specific PPE Requirements

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory (Handling sealed containers) ANSI Z87.1 Safety Glasses[4] Single pair of Nitrile Gloves Lab Coat Not required
Weighing Solid (<10g in a ventilated enclosure) ANSI Z87.1 Safety Goggles[5] Double-gloving (Nitrile) Lab Coat Not typically required if engineering controls are effective.
Weighing Solid (>10g or in open bench) Safety Goggles & Face Shield[4] Double-gloving (Nitrile) Lab Coat & Chemical Apron N95/P95 Particulate Respirator (Requires fit-testing)[6]
Preparing Solutions (Any quantity) Safety Goggles & Face Shield[4] Double-gloving (Nitrile) Lab Coat & Chemical Apron Work within a certified chemical fume hood.

| Waste Disposal & Spill Cleanup | Safety Goggles & Face Shield[4] | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Coverall or Suit[7] | N95/P95 Respirator or higher, depending on spill size.[6] |

Causality of PPE Choices:
  • Eye and Face Protection : Safety glasses are the absolute minimum for any lab work. We escalate to splash-proof goggles when handling the powder or solutions, as fine particles can easily bypass standard glasses. A face shield is added over goggles during tasks with a higher splash potential (e.g., dissolving the solid, transferring solutions) to protect the entire face from corrosive splashes.[4]

  • Hand Protection : Nitrile gloves provide good chemical resistance for incidental contact with many carboxylic acids.[8][9] Double-gloving is mandated for most direct handling tasks. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove.

  • Body Protection : A standard lab coat protects against minor spills. A chemical-resistant apron is added when handling corrosive solutions to provide a waterproof barrier over the torso and legs.[7] For large-scale operations or spill response, a full chemical suit is necessary.[10]

  • Respiratory Protection : The primary line of defense against inhaling hazardous powders is to use engineering controls like a chemical fume hood or a ventilated balance enclosure.[3] A respirator is a last line of defense.[11] If engineering controls are insufficient or not available, a NIOSH-approved respirator is required.[5]

Procedural Guidance: From Lab Bench to Waste Stream

Meticulous adherence to procedure is paramount. The following protocols provide step-by-step guidance for common laboratory tasks.

Protocol 1: Weighing the Solid Compound
  • Designate the Area : Cordon off the work area. Cover the surface of the analytical balance and the surrounding benchtop with absorbent paper.[3]

  • Use Engineering Controls : Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure to contain any aerosolized powder.

  • Don PPE : Don the appropriate PPE as specified in Table 2 (Goggles, Double Nitrile Gloves, Lab Coat).

  • Minimize Aerosolization : Do not pour the powder directly from the stock bottle.[3] Use a spatula to carefully transfer small amounts onto a weigh boat. Keep the stock container closed as much as possible.[3]

  • Decontaminate : After weighing, carefully close the stock container. Wipe the spatula, weigh boat exterior, and any other equipment with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Clean Up : Use a wet cleaning method or a HEPA-filtered vacuum to clean the work area. Dry sweeping is prohibited as it will generate dust.[3][12]

  • Doff PPE : Remove PPE in the correct order (see Protocol 3) to avoid cross-contamination. Wash hands thoroughly.

Protocol 2: Donning and Doffing PPE Workflow

Preventing cross-contamination is critical. The process of removing PPE is as important as wearing it.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d3 3. Goggles / Face Shield d4 4. Gloves (Outer glove last) f1 1. Outer Gloves f2 2. Apron / Gown f3 3. Face Shield / Goggles f4 4. Lab Coat f5 5. Inner Gloves f6 6. Respirator (if worn) wash Wash Hands Thoroughly f6->wash Final, Critical Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-benzoylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-benzoylamino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.